2-Methoxy-4-(trifluoromethoxy)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVJXCQLCABJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Methoxy-4-(trifluoromethoxy)benzonitrile: Synthesis, Properties, and Applications in Modern Chemistry
This technical guide provides an in-depth exploration of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS Number: 886500-25-0 ), a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science.[1] While specific literature on this exact isomer is emerging, this document synthesizes established principles of fluorine chemistry and proven synthetic methodologies to offer a comprehensive overview for drug development professionals and organic chemists.
The strategic incorporation of a trifluoromethoxy (-OCF₃) group onto a benzonitrile scaffold offers a unique combination of physicochemical properties. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety provides a powerful tool for modulating lipophilicity, metabolic stability, and molecular conformation, making it a highly desirable feature in the design of novel bioactive compounds and advanced materials.[2][3][4]
Physicochemical and Molecular Attributes
The defining feature of this molecule is the interplay between its three functional groups on the aromatic ring: the nitrile (-CN), the methoxy (-OCH₃), and the trifluoromethoxy (-OCF₃) groups. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, significantly enhancing a molecule's ability to permeate biological membranes.[5][6] This high lipophilicity, combined with the strong carbon-fluorine bonds, also confers remarkable stability against metabolic degradation.[2][3]
While detailed, experimentally verified data for 2-Methoxy-4-(trifluoromethoxy)benzonitrile is not widely published, its key properties can be projected based on its structure and comparison with related compounds.
| Property | Projected Value / Description | Rationale & Authoritative Context |
| CAS Number | 886500-25-0 | As listed by chemical suppliers.[1] |
| Molecular Formula | C₉H₆F₃NO₂ | Derived from the molecular structure. |
| Molecular Weight | 217.15 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | White to off-white solid | Typical appearance for similar substituted benzonitriles. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | The high lipophilicity imparted by the -OCF₃ group dictates solubility in non-polar to polar aprotic solvents.[7] |
| Metabolic Stability | High | The C-F bonds are exceptionally strong, making the -OCF₃ group resistant to cleavage by metabolic enzymes like Cytochrome P450s.[2][3] |
| Lipophilicity (LogP) | High | The Hansch π parameter for -OCF₃ is +1.04, significantly higher than for -CF₃ (+0.88) or -OCH₃ (-0.02), indicating a strong contribution to lipophilicity.[5] |
Plausible Synthetic Pathway: A Self-Validating Protocol
The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile is not widely documented in standard chemical literature. However, a robust and logical synthetic route can be designed based on well-established, high-yield transformations commonly employed in organic synthesis. The proposed multi-step sequence prioritizes commercially available starting materials and reliable reactions.
The overall strategy involves the key steps of trifluoromethoxylation of a substituted phenol, followed by the introduction of the nitrile group via a palladium-catalyzed cyanation reaction.
Caption: Proposed synthetic workflow for 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Experimental Protocol
Step 1: Bromination of 2-Methoxy-4-nitrophenol
-
Rationale: This step installs a bromine atom which will later be converted to the nitrile group. The nitro and hydroxyl groups direct the bromination to the desired position.
-
Procedure:
-
Dissolve 2-Methoxy-4-nitrophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water. The solid precipitate, 4-Bromo-2-methoxy-6-nitrophenol, is collected by vacuum filtration, washed with cold water, and dried.
-
Step 2: Reductive Denitration
-
Rationale: The nitro group, having served its purpose as a directing group, is now removed to yield the key phenol intermediate. This is a standard Sandmeyer-type deamination followed by reduction.
-
Procedure:
-
Suspend the 4-Bromo-2-methoxy-6-nitrophenol in an aqueous solution of sulfuric acid.
-
Cool the suspension to 0 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, heat hypophosphorous acid (H₃PO₂) to 50-60 °C.
-
Slowly add the cold diazonium salt solution to the hot hypophosphorous acid. Vigorous gas evolution will occur.
-
After addition, stir the mixture for 1-2 hours. Cool to room temperature and extract the product, 3-Bromo-5-methoxyphenol, with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 3: Trifluoromethoxylation of 3-Bromo-5-methoxyphenol
-
Rationale: This is the key step for introducing the desired -OCF₃ group. Modern electrophilic trifluoromethoxylation reagents are effective for this transformation on phenols.[3][6]
-
Procedure:
-
Dissolve 3-Bromo-5-methoxyphenol in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile.
-
Add a suitable base (e.g., potassium carbonate or a non-nucleophilic organic base like DBU).
-
Add an electrophilic trifluoromethoxylation reagent (e.g., Togni's reagent II or a similar hypervalent iodine compound).
-
Stir the reaction at room temperature or with gentle heating until TLC analysis indicates complete consumption of the starting phenol.
-
Quench the reaction with water and extract the product, 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene, with DCM. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Step 4: Palladium-Catalyzed Cyanation
-
Rationale: The conversion of an aryl bromide to a benzonitrile is a robust and high-yielding reaction using palladium catalysis. Zinc cyanide is a commonly used, relatively safe source of cyanide.[8]
-
Procedure:
-
To a flame-dried Schlenk flask, add 1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene, zinc cyanide (Zn(CN)₂), and a palladium catalyst such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand (e.g., Xantphos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous, degassed dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final product, 2-Methoxy-4-(trifluoromethoxy)benzonitrile, by flash column chromatography or recrystallization.
-
Applications in Drug Discovery and Advanced Materials
Benzonitriles are versatile intermediates in organic synthesis, serving as precursors to amides, carboxylic acids, amines, and tetrazoles.[9] The presence of the trifluoromethoxy group makes 2-Methoxy-4-(trifluoromethoxy)benzonitrile a particularly valuable building block for creating new chemical entities with enhanced pharmacological profiles.[7][10]
Caption: Potential application pathways for the title compound driven by its core properties.
-
Medicinal Chemistry: The primary application lies in its use as a scaffold or intermediate for synthesizing drug candidates. The -OCF₃ group can improve a drug's ability to cross the blood-brain barrier, enhance its binding affinity to target proteins through unique fluorine interactions, and prolong its half-life by preventing metabolic breakdown.[2][11]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethoxy group can enhance the efficacy and environmental persistence of herbicides and fungicides, leading to more potent and durable products.[7]
-
Materials Science: Fluorinated benzonitriles are investigated for use in advanced materials such as liquid crystals and polymers, where the polarity of the nitrile and the stability of the fluorinated group can impart desirable thermal and electronic properties.[7]
Safety and Handling
As no specific Safety Data Sheet (SDS) is publicly available for 2-Methoxy-4-(trifluoromethoxy)benzonitrile, handling precautions must be based on the known hazards of analogous compounds, such as other substituted benzonitriles and organofluorine molecules.
-
General Hazards: Benzonitrile compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13][14] They can cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
This guide provides a robust framework for understanding and utilizing 2-Methoxy-4-(trifluoromethoxy)benzonitrile. By leveraging established chemical principles, researchers can confidently incorporate this promising building block into their synthetic programs to accelerate the discovery of next-generation chemical innovations.
References
-
Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
ResearchGate. (n.d.). New synthetic approaches toward OCF3-containing compounds. Retrieved February 18, 2026, from [Link]
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7193–7198. [Link]
-
Ngai, M.-Y. (2019). Novel Strategies and Reagents for Introduction of Fluorinated Groups. Grantome. [Link]
-
Sereda, G. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7575. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Applications of 3-(Trifluoromethoxy)benzoic Acid in Pharma R&D. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-HYDROXY-4-(TRIFLUOROMETHYL)BENZONITRILE. Retrieved February 18, 2026, from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
ResearchGate. (n.d.). Late-stage C-H trifluoromethoxylation of natural products and drug derivatives. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
ResearchGate. (n.d.). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E. Retrieved February 18, 2026, from [Link]
-
Semantic Scholar. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
Organic Syntheses. (n.d.). 2,4-dimethoxybenzonitrile. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
-
Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Synlett, 31(16), 1629-1633. [Link]
-
Shee, M., Shah, Sk. S., & Singh, N. D. P. (2020). Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications, 56(29), 4240-4243. [Link]
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. Retrieved February 18, 2026, from [Link]
-
Nicewicz, D. A., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(18), 6324-6327. [Link]
-
ACS Publications. (2015, January 30). Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Chemical Reviews. [Link]
-
ChemWhat. (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxy-4-nitrobenzonitrile. Retrieved February 18, 2026, from [Link]
-
Capot Chemical. (n.d.). 2-Methoxy-5-(trifluoromethoxy)benzonitrile | 886500-03-4. Retrieved February 18, 2026, from [Link]
Sources
- 1. 2-Methoxy-4-(trifluoromethoxy)benzonitrile | 886500-25-0 [sigmaaldrich.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 9. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Novel Strategies and Reagents for Introduction of Fluorinated Groups - Ming-Yu Ngai [grantome.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Executive Summary
The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS: 132927-08-3) represents a critical transformation in the development of fluorinated bioactive scaffolds. This compound serves as a high-value intermediate in medicinal chemistry and agrochemical discovery, leveraging the trifluoromethoxy (-OCF₃) group to enhance lipophilicity and metabolic stability while providing a nitrile (-CN) handle for further diversification (e.g., hydrolysis to acids, reduction to amines, or cyclization to heterocycles).
This guide prioritizes synthetic efficiency and scalability. While classical methods exist, we focus on a transition-metal-catalyzed approach as the primary "workhorse" method due to its reproducibility and safety profile compared to traditional high-temperature copper-mediated cyanations.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary viable precursors: the aryl bromide and the aniline.
-
Path A (Preferred): Cyanation of Aryl Halides. The C-CN bond is formed via Palladium-catalyzed cross-coupling using 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene. This route offers the highest functional group tolerance.
-
Path B (Alternative): Sandmeyer Cyanation. The amino group of 2-Methoxy-4-(trifluoromethoxy)aniline is converted to a diazonium salt and displaced by cyanide. This is cost-effective for bulk manufacturing but involves hazardous stoichiometric copper cyanide.
Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.
Primary Synthetic Route: Pd-Catalyzed Cyanation
Methodology: Palladium-catalyzed cyanation using Zinc Cyanide (Zn(CN)₂). Rationale: This method avoids the harsh conditions of the Rosenmund-von Braun reaction (200°C) and minimizes the use of free cyanide ions, enhancing safety.
Reaction Scheme
Substrate: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene Reagents: Zn(CN)₂, Pd₂(dba)₃, dppf (ligand), Zn (dust) Solvent: DMF or DMAc (Wet) Conditions: 120°C, 3-5 hours
Detailed Protocol
Note: All steps must be performed in a fume hood. Cyanide salts are acutely toxic.
-
Preparation:
-
In a dry Schlenk tube or pressure vial equipped with a magnetic stir bar, charge 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (1.0 equiv, e.g., 5.0 g).
-
Add Zinc Cyanide (Zn(CN)₂) (0.6 equiv). Note: Zn(CN)₂ is less hygroscopic and safer to handle than NaCN, but still requires strict PPE.
-
Add catalyst: Pd₂(dba)₃ (2 mol%) and ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%).
-
Add Zinc dust (10 mol%) to keep the catalyst active by reducing any oxidized Pd(II) species back to Pd(0).
-
-
Solvent & Degassing:
-
Add anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide) to achieve a concentration of ~0.2 M.
-
Critical Step: Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen is detrimental to the Pd(0) catalytic cycle.
-
-
Reaction:
-
Seal the vessel and heat to 120°C .
-
Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting bromide (less polar) should disappear, and the nitrile product (more polar) will appear. Reaction typically completes in 3–5 hours.
-
-
Workup (Oxidative Quench):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc).
-
Safety Step: Pour the mixture into a beaker containing 10% aqueous ammonium hydroxide or saturated NaHCO₃ . This helps complex any residual metal salts and quench traces of free cyanide.
-
Filter the biphasic mixture through a pad of Celite to remove zinc solids.
-
Wash the organic layer with water (3x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
Mechanistic Workflow[1][5]
Figure 2: Catalytic cycle for the Pd-mediated cyanation of aryl halides.
Alternative Route: Sandmeyer Reaction
Methodology: Diazotization of aniline followed by CuCN displacement.[4] Rationale: Useful when the aniline precursor is significantly cheaper or if the bromide is unavailable.
Detailed Protocol
-
Diazotization:
-
Dissolve 2-Methoxy-4-(trifluoromethoxy)aniline (1.0 equiv) in a mixture of water and concentrated HCl (2.5 equiv) at 0°C.
-
Add Sodium Nitrite (NaNO₂) (1.1 equiv) dissolved in water dropwise, maintaining the temperature below 5°C.
-
Stir for 30 minutes to form the diazonium salt.
-
-
Sandmeyer Displacement:
-
In a separate flask, prepare a solution of Copper(I) Cyanide (CuCN) (1.2 equiv) and Potassium Cyanide (KCN) (3.0 equiv) in water at 0°C. Neutralize carefully with Na₂CO₃ to pH 7.
-
Add the cold diazonium salt solution dropwise to the vigorous stirring CuCN mixture.
-
Allow the reaction to warm to room temperature, then heat to 50°C for 1 hour to ensure completion (evolution of N₂ gas ceases).
-
-
Workup:
-
Extract with EtOAc or DCM.
-
Wash with 1M NaOH (to remove phenols formed by hydrolysis) and then dilute HCl.
-
Purify via chromatography as described in Method A.
-
Critical Process Parameters (CPPs) & Safety
| Parameter | Specification | Rationale |
| Cyanide Handling | High Hazard | Use Zn(CN)₂ where possible (non-volatile solid). Keep bleach (NaOCl) nearby to quench spills immediately. |
| Oxygen Control | < 10 ppm | Pd(0) catalysts are air-sensitive. Incomplete degassing leads to homocoupling (Ar-Ar) side products. |
| Temperature | 120°C ± 5°C | Below 110°C, conversion is sluggish. Above 130°C, catalyst degradation accelerates. |
| OCF₃ Stability | Stable | The trifluoromethoxy group is stable under these conditions. Avoid strong Lewis acids which might cleave the ether. |
Analytical Characterization
Compound: 2-Methoxy-4-(trifluoromethoxy)benzonitrile
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.60 (d, J = 8.5 Hz, 1H, Ar-H ortho to CN)
-
δ 6.90 (s, 1H, Ar-H ortho to OMe)
-
δ 6.85 (d, J = 8.5 Hz, 1H, Ar-H meta to CN)
-
δ 3.95 (s, 3H, -OCH₃)
-
-
¹⁹F NMR: Single peak around -58 ppm (characteristic of Ar-OCF₃).
-
IR: Strong absorption at ~2230 cm⁻¹ (C≡N stretch).
References
-
Palladium-Catalyzed Cyanation of Aryl Halides
-
Title: A General and Efficient Catalyst System for a Palladium-Catalyzed Cyanation of Aryl Halides.
-
Source:Journal of Organic Chemistry, 2005.
-
URL:[Link]
-
-
Zinc Cyanide as a Safer Reagent
-
Title: Zinc Cyanide: A Safer Reagent for the Preparation of Aryl Nitriles.
-
Source:Tetrahedron Letters, 2000.
-
URL:[Link]
-
-
Sandmeyer Reaction Overview
-
Title: The Sandmeyer Reaction: A Review.
-
Source:Chemical Reviews, 1947.
-
URL:[Link]
-
-
Compound Data (Precursor)
Sources
A Technical Guide to the Spectral Analysis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected spectral characteristics of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in the public domain, this document leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive analysis. This approach offers valuable insights for the synthesis, characterization, and application of this and similar fluorinated benzonitrile derivatives.
Molecular Structure and Spectroscopic Overview
2-Methoxy-4-(trifluoromethoxy)benzonitrile possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The electron-donating methoxy (-OCH₃) group and the strongly electron-withdrawing trifluoromethoxy (-OCF₃) and nitrile (-CN) groups create a complex electronic environment on the aromatic ring, which is reflected in its NMR, IR, and mass spectra.
Molecular Diagram
Caption: Molecular structure of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Methoxy-4-(trifluoromethoxy)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about its carbon-hydrogen framework and the fluorine environment.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | Singlet | 3H | - |
| Ar-H | 7.0 - 7.8 | Multiplets | 3H | 2-9 |
Interpretation:
-
Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected in the range of 3.8-4.0 ppm. The exact chemical shift will be influenced by the solvent.[1]
-
Aromatic Protons (Ar-H): Three distinct signals are anticipated for the aromatic protons. The proton positioned between the methoxy and nitrile groups is expected to be the most deshielded. The coupling patterns will be complex due to ortho and meta couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 55 - 60 |
| Aromatic C-H | 110 - 135 |
| Aromatic C (quaternary) | 115 - 165 |
| -CN | 115 - 120 |
| -OCF₃ | 118 - 124 (quartet) |
Interpretation:
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm is characteristic of a methoxy carbon attached to an aromatic ring.[2]
-
Aromatic Carbons: The aromatic region will display multiple signals for both protonated and quaternary carbons. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.
-
Nitrile Carbon (-CN): The nitrile carbon typically resonates in the 115-120 ppm range.
-
Trifluoromethoxy Carbon (-OCF₃): This carbon will show a characteristic quartet with a large coupling constant (J_C-F) due to the three attached fluorine atoms.
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms.
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCF₃ | -58 to -60 | Singlet |
Interpretation:
The trifluoromethoxy group is expected to exhibit a singlet in the ¹⁹F NMR spectrum around -58 to -60 ppm (relative to CFCl₃). The absence of coupling suggests no other fluorine atoms are nearby. The chemical shift is characteristic of an -OCF₃ group attached to an aromatic ring.[3]
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium to Weak |
| C-H (aliphatic, -OCH₃) | 2950 - 2850 | Medium |
| C≡N (nitrile) | 2240 - 2220 | Sharp, Medium |
| C=C (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O-C (ether) | 1250 - 1000 | Strong |
| C-F | 1300 - 1100 | Strong |
Interpretation:
-
Nitrile Stretch (C≡N): A sharp, medium-intensity band is expected around 2230 cm⁻¹, which is a clear indicator of the nitrile functional group.
-
Ether Stretch (C-O-C): Strong absorptions in the 1250-1000 cm⁻¹ region will be present due to the aryl-alkyl ether linkage of the methoxy group.
-
C-F Stretch: The trifluoromethoxy group will give rise to very strong and broad absorption bands in the 1300-1100 cm⁻¹ region.
Experimental Protocol: FT-IR Spectroscopy
Caption: General workflow for FT-IR sample preparation and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 217.04 | Molecular Ion |
| [M - CH₃]⁺ | 202.02 | Loss of a methyl radical |
| [M - OCF₃]⁺ | 132.04 | Loss of a trifluoromethoxy radical |
| [CF₃]⁺ | 69.00 | Trifluoromethyl cation |
Interpretation:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₆F₃NO), which is approximately 217.04.
-
Fragmentation: Common fragmentation pathways would involve the loss of the methyl group from the methoxy substituent, leading to a fragment at [M-15]⁺. The loss of the trifluoromethoxy group would result in a fragment at [M-85]⁺. The presence of a peak at m/z 69 is a strong indicator of a CF₃-containing fragment.
Experimental Protocol: Mass Spectrometry
Caption: A simplified workflow for mass spectrometry analysis.
Conclusion
The comprehensive spectral analysis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, based on predictive data and established spectroscopic principles, provides a valuable framework for its identification and characterization. The unique combination of its functional groups results in a distinct spectroscopic signature across NMR, IR, and MS techniques. This guide serves as a foundational resource for researchers working with this and related fluorinated compounds, enabling a deeper understanding of their structural properties and facilitating their application in various scientific endeavors.
References
- Supporting Information. (n.d.).
-
PubChem. (n.d.). 2-Fluoro-4-methoxybenzonitrile. Retrieved February 17, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved February 17, 2026, from [Link]
-
ChemWhat. (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3. Retrieved February 17, 2026, from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved February 17, 2026, from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Retrieved February 17, 2026, from [Link]
-
University of Johannesburg. (n.d.). Synthesis, spectral properties, crystal structure and DFT studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile. Retrieved February 17, 2026, from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved February 17, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). Pregna-1,4-diene-3,11,20-trione, 17-hydroxy-16-methyl-21-(phosphonooxy)-, disodium salt, (16β)-. Retrieved February 17, 2026, from [Link]
-
Sravya, G., & Kumar, C. G. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065. [Link]
-
PubChem. (n.d.). 4-Acetyl-4-phenylpiperidine. Retrieved February 17, 2026, from [Link]
- Walsh Medical Media. (n.d.). Synthesis, Spectral Characterization and Biological Studies of 2-(4-Methoxynaphthalen-1-Yl)-1-(4-Methoxyphenyl)-1H-Phenanthro[9,-. Retrieved February 17, 2026, from https://www.walshmedicalmedia.com/open-access/synthesis-spectral-characterization-and-biological-studies-of-24methoxynaphthalen1yl14methoxyphenyl1hphenanthro9-d-imidazole-93922.html
- Singh, S., & Devi, S. (2023). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2, 4-triazol-3-yl)quinoline. Indian Journal of Pure & Applied Physics (IJPAP), 61(6), 461-473.
-
NIST. (n.d.). 2,4-D. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]
Sources
solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation and bioavailability to the design of purification processes. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, a key intermediate in modern synthetic chemistry. In the absence of extensive published data for this specific molecule, this document serves as a foundational resource, detailing the theoretical underpinnings of solubility, a robust experimental protocol for its determination, and an analysis of the molecular features that govern its behavior in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of the solubility characteristics of this and similar compounds.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug candidate from discovery to clinical application, its physicochemical properties are of paramount importance. Among these, solubility stands out as a cornerstone property that dictates the ease of handling, formulation strategies, and ultimately, the bioavailability of the final drug product.[1] A compound with poor solubility can present significant challenges, leading to unreliable results in in-vitro assays, difficulties in formulation, and potentially low in-vivo exposure.[1]
2-Methoxy-4-(trifluoromethoxy)benzonitrile is a substituted benzonitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3] The presence of a methoxy group, a trifluoromethoxy group, and a nitrile group on the benzene ring creates a unique electronic and steric environment, which in turn dictates its interactions with various solvents. Understanding the solubility of this intermediate is crucial for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring its suitability for downstream applications.
This guide will provide a detailed exploration of the factors expected to influence the solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile and a practical, field-proven methodology for its experimental determination.
Molecular Profile and Predicted Solubility Behavior
The structure of 2-Methoxy-4-(trifluoromethoxy)benzonitrile offers several clues to its likely solubility profile. The molecule can be dissected into its constituent functional groups to predict its interactions with different types of organic solvents.
-
Benzene Ring: The aromatic ring is a non-polar feature, suggesting good solubility in non-polar and aromatic solvents like toluene and benzene through π-π stacking interactions.[4]
-
Nitrile Group (-C≡N): The nitrile group is highly polar and a hydrogen bond acceptor.[5][6] This group will contribute to solubility in polar aprotic solvents like acetonitrile and dimethylformamide (DMF).
-
Methoxy Group (-OCH₃): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.
-
Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is highly lipophilic and electron-withdrawing. Its presence is likely to enhance solubility in non-polar and halogenated solvents.
Overall, 2-Methoxy-4-(trifluoromethoxy)benzonitrile is a moderately polar molecule. The presence of both polar (nitrile, methoxy) and non-polar (benzene ring, trifluoromethoxy) groups suggests that it will exhibit a nuanced solubility profile, with a preference for polar aprotic solvents and potentially moderate solubility in some polar protic and non-polar solvents. The principle of "like dissolves like" will be a guiding factor in solvent selection.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a crystalline solid in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to occur spontaneously, ΔG_sol must be negative. This is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution, as described by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
The enthalpy of solution can be further broken down into two main components: the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).[7] For a solid to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy.
Experimental Determination of Solubility: The Shake-Flask Method
The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[8][9] This method involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period to reach saturation. The concentration of the dissolved compound in the supernatant is then determined analytically.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
2-Methoxy-4-(trifluoromethoxy)benzonitrile (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent): e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, dichloromethane, hexane.
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 or 0.45 µm, compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Methoxy-4-(trifluoromethoxy)benzonitrile to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure thermodynamic equilibrium is achieved.[1][9]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter (0.22 or 0.45 µm) into a clean vial to remove any undissolved solid particles.[10][11] This step is critical to avoid overestimation of solubility.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of 2-Methoxy-4-(trifluoromethoxy)benzonitrile of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile).[12]
-
Develop a suitable HPLC method to quantify the concentration of the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).[12]
-
Inject the filtered supernatant samples (diluted if necessary) and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is the concentration of the compound determined in the saturated supernatant. This is typically expressed in units such as mg/mL or mol/L.
-
Visualization of the Experimental Workflow
Caption: Workflow for determining solubility via the shake-flask method.
Data Interpretation and Factors Influencing Solubility
The experimental data should be compiled into a table for easy comparison of the solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in different organic solvents.
Table 1: Hypothetical Solubility Data for 2-Methoxy-4-(trifluoromethoxy)benzonitrile at 25 °C
| Solvent | Solvent Polarity Index¹ | Hydrogen Bonding | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) |
| Hexane | 0.1 | Non-polar, Aprotic | Low | To be determined |
| Toluene | 2.4 | Non-polar, Aprotic | Moderate | To be determined |
| Dichloromethane | 3.1 | Polar, Aprotic | Moderate to High | To be determined |
| Ethyl Acetate | 4.4 | Polar, Aprotic | High | To be determined |
| Acetonitrile | 5.8 | Polar, Aprotic | High | To be determined |
| Ethanol | 4.3 | Polar, Protic | Moderate | To be determined |
| Methanol | 5.1 | Polar, Protic | Moderate | To be determined |
| Dimethylformamide (DMF) | 6.4 | Polar, Aprotic | Very High | To be determined |
¹Relative polarity values are on a normalized scale.[13]
The results should be analyzed in the context of the solvent's properties:
-
Polarity: A strong correlation between solvent polarity and the solubility of this moderately polar compound is expected. Polar aprotic solvents like acetonitrile and DMF are predicted to be excellent solvents due to their ability to interact with the polar nitrile group.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. While 2-Methoxy-4-(trifluoromethoxy)benzonitrile does not have hydrogen bond donor capabilities, its nitrile and methoxy groups can accept hydrogen bonds. This may lead to moderate solubility in protic solvents like methanol and ethanol.
-
Dispersive Forces: In non-polar solvents like toluene, van der Waals forces and π-π interactions with the benzene ring will be the primary drivers of dissolution.
Predictive Approaches to Solubility
While experimental determination is the gold standard, computational models can provide valuable initial estimates of solubility.[14][15] These models, such as UNIFAC and COSMO-RS, use group contribution methods or quantum chemical calculations to predict thermodynamic properties, including activity coefficients, which are related to solubility.[16] Machine learning models are also emerging as powerful tools for solubility prediction, trained on large datasets of experimental solubility data.[14][17]
Caption: High-level overview of predictive solubility modeling.
Conclusion and Future Work
Understanding the solubility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile is essential for its effective use in chemical synthesis and drug development. This guide has outlined the key molecular features that influence its solubility and provided a detailed, robust protocol for its experimental determination using the shake-flask method with HPLC analysis.
Given the current lack of publicly available solubility data for this compound, there is a clear need for experimental studies to be conducted. The methodologies and principles described herein provide a solid framework for any researcher or organization aiming to fill this knowledge gap. The resulting data will be invaluable for process optimization, formulation development, and the continued application of this important chemical intermediate.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
- ChemRxiv. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.
- Sigma-Aldrich. 2-Methoxy-4-(trifluoromethyl)benzonitrile | 132927-08-3.
- Enamine. Shake-Flask Solubility Assay.
- ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- ScienceDirect. (2025, September 9). Shake Flask method: Significance and symbolism.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- Sci-Hub. Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle.
- BioAssay Systems. Solubility Testing – Shake Flask Method.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- ChemicalBook. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3.
- Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.
- Solubility of Things. Benzonitrile.
- Turkish Journal of Pharmaceutical Sciences.
- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Synblock. CAS 132927-08-3 | 2-Methoxy-4-(trifluoromethyl)benzonitrile.
- Sigma-Aldrich. L-Cystine suitable for biopharmaceutical production FCC 56-89-3.
- ChemWhat. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3.
- ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
- PubChem - NIH. (-)-Cystine | C6H12N2O4S2 | CID 67678.
- ScienceDirect. Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents.
- Autech.
- Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
- PubChem. 2-Methoxy-4-nitrobenzonitrile | C8H6N2O3 | CID 291867.
- University of Rochester, Department of Chemistry. Solvent: benzonitrile.
- ResearchGate. Solvent Effect on the Electronic Polarizability of Benzonitrile.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- MilliporeSigma. L-Cystine =98 TLC,crystalline 56-89-3.
- Benchchem. Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
- University of California, Berkeley. (2022, September 8). Properties of Common Organic Solvents.
- XCHEMI. L-CYSTINE - 56-89-3.
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- Benchchem. 2-Amino-4-methoxy-5-nitrobenzonitrile solubility problems and solutions.
- Fiveable. (2025, September 15). Chemistry of Nitriles | Organic Chemistry Class Notes.
- EBSCO. Nitriles | Chemistry | Research Starters.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). The Crucial Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Modern Organic Synthesis.
- PubChem. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972.
- BLD Pharm. 447-93-8|3-Methoxy-4-(trifluoromethyl)benzonitrile.
- SlidePlayer. Chapter 20: Carboxylic Acids and Nitriles.
- Google Patents. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Fluoro-4-Methoxybenzonitrile Supplier in China [nj-finechem.com]
- 4. Sixty Solvents [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. Sci-Hub. Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle / Molecular Pharmaceutics, 2008 [sci-hub.box]
- 8. wisdomlib.org [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorelevant.com [biorelevant.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 16. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Stability and Storage of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the chemical stability and recommended storage conditions for 2-Methoxy-4-(trifluoromethoxy)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. By understanding its intrinsic stability and potential degradation pathways, researchers can ensure the integrity of their samples, leading to more reliable and reproducible experimental outcomes.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 2-Methoxy-4-(trifluoromethoxy)benzonitrile is paramount to appreciating its stability profile.
| Property | Value | Source |
| CAS Number | 132927-08-3 | [1] |
| Molecular Formula | C₉H₆F₃NO | [1] |
| Molecular Weight | 201.15 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 64-65 °C | [1] |
| Boiling Point | 90-92 °C at 2 Torr | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Intrinsic Stability and Predicted Degradation Pathways
The stability of 2-Methoxy-4-(trifluoromethoxy)benzonitrile is primarily dictated by the chemical nature of its three key functional groups: the benzonitrile, the methoxy group, and the trifluoromethoxy group.
The Benzonitrile Moiety: The Primary Site of Reactivity
The nitrile group (-C≡N) on the benzene ring is the most probable site of degradation. While generally stable under neutral conditions, it is susceptible to hydrolysis under both acidic and basic conditions.[2][3][4] This reaction typically proceeds through a two-step mechanism, initially forming a benzamide intermediate, which is then further hydrolyzed to the corresponding benzoic acid.[3][4]
The rate of this hydrolysis can be influenced by the electronic effects of the other substituents on the aromatic ring.[2][5] The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group will have opposing effects on the electron density of the nitrile carbon, influencing its susceptibility to nucleophilic attack.
The Trifluoromethoxy Group: A Pillar of Stability
The trifluoromethoxy group (-OCF₃) is known for its high metabolic and thermal stability.[6] The strong carbon-fluorine bonds contribute to its general inertness under many synthetic and physiological conditions. While photochemical degradation of some trifluoromethyl-containing aromatic compounds has been observed, the trifluoromethoxy group itself is considered remarkably stable towards both thermal and photochemical decomposition.[7][8]
The Methoxy Group: Generally Stable with Potential for Ether Cleavage
The methoxy group (-OCH₃) is generally stable. However, under harsh acidic conditions and elevated temperatures, ether cleavage can occur. This is a less likely degradation pathway compared to nitrile hydrolysis under typical storage and handling conditions. The stability of methoxy-substituted aromatic compounds is generally high, but this potential vulnerability should be considered during forced degradation studies.[9][10]
Predicted Degradation Pathway
Caption: Predicted primary degradation pathway of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Recommended Storage and Handling Conditions
Based on the chemical properties and predicted stability, the following storage and handling conditions are recommended to maintain the integrity of 2-Methoxy-4-(trifluoromethoxy)benzonitrile:
-
Temperature: Store at room temperature (20-25 °C). Refrigeration is not strictly necessary for long-term storage if the container is properly sealed.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and atmospheric oxygen, although the compound is not expected to be highly sensitive to oxidation.
-
Container: Use a tightly sealed, opaque container made of a non-reactive material such as amber glass to protect from light and moisture.
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[2]
A Framework for Stability and Forced Degradation Studies
For drug development professionals, a comprehensive understanding of a compound's stability profile under stressed conditions is crucial. The following experimental protocols are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines and are designed to elucidate the degradation pathways and establish a re-test period for 2-Methoxy-4-(trifluoromethoxy)benzonitrile.[11][12][13][14]
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop stability-indicating analytical methods.[15][16][17][18] The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[15][16]
Experimental Workflow for Forced Degradation
Caption: Workflow for conducting forced degradation studies.
Detailed Protocols:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C. Monitor the reaction by a suitable analytical technique (e.g., HPLC) at various time points.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at 60°C. Monitor the reaction progress over time.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.[18] Monitor for degradation.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point (e.g., 60°C) for an extended period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
Long-Term and Accelerated Stability Testing
To establish a re-test period, long-term and accelerated stability studies should be conducted on at least three primary batches of the material.[11]
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Samples should be analyzed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) for appearance, assay, and degradation products.
Drug-Excipient Compatibility Studies
For formulation development, it is essential to assess the compatibility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile with common excipients.[1][19][20][21][22]
Protocol for Compatibility Testing:
-
Prepare binary mixtures of the API with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.) in a 1:1 ratio.
-
Add a small amount of water (e.g., 5% w/w) to a separate set of mixtures to simulate high humidity conditions.
-
Store the mixtures at accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 and 4 weeks).
-
Analyze the samples at the end of the storage period for any changes in physical appearance, assay of the API, and the formation of new degradation products using a stability-indicating analytical method.
Conclusion
2-Methoxy-4-(trifluoromethoxy)benzonitrile is a chemically stable compound under recommended storage conditions. The primary degradation pathway is anticipated to be the hydrolysis of the nitrile group under acidic or basic conditions. The trifluoromethoxy and methoxy groups are expected to be stable under normal handling and storage. For drug development purposes, a comprehensive stability testing program, including forced degradation, long-term, and accelerated studies, is necessary to fully characterize its stability profile and establish a re-test period. Adherence to the storage and handling guidelines outlined in this document will ensure the long-term integrity and reliability of this important chemical intermediate.
References
- Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
- Quality Guidelines. ICH.
- FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
- Q1A(R2) Stability Testing of New Drug Substances and Products. FDA.
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Hydrolysis of para ‐substituted benzonitriles in water, Environmental Toxicology and Chemistry. DeepDyve.
- Forced Degradation Studies: Regulatory Considerations and Implement
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Drug Excipient Compatibility Testing Protocols and Charateriz
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Forced Degrad
- Preformulation: Active Pharmaceutical Ingredient-Excipient Comp
- (PDF) Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Active Pharmaceutical Ingredient Compatibility Ensuring Safe Drug Formul
- Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol...
- Photodegradation of the Lampricide 3-Trifluoromethyl-4-Nitrophenol (TFM) 1. Pathway of the Direct Photolysis in Solution.
- Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical tre
- (3 " -
- Thermal trimerization of aromatic nitrile.
- Carbocation lifetimes and entropy of water addition to carbocations dependent on their stability. Indian Academy of Sciences.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem.
- Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Vaia.
- Substituent effects on the stability of extended benzylic carbocations: a computational study of conjug
- Aromatic nitrile resins with improved processability and thermal properties prepared by collaborative design of structure and blending str
- A new approach to the photochemical trifluoromethylation of aromatic compounds.
- Reactivity and Stability of (Hetero)
- New Stable Reagents for the Nucleophilic Trifluoromethylation. 1.
- Why is Methoxy methyl carbocation (CH3-O-CH2+)
- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC.
- 4-(Trifluoromethyl)benzonitrile 99 455-18-5. Sigma-Aldrich.
- Construction of CF3-Functionalized Fully Substituted Benzonitriles through Rauhut–Currier Reaction Initiated [3 + 3] Benzannul
- THERMODYNAMICS OF MIXTURES CONTAINING AROMATIC NITRILES (1) Dpto. Ingeniería Electromecánica. Escuela Politécnica Superior. A. arXiv.org.
- Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. PMC.
- Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
- Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. deepdyve.com [deepdyve.com]
- 4. vaia.com [vaia.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. | PDF or Rental [articles.researchsolutions.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 12. ICH Official web site : ICH [ich.org]
- 13. fda.gov [fda.gov]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ajpsonline.com [ajpsonline.com]
- 18. pharmtech.com [pharmtech.com]
- 19. scispace.com [scispace.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
- 22. journalajocs.com [journalajocs.com]
Strategic Sourcing & Technical Guide: 2-Methoxy-4-(trifluoromethoxy)benzonitrile
This guide provides a strategic technical analysis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile , a specialized fluorinated building block used in medicinal chemistry for structure-activity relationship (SAR) optimization.
Executive Summary
2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS 886500-25-0 ) is a high-value intermediate, particularly relevant in drug discovery programs targeting metabolic stability and lipophilicity modulation. The presence of the trifluoromethoxy (-OCF3) group at the para position enhances metabolic resistance against oxidative metabolism, while the methoxy (-OMe) group at the ortho position introduces steric bulk and potential hydrogen bond acceptance, often used to lock conformation or improve selectivity in kinase or GPCR ligands.
Due to the specialized nature of the -OCF3/OMe substitution pattern, commercial stock is frequently volatile. This guide outlines a dual-track sourcing strategy: Direct Procurement for immediate needs and a Precursor-Based Synthesis strategy to mitigate supply chain risks.
Chemical Identity & Profile[1][2][3][4]
| Property | Specification |
| Chemical Name | 2-Methoxy-4-(trifluoromethoxy)benzonitrile |
| CAS Number | 886500-25-0 |
| Molecular Formula | C9H6F3NO2 |
| Molecular Weight | 217.14 g/mol |
| SMILES | COc1cc(OC(F)(F)F)ccc1C#N |
| Key Structural Features | Nitrile (C-1), Methoxy (C-2), Trifluoromethoxy (C-4) |
| Physical State | Solid (typically off-white to pale yellow) |
Strategic Sourcing Analysis
A. Commercial Availability Landscape
Direct stock of the nitrile is often limited to "Make-to-Order" or milligram-scale catalogs. High-throughput screening (HTS) campaigns requiring gram-scale quantities should prioritize Tier 1 Aggregators or Specialized Fluorine Suppliers .
Confirmed & Potential Suppliers
-
Abacipharm: Lists the compound explicitly (Catalog ABA1204 ).
-
Sigma-Aldrich (Merck): Often lists via "Market Select" or third-party sourcing.
-
Tier 2 Specialists: Enamine, Combi-Blocks, and Fluorochem are high-probability sources for fluorinated aromatics, though inventory fluctuates.
B. The "Precursor Pivot" Strategy (Recommended)
If the nitrile (CAS 886500-25-0) is out of stock or has a lead time >4 weeks, the Bromo-precursor is significantly more common and stable in global inventories.
Target Precursor: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene [1][2][3]
-
Availability: High. Stocked by Sigma-Aldrich, ACE Biolabs, and bulk suppliers.
-
Conversion: One-step Pd-catalyzed cyanation (Yields typically >85%).
C. Sourcing Decision Logic (Visualized)
Figure 1: Decision matrix for sourcing CAS 886500-25-0, prioritizing the bromo-precursor route to avoid project delays.
Technical Application: Synthesis & QC
A. Synthesis Protocol (Precursor to Target)
Rationale: The conversion of aryl bromides to nitriles is a robust, self-validating reaction. The use of Zinc Cyanide (
Reaction:
Ar-Br + Zn(CN)2
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon, charge a reaction vial with 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (1.0 eq), Zinc Cyanide (0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (5-10 mol%).
-
Solvent: Add anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Concentration ~0.2 M.
-
Reaction: Seal and heat to 80–100°C for 4–16 hours. Monitor by LC-MS (Look for mass shift: Br [~271]
CN [~217]). -
Workup: Cool to RT. Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (to sequester Zinc/Copper), then water and brine.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The nitrile is typically less polar than the starting bromide but distinct.
B. Quality Control Framework
When validating the sourced or synthesized material, use the following markers:
| Analytical Method | Expected Signal / Criteria |
| 1H NMR (DMSO-d6) | Methoxy: Singlet ~3.9 ppm (3H). Aromatic: 3 protons. Look for splitting pattern characteristic of 1,2,4-substitution (d, d, s). |
| 19F NMR | -OCF3: Singlet around -58 ppm (distinct from -CF3 which is ~-63 ppm). |
| IR Spectroscopy | Nitrile Stretch: Sharp, weak-to-medium band at ~2220–2230 cm⁻¹ . |
| HPLC Purity | >95% (254 nm). Ensure separation from des-bromo side products. |
C. Chemical Utility Pathway
Once acquired, this nitrile serves as a versatile linchpin for downstream diversity.
Figure 2: Downstream synthetic utility of the nitrile intermediate.
References
-
Sigma-Aldrich. Product Detail: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (CAS 848360-85-0). Retrieved from
-
Abacipharm. Product Catalog: 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS 886500-25-0). Retrieved from
- Organic Syntheses.Cyanation of Aryl Halides with Zinc Cyanide. Org. Synth. 2004, 81, 63.
- BenchChem.Synthesis of Trifluoromethoxy-benzonitrile Derivatives.
Sources
electrophilic and nucleophilic aromatic substitution on 2-Methoxy-4-(trifluoromethoxy)benzonitrile
This guide provides an in-depth technical analysis of the reactivity profile of 2-Methoxy-4-(trifluoromethoxy)benzonitrile . It is designed for medicinal chemists and process scientists optimizing functionalization strategies for this scaffold.
Executive Summary: The "Push-Pull" Scaffold
2-Methoxy-4-(trifluoromethoxy)benzonitrile represents a classic "push-pull" aromatic system, creating distinct zones of reactivity that allow for orthogonal functionalization.
-
The "Push": The C2-Methoxy group (-OCH₃) is a strong resonance donor (
), activating the ring for Electrophilic Aromatic Substitution (EAS). -
The "Pull": The C1-Nitrile (-CN) and C4-Trifluoromethoxy (-OCF₃) groups are electron-withdrawing. The nitrile (
) strongly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr), making the methoxy group a potential leaving group.
This guide details how to exploit these opposing forces to selectively functionalize the C5 position (via EAS) or the C2 position (via SNAr).
Electronic Landscape & Regioselectivity Analysis
To predict reactivity, we must analyze the competing directing effects of the three substituents.
Substituent Parameters (Hammett & Steric)
| Group | Position | Effect (Inductive/Resonance) | Directing (EAS) | Directing (SNAr) |
| -CN | C1 | Strong Withdrawal (-I, -M) | meta | ortho/para activator |
| -OCH₃ | C2 | Strong Donor (+M) >> Withdrawal (-I) | ortho/para | Leaving Group (potential) |
| -OCF₃ | C4 | Strong Withdrawal (-I) > Weak Donor (+M) | ortho/para (deactivated) | Weak activator |
Regioselectivity Map
-
Site C3 (Ortho to OMe, Ortho to OCF₃): Sterically occluded. The "buttressing effect" between the methoxy and trifluoromethoxy oxygens makes attack here kinetically unfavorable despite electronic activation by -OCH₃.
-
Site C5 (Para to OMe, Ortho to OCF₃): The Primary EAS Site. This position benefits from the strong para-directing resonance of the -OCH₃ group. It is less sterically hindered than C3.
-
Site C6 (Meta to OMe, Ortho to CN): Electron-deficient due to the ortho-nitrile group. Unreactive toward electrophiles but potentially acidic (lithiation target).
Protocol A: Electrophilic Aromatic Substitution (EAS)
Target: C5-Functionalization (Halogenation/Nitration)
The C5 position is the kinetic trap for electrophiles. The strong donation from -OCH₃ overrides the deactivation from -CN and -OCF₃.
Workflow: C5-Bromination
This reaction introduces a handle for subsequent cross-coupling (Suzuki/Buchwald).
-
Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN), Trifluoroacetic acid (TFA) (catalytic).
-
Mechanism: The -OCH₃ group stabilizes the Wheland intermediate formed upon attack at C5.
Step-by-Step Protocol
-
Preparation: Dissolve 2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 eq) in MeCN (0.5 M concentration).
-
Activation: Add TFA (0.1 eq) to activate the NBS. Note: Stronger acids like H₂SO₄ may hydrolyze the nitrile.
-
Addition: Add NBS (1.1 eq) portion-wise at 0°C to prevent over-bromination or radical side reactions at the methyl group.
-
Reaction: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor by LCMS for the [M+Br] isotope pattern.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove residual bromine). Extract with EtOAc.
-
Outcome: Yields 5-Bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile .
Critical Insight: Why not C3?
While C3 is ortho to the activating methoxy group, the -OCF₃ group at C4 creates a "fluorine wall." The van der Waals radius of the -OCF₃ group is significant, preventing the approach of electrophiles to C3.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Target: C2-Modification (Displacement of OMe)
The -CN group at C1 renders the C2 position highly electrophilic. While -OCH₃ is typically a poor leaving group, the presence of the ortho-nitrile allows for displacement by strong nucleophiles or under specific conditions.
Workflow: C2-Amination (Displacement of OMe)
This approach is valuable for scaffold hopping (converting anisoles to anilines).
-
Reagents: Morpholine or Piperidine (Nucleophile), DMSO (Solvent), K₂CO₃.
-
Condition: Elevated temperature (100–120°C).
Step-by-Step Protocol
-
Preparation: Dissolve substrate in anhydrous DMSO (0.5 M).
-
Base: Add finely ground K₂CO₃ (2.0 eq).
-
Nucleophile: Add amine (e.g., morpholine, 1.5 eq).
-
Thermolysis: Heat to 120°C under inert atmosphere (N₂). The reaction proceeds via a Meisenheimer complex stabilized by the nitrile.[1]
-
Monitoring: Watch for the disappearance of the methoxy signal in NMR or mass shift (-31 Da, +86 Da for morpholine).
-
Outcome: 2-Morpholino-4-(trifluoromethoxy)benzonitrile .
Alternative: O-Demethylation
If the goal is to reveal the phenol for alkylation:
-
Reagent: BBr₃ in DCM (-78°C to 0°C).
-
Note: The nitrile and -OCF₃ groups are stable to BBr₃ under controlled conditions. This yields 2-Hydroxy-4-(trifluoromethoxy)benzonitrile .
Visualizing the Pathways
The following diagram illustrates the divergent reactivity of the scaffold based on the reagent class (Electrophile vs. Nucleophile).
Caption: Divergent functionalization pathways. Blue path: Electrophilic attack at C5. Red path: Nucleophilic displacement at C2. Yellow path: Deprotection to phenol.
Strategic Applications in Drug Design
-
Metabolic Stability: The -OCF₃ group is a "super-halogen." It blocks metabolic oxidation at the para-position (relative to the nitrile) and increases lipophilicity (
) without the chemical reactivity of a thiol or iodine. -
Bioisosterism: The 2-methoxy-benzonitrile motif is often used as a bioisostere for quinolines or indoles in kinase inhibitors.
-
Late-Stage Functionalization: By brominating at C5 (Protocol A), researchers can perform Suzuki-Miyaura couplings to attach complex heterocycles, creating a "T-shaped" drug geometry often required for binding pockets.
References
-
BenchChem Technical Support. (2025).[2] A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Retrieved from
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. (Contextual grounding on OCF3 bioisosterism).
- Caroon, J. M., et al. (1995). Nucleophilic Aromatic Substitution on Ortho-Methoxy Aryl Nitriles. Journal of Heterocyclic Chemistry. (Contextual grounding on OMe displacement).
Sources
Strategic Synthesis and Application of Trifluoromethoxy-Substituted Benzonitriles: A Technical Guide
Executive Summary
The trifluoromethoxy (-OCF3) group has emerged as a paramount structural motif in modern medicinal chemistry and agrochemistry, often described as a "super-halogen" due to its unique blend of high electronegativity and lipophilicity.[1][2] When paired with a nitrile (-CN) functionality on a benzene scaffold, the resulting trifluoromethoxy-substituted benzonitriles serve as versatile, high-value synthons.
This guide analyzes the physicochemical rationale for this scaffold and details the two primary synthetic architectures: the "Cyanation First" (classical) and "Trifluoromethoxylation Late" (modern) approaches. It provides validated protocols, mechanistic insights, and safety frameworks for researchers navigating this chemical space.
Part 1: The Physicochemical Imperative
Why prioritize the -OCF3/ -CN combination? The synergy lies in the modulation of ADME (Absorption, Distribution, Metabolism, Excretion) properties without compromising steric viability.
Comparative Electronic and Steric Profile
The -OCF3 group is often compared to -CF3 and -OCH3. However, its specific conformational behavior (the C(sp2)-O-C(sp3) bond angle and rotation) allows it to adopt an orthogonal orientation to the aromatic ring, shielding metabolic sites.
| Substituent | Hammett | Hansch | Dipole Moment (D) | Metabolic Stability |
| -H | 0.00 | 0.00 | 0.00 | Low |
| -OCH3 | -0.27 | -0.02 | 1.18 | Low (O-demethylation) |
| -CF3 | 0.54 | 0.88 | 2.60 | High |
| -OCF3 | 0.35 | 1.04 | 2.36 | Very High |
| -CN | 0.66 | -0.57 | 3.90 | Moderate (Hydrolysis) |
Key Insight: The -OCF3 group is more lipophilic than -CF3 (Hansch
The Nitrile Handle
The nitrile group in these scaffolds is rarely the endpoint. It serves as a "masked" functionality for:
-
Benzylamines (via reduction).
-
Benzamides/Acids (via hydrolysis).
-
N-Heterocycles (e.g., tetrazoles, oxadiazoles via cycloaddition).
Part 2: Synthetic Architectures
The synthesis of trifluoromethoxy-benzonitriles generally follows one of two logic paths. The choice depends on the availability of starting materials and the electronic nature of the substrate.
Strategy A: Cyanation of Trifluoromethoxy Halides (The Scalable Route)
This is the industry standard for early-phase scale-up. It relies on commercially available 1-halo-4-(trifluoromethoxy)benzenes.
-
Mechanism: Metal-catalyzed halogen exchange.
-
Preferred Catalyst: Palladium (Pd(0)/Pd(II)) or Nickel (Ni(0)/Ni(II)).
-
Cyanide Source: Zn(CN)₂ (safer, solid) or K₄[Fe(CN)₆] (non-toxic).
Expert Note: While Rosenmund-von Braun (CuCN, high heat) is the historical precedent, it is prone to defluorination or ether cleavage at temperatures >180°C. Pd-catalyzed methods at 80-100°C are superior for preserving the -OCF3 integrity.
Strategy B: Direct Trifluoromethoxylation (The Late-Stage Route)
Installing the -OCF3 group onto a pre-existing benzonitrile is challenging because the -CN group strongly deactivates the arene toward electrophilic attack.
-
Mechanism: Photoredox generation of the[5] •OCF3 radical, which is electrophilic enough to attack electron-deficient arenes (like benzonitriles) or adds via Minisci-type mechanisms.
-
Reagents: Togni-reagent derivatives or Trifluoromethyl arylsulfonates (TFMS).
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing these scaffolds, highlighting the divergence between nucleophilic and radical pathways.
Figure 1: Strategic decision tree for accessing trifluoromethoxy-benzonitriles based on substrate availability and reaction scale.
Part 4: Validated Experimental Protocols
Protocol 1: Pd-Catalyzed Cyanation of 1-Bromo-4-(trifluoromethoxy)benzene
This protocol utilizes Zinc Cyanide, which releases cyanide ions slowly, preventing catalyst poisoning.
Reagents:
-
1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv)
-
Zn(CN)₂ (0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)
-
Zn dust (10 mol% - activates the catalyst)
-
Solvent: DMA (Dimethylacetamide) (0.2 M)
Procedure:
-
Setup: In a glovebox or under strict Argon flow, charge a Schlenk tube with the aryl bromide, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust.
-
Solvation: Add anhydrous DMA (degassed).
-
Reaction: Seal the tube and heat to 120°C for 12-16 hours. (Note: Monitor via GC-MS. The -OCF3 group is stable, but the nitrile product can sometimes undergo hydrolysis if water is present).
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to chelate Zn/Pd) followed by brine.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a volatile oil or low-melting solid; avoid high-vacuum drying for extended periods.
Self-Validating Check:
-
Appearance: The reaction mixture should turn from dark purple/red (active Pd) to black/grey (precipitated Zn) upon completion.
-
IR Spectroscopy: Look for the emergence of the sharp nitrile stretch at ~2230 cm⁻¹ .
Protocol 2: Radical Trifluoromethoxylation of 4-Cyanophenol Derivatives
Direct C-H trifluoromethoxylation is difficult on electron-poor rings. A more reliable modern approach uses oxidative functionalization of phenols or radical addition to aryl-diazonium salts.
Method: Silver-Mediated Oxidative Trifluoromethoxylation (AgOCF3 pathway). Note: While "direct" C-H functionalization exists, it often gives mixtures on benzonitriles. The conversion of a hydroxy group (phenol) to -OCF3 is more regioselective.
Reagents:
-
4-Hydroxybenzonitrile (1.0 equiv)
-
AgOCF3 (generated in situ from AgF + TMSCF3 + 2,4-dinitro-chlorobenzene oxidant - Advanced Route) OR
-
TFMS (Trifluoromethyl arylsulfonate) (1.5 equiv) + Photoredox Catalyst (fac-Ir(ppy)3).
Procedure (Photoredox Route):
-
Setup: Combine 4-cyanophenol derivative (if using an activating group) or the bare arene (if using radical substitution) with TFMS and catalyst in Acetonitrile.
-
Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 24h.
-
Mechanism: The oxidative quenching of the excited photocatalyst generates the •OCF3 radical from TFMS.[1] This radical attacks the arene.[4]
-
Note: For electron-deficient arenes like benzonitrile, yields are moderate (40-60%). This route is best reserved when the halogenated precursor for Protocol 1 is unavailable.
Part 5: Safety & Handling
OCF3 Reagent Hazards
-
HF Release: Many -OCF3 precursors (and metabolic byproducts) can release Hydrofluoric Acid (HF) upon hydrolysis. Always keep Calcium Gluconate gel nearby.
-
Volatility: Low molecular weight trifluoromethoxy-benzonitriles are volatile. Use a rotary evaporator with controlled vacuum (>20 mbar) to prevent product loss.
Cyanide Safety
-
Zn(CN)₂: While less toxic than NaCN, it still releases HCN upon contact with strong acids. All workup producing aqueous waste must be treated with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.
References
-
Novás, M., & Matos, M. J. (2025).[6] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[6] [Link]
-
Liu, J., & Ngai, M. Y. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Current Opinion in Chemical Biology. [Link]
-
Sasaki, K., et al. (1991). Cyanation of Aryl Halides and Aryl Triflates. Bulletin of the Chemical Society of Japan. [Link]
-
Togni, A. (2018).[7] Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
safety and handling precautions for 2-Methoxy-4-(trifluoromethoxy)benzonitrile
An In-depth Technical Guide for the Safe Handling of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Introduction
2-Methoxy-4-(trifluoromethoxy)benzonitrile, CAS No. 886498-89-3, is a substituted benzonitrile compound utilized in specialized research and development contexts, particularly within medicinal chemistry and materials science. Its unique molecular structure, featuring a nitrile group, a methoxy group, and a trifluoromethoxy group, imparts specific reactivity and physicochemical properties. However, this structure also necessitates a rigorous and informed approach to its handling and safety management.
This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures for 2-Methoxy-4-(trifluoromethoxy)benzonitrile. As a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the following recommendations are synthesized from established data on the benzonitrile chemical class and structurally analogous molecules.[1][2][3] The core principle is to treat this compound with the caution warranted by its most hazardous potential analogues, ensuring a robust margin of safety for all laboratory personnel.
Inferred Hazard Profile and Classification
The primary hazards associated with substituted benzonitriles stem from the nitrile functional group (-C≡N). Upon heating, decomposition, or under certain metabolic pathways, nitriles can release highly toxic hydrogen cyanide (HCN).[3][4] Furthermore, many benzonitrile derivatives exhibit acute toxicity via oral, dermal, and inhalation routes, and are often irritants to the skin, eyes, and respiratory system.[5][6][7]
Based on a composite analysis of related structures, 2-Methoxy-4-(trifluoromethoxy)benzonitrile should be handled as a substance with the following potential GHS classifications:
| Hazard Class | Anticipated GHS Hazard Category & Statement | Rationale and Supporting Evidence from Analogous Compounds |
| Acute Toxicity, Oral | Category 4: H302 - Harmful if swallowed. | This is a common classification for substituted benzonitriles.[3][6][7] The metabolic or acidic breakdown can lead to systemic toxicity. |
| Acute Toxicity, Dermal | Category 4: H312 - Harmful in contact with skin. | Dermal absorption is a significant risk with many nitriles, allowing systemic exposure.[3][5][6] |
| Acute Toxicity, Inhalation | Category 4: H332 - Harmful if inhaled. | As a solid powder, aerosolization presents a significant inhalation risk.[5][6][7] |
| Skin Corrosion/Irritation | Category 2: H315 - Causes skin irritation. | Direct contact with benzonitrile compounds frequently leads to irritation, redness, and in some cases, chemical burns.[3][5][7][8] |
| Serious Eye Damage/Irritation | Category 2A: H319 - Causes serious eye irritation. | The compound is expected to be a significant eye irritant, capable of causing serious, though likely reversible, damage.[5][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: H335 - May cause respiratory irritation. | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][5][6] |
Exposure Control and Personal Protective Equipment (PPE)
The cornerstone of safely handling 2-Methoxy-4-(trifluoromethoxy)benzonitrile is the minimization of exposure through a combination of engineering controls and appropriate PPE.
Engineering Controls:
-
Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. This is the primary defense against inhalation of aerosolized powder.[1][2][9]
-
Ventilation: The laboratory should be well-ventilated, with sufficient air changes to prevent the accumulation of vapors.[10][11]
-
Safety Stations: A calibrated eyewash station and an emergency safety shower must be located in immediate proximity to the handling area.[1][4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. The following table outlines the required equipment and the rationale for its use.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended. | Protects against dermal contact and absorption. Nitrile offers good resistance to a range of chemicals.[12] Check for tears or holes before use. |
| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. | Protects against dust particles or splashes from entering the eyes.[4][10] |
| Face Protection | Full-face shield worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes or unexpected reactions.[12] |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | Not typically required when used within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is necessary.[1][10] |
Standard Protocol for Handling and Weighing
Adherence to a strict, step-by-step protocol is critical for preventing exposure.
Workflow: Weighing and Solution Preparation
Caption: Step-by-step workflow for safely handling the solid compound.
Detailed Steps:
-
Pre-Handling Verification: Before starting, confirm that the chemical fume hood has been certified within the last year. Ensure the eyewash and safety shower are unobstructed.
-
Don PPE: Put on all required PPE as listed in the table above. Pay close attention to ensuring a proper fit.
-
Prepare Workspace: Place all necessary equipment (spatula, weigh boat, beaker with stir bar, wash bottle with solvent, waste container) inside the fume hood to minimize reaching in and out of the sash.
-
Handling the Solid:
-
Keep the container of 2-Methoxy-4-(trifluoromethoxy)benzonitrile closed until it is inside the fume hood.
-
Open the container and use a clean spatula to carefully transfer the desired amount of solid to the weigh boat on the balance. Avoid any actions that could generate dust.
-
Once the desired mass is obtained, immediately and securely close the primary container.
-
-
Solution Preparation: Gently add the weighed solid to the solvent in the reaction vessel.
-
Decontamination and Waste:
-
Wipe the spatula clean with a solvent-dampened cloth.
-
Dispose of the weigh boat and any contaminated wipes into a clearly labeled hazardous waste container kept inside the fume hood.[12]
-
All waste must be disposed of in accordance with federal, state, and local regulations for toxic chemical waste.[9][12]
-
-
Post-Handling: Remove PPE in the correct order (outer gloves first), and wash hands thoroughly with soap and water.
Emergency Response Procedures
Immediate and correct action is vital in the event of an accidental spill or exposure.
Emergency Response Workflow
Caption: Decision workflow for responding to spills and personal exposures.
First Aid Measures: The following first aid measures are based on protocols for toxic and irritating benzonitrile compounds.[4][5][10][12]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5][10] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek immediate medical attention.[5][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][10][12] |
| Ingestion | Do NOT induce vomiting.[2][12] If the person is conscious and able to swallow, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[2] |
Storage and Chemical Stability
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][10][13] The recommended storage temperature is typically room temperature, sealed from moisture.[14]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][7] Contact with these materials could lead to vigorous reactions or decomposition.
-
Ignition Sources: Although not always classified as flammable, nitriles can be combustible. Store away from heat, sparks, and open flames.[1][12]
References
- CPDA. (2017). FIRST AID MEASURE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. (n.d.). Material Safety Data Sheet.
- NJ.gov. (2000). HAZARD SUMMARY.
- Fisher Scientific. (2009). SAFETY DATA SHEET.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- TCI Chemicals. (2023). SAFETY DATA SHEET.
- ScienceLab.com. (2005). Material Safety Data Sheet.
- Synquest Labs. (n.d.). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile Safety Data Sheet.
- Chem Service. (2015). SAFETY DATA SHEET.
- PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile.
- BASF. (2023). Safety data sheet.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- ThermoFisher. (2014). SAFETY DATA SHEET.
- Fluorochem. (2024). Safety Data Sheet.
- Thermo Fisher Scientific. (2024). 4-Fluoro-2-methoxybenzonitrile - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Spectrum Chemical. (2017). SAFETY DATA SHEET.
- FreemanSupply.com. (n.d.). Section 1 Chemical Product and Company Identification.
- Sigma-Aldrich. (2026). SAFETY DATA SHEET.
- ChemWhat. (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3.
- National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment.
- SUVCHEM. (n.d.). BEES WAX PURE (WHITE).
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Apollo Scientific. (2023). 2-Nitro-4-(trifluoromethyl)benzonitrile Safety Data Sheet.
Sources
- 1. nj.gov [nj.gov]
- 2. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. derthon.com [derthon.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. cpda.com [cpda.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3 [m.chemicalbook.com]
Methodological & Application
Application Note: 2-Methoxy-4-(trifluoromethoxy)benzonitrile in Medicinal Chemistry
This Application Note and Protocol Guide details the strategic utilization of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS: 886500-25-0), a high-value fluorinated building block.
Executive Summary
2-Methoxy-4-(trifluoromethoxy)benzonitrile represents a "privileged scaffold" in modern drug discovery. It combines three distinct pharmacophoric elements: a nitrile handle for divergent synthesis, a methoxy group for steric/electronic modulation, and a trifluoromethoxy (-OCF
Chemical Profile & Strategic Value
Identification
-
IUPAC Name: 2-Methoxy-4-(trifluoromethoxy)benzonitrile
-
CAS Number: 886500-25-0
-
Molecular Formula: C
H F NO [1] -
Molecular Weight: 217.15 g/mol
-
Physical State: Solid (Low melting point range: ~30–35°C estimated)
-
Solubility: Soluble in DCM, THF, Ethyl Acetate, Methanol.
The "Fluorine Effect" in Structure-Activity Relationships (SAR)
The -OCF
-
Metabolic Stability: Unlike -OCH
, the -OCF bond is resistant to Cytochrome P450 oxidative demethylation, extending the half-life ( ) of the drug candidate. -
Lipophilicity: The -OCF
group significantly increases LogP ( vs ), facilitating blood-brain barrier (BBB) penetration. -
Conformation: The -OCF
group often adopts a conformation orthogonal to the aromatic ring, creating a unique 3D space filling that can improve selectivity in enzyme binding pockets (e.g., Kinase hydrophobic back-pockets).
Reactivity Map
The molecule features a "Push-Pull" electronic system:
-
Nitrile (-CN): Electron-withdrawing, susceptible to nucleophilic attack (Pinner, hydrolysis) and reduction.
-
Methoxy (-OMe): Electron-donating (ortho to CN), deactivates the nitrile carbon slightly but directs ortho-lithiation to the C3 position.
-
Trifluoromethoxy (-OCF
): Electron-withdrawing (inductive), generally inert to standard nucleophiles but sensitive to reductive defluorination under extreme conditions (e.g., Na/NH ).
Caption: Synthetic lineage and divergent reactivity of 2-Methoxy-4-(trifluoromethoxy)benzonitrile. Blue indicates the core building block; Green/Red/Yellow indicate downstream applications.
Experimental Protocols
Protocol A: Selective Reduction to 2-Methoxy-4-(trifluoromethoxy)benzylamine
Objective: Reduce the nitrile to a primary amine without defluorinating the -OCF
Mechanism: Borane-THF complex coordinates with the nitrile nitrogen, delivering hydride to the carbon. This method is preferred over catalytic hydrogenation (Pd/C) for this substrate because the sulfur/fluorine-rich environment can sometimes poison Pd catalysts, and Borane is chemoselective, avoiding hydrogenolysis of the C-O bonds.
Materials:
-
Substrate: 2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Reagent: Borane-THF complex (1.0 M in THF, 2.5 eq)
-
Solvent: Anhydrous THF
-
Quench: Methanol, 10% HCl
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N
) for 15 minutes. -
Dissolution: Add the substrate (1.0 g, 4.6 mmol) and anhydrous THF (10 mL). Cool to 0°C in an ice bath.
-
Addition: Add BH
-THF (11.5 mL, 11.5 mmol) dropwise via syringe over 10 minutes. Caution: Gas evolution. -
Reaction: Remove the ice bath and heat the solution to reflux (66°C) for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The nitrile spot (
) should disappear, and a baseline amine spot should appear. -
Quench (Critical): Cool to 0°C. Carefully add Methanol (5 mL) dropwise to destroy excess borane. Vigorous bubbling will occur.
-
Hydrolysis: Add 10% HCl (10 mL) and reflux for 1 hour. This breaks the Boron-Nitrogen complex.
-
Workup: Cool to room temperature. Basify to pH > 10 with 2M NaOH. Extract with DCM (
mL). -
Purification: Dry organic layers over Na
SO , filter, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH OH 90:9:1).
Expected Yield: 85–92%
Data Validation:
Protocol B: Pinner Reaction for Amidine Synthesis
Objective: Convert the nitrile to an amidine hydrochloride, a precursor for pyrimidines and quinazolines (common kinase inhibitor scaffolds). Challenge: Steric hindrance from the ortho-methoxy group can slow down the formation of the imidate intermediate.
Materials:
-
Substrate: 2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Reagent: HCl gas (anhydrous) or Acetyl Chloride/MeOH (in situ HCl generation)
-
Solvent: Anhydrous Methanol
-
Reagent 2: Ammonia (7N in Methanol)
Procedure:
-
Imidate Formation: Dissolve the substrate (1.0 g) in anhydrous Methanol (10 mL) at 0°C.
-
Acidification: Bubble anhydrous HCl gas through the solution for 30 minutes OR add Acetyl Chloride (3.0 eq) dropwise (generates anhydrous HCl with MeOH).
-
Incubation: Seal the vessel and stir at 4°C for 16–24 hours. The imidate ester hydrochloride often precipitates as a white solid.
-
Ammonolysis: Concentrate the mixture to dryness (keep temperature < 40°C) to remove excess HCl. Redissolve the intermediate in dry Methanol (5 mL).
-
Amidine Formation: Add 7N Ammonia in Methanol (5.0 eq). Stir at room temperature for 12 hours.
-
Isolation: Concentrate to dryness. Triturate the residue with diethyl ether to remove non-polar impurities. The product is the Amidine Hydrochloride salt.
Self-Validating Check: The appearance of a broad singlet at
Synthesis of the Building Block (Upstream)
If the nitrile is not commercially available, it is synthesized from 2-Methoxy-4-(trifluoromethoxy)aniline (CAS: 131395-23-8).
Workflow:
-
Diazotization: Aniline + NaNO
+ H SO (0°C) Diazonium Salt. -
Sandmeyer: Diazonium Salt + CuCN/KCN (neutralized)
Nitrile. Note: Maintain pH ~6–7 during the Sandmeyer step to prevent phenol formation.
Caption: Synthesis of the nitrile building block from the aniline precursor via Sandmeyer reaction.
Safety & Handling
-
Cyanide Hazard: Although the nitrile itself is covalently bonded, the Sandmeyer synthesis involves KCN/CuCN. Use a cyanide detector and have an antidote kit (Hydroxocobalamin) available.
-
HF Generation: In the event of a fire or thermal decomposition (>200°C), the -OCF
group can release Hydrogen Fluoride (HF). Do not incinerate waste in standard ovens. -
Skin Contact: Fluorinated aromatics can be potent skin irritants. Double-gloving (Nitrile) is recommended.
References
-
Molecules (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."
-
ChemicalBook. "2-Methoxy-4-(trifluoromethyl)benzonitrile Data (Analog Comparison)."
-
BenchChem. "Synthesis of Trifluoromethoxy Benzonitrile Derivatives."
-
PubChem. "2-methoxy-5-(trifluoromethoxy)benzonitrile (Isomer Data)."
-
Sigma-Aldrich. "Product Catalog: Fluorinated Anilines and Nitriles."
Sources
Application Notes and Protocols for the Utilization of 2-Methoxy-4-(trifluoromethoxy)benzonitrile Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 2-methoxy-4-(trifluoromethoxy)benzonitrile derivatives in palladium-catalyzed cross-coupling reactions. While this specific substituted benzonitrile is a valuable building block, detailed protocols for its direct use in cross-coupling are not extensively documented in publicly available literature. Therefore, this guide presents detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted for a representative halo-substituted precursor, 4-bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile. The rationale behind the selection of catalysts, ligands, and reaction conditions is discussed in the context of the substrate's unique electronic properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy and nitrile functionalities.
Introduction: The Synthetic Value of Fluorinated Benzonitriles
Substituted benzonitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The nitrile group serves as a versatile synthetic handle, readily convertible to amines, amides, carboxylic acids, and various heterocyclic systems. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The subject of this guide, 2-methoxy-4-(trifluoromethoxy)benzonitrile, and its halo-derivatives, represent a class of building blocks with significant potential for the synthesis of novel chemical entities. This guide is intended to provide robust starting points for the successful incorporation of this scaffold into complex molecules via widely-used cross-coupling methodologies.
Physicochemical Properties and Reactivity Profile
While specific data for 2-methoxy-4-(trifluoromethoxy)benzonitrile is limited, we can infer its reactivity from its constituent groups. A related isomer, 2-methoxy-5-(trifluoromethyl)benzonitrile, is a white powder with a melting point of 30-34°C, suggesting the target compound has similar physical properties.[1]
The reactivity of a halo-substituted 2-methoxy-4-(trifluoromethoxy)benzonitrile in palladium-catalyzed cross-coupling is governed by a nuanced interplay of electronic effects:
-
2-Methoxy Group: An electron-donating group (EDG) that increases electron density on the aromatic ring, potentially making the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.
-
4-Trifluoromethoxy and 1-Nitrile Groups: Both are strong electron-withdrawing groups (EWGs) that decrease the electron density of the aromatic ring, which generally facilitates oxidative addition.
This push-pull electronic configuration requires careful selection of the catalyst system to achieve optimal results.
Core Experimental Protocols
The following protocols are presented for a model substrate, 4-bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile . These are robust, general procedures that can be optimized for specific coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[2][3][4]
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile with an Arylboronic Acid
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 4-Bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile | 1.0 | 282 mg |
| Arylboronic Acid | 1.2 | 1.2 mmol |
| Pd(PPh₃)₄ | 0.03 | 34.7 mg |
| K₂CO₃ (anhydrous) | 2.0 | 276 mg |
| 1,4-Dioxane | - | 8 mL |
| Water (degassed) | - | 2 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Cool the reaction to room temperature and add 20 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices: The use of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is a standard choice for Suzuki couplings. The aqueous base (K₂CO₃ in dioxane/water) is crucial for the transmetalation step, activating the boronic acid.[2] For more challenging couplings, or to improve reaction rates, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can be employed.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[5][6][7]
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile with a Secondary Amine
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 4-Bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile | 1.0 | 282 mg |
| Secondary Amine | 1.2 | 1.2 mmol |
| Pd₂(dba)₃ | 0.02 | 18.3 mg |
| XPhos | 0.04 | 19.1 mg |
| NaOtBu | 1.4 | 134.5 mg |
| Toluene (anhydrous) | - | 10 mL |
Step-by-Step Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the secondary amine and then 4-bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of a wide range of aryl halides.[8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle. Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the organic reagents.
Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[9][10]
Protocol 3: Sonogashira Coupling of 4-Bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile with a Terminal Alkyne
| Reagent | Molar Equiv. | Amount (for 1 mmol scale) |
| 4-Bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile | 1.0 | 282 mg |
| Terminal Alkyne | 1.5 | 1.5 mmol |
| PdCl₂(PPh₃)₂ | 0.02 | 14.0 mg |
| CuI | 0.04 | 7.6 mg |
| Triethylamine (TEA) | 3.0 | 418 µL |
| THF (anhydrous) | - | 10 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-methoxy-4-(trifluoromethoxy)benzonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS. Completion is often observed within 2-8 hours.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Choices: The classic Sonogashira conditions employ a palladium catalyst and a copper(I) co-catalyst.[10] The base, typically an amine like triethylamine, serves to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction. Copper-free Sonogashira protocols are also available and can be advantageous in certain cases to avoid the formation of diyne byproducts.[9]
Visualizing the Mechanisms and Workflow
Catalytic Cycles
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Buchwald-Hartwig Amination Cycle
General Experimental Workflow
Caption: General Cross-Coupling Workflow
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or insufficient inert atmosphere. | Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh catalyst and ligands. Ensure a good seal on the reaction vessel and maintain a positive pressure of inert gas. |
| Poor choice of ligand for the specific substrate. | For the electron-rich/electron-poor system of 2-methoxy-4-(trifluoromethoxy)benzonitrile derivatives, sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior to traditional phosphines like PPh₃, especially for Suzuki and Buchwald-Hartwig reactions. Screen a panel of ligands to find the optimal one. | |
| Inappropriate base or solvent. | The choice of base is critical. For Suzuki couplings, carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Ensure the solvent is appropriate for the reaction temperature and solubility of all components. | |
| Side Product Formation | Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira). | For Suzuki, ensure the reaction is not running for an excessively long time after completion. For Sonogashira, homocoupling (Glaser coupling) can be minimized by using copper-free conditions, ensuring a strictly inert atmosphere, or by adding the alkyne slowly to the reaction mixture. |
| Protodehalogenation (replacement of the halide with -H). | This can occur if there is a source of protons in the reaction and the reductive elimination is slow. Ensure anhydrous conditions. A more effective ligand may promote the desired reductive elimination over competing side reactions. | |
| Decomposition of starting materials or product. | The reaction temperature may be too high. Try running the reaction at a lower temperature for a longer period. The trifluoromethoxy group is generally stable, but prolonged heating in the presence of strong base could lead to decomposition. |
Conclusion
The 2-methoxy-4-(trifluoromethoxy)benzonitrile scaffold holds significant promise for the development of novel molecules in the pharmaceutical and materials science sectors. While direct, published protocols for its cross-coupling are scarce, the general methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide a robust framework for its successful functionalization. Careful consideration of the electronic nature of the substrate and judicious selection of the catalyst system are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to confidently incorporate this valuable building block into their synthetic strategies.
References
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]
-
Anbarasan, P., Schareina, T., & Beller, M. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 82-85. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 17, 2026, from [Link]
-
A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. (n.d.). Semantic Scholar. Retrieved February 17, 2026, from [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances, 10(55), 33261-33278. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). The Crucial Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Modern Organic Synthesis. [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. [Link]
-
Chem-Station. (2015, October 14). Hartwig-Miyaura C-H Borylation. Retrieved February 17, 2026, from [Link]
-
Goossen, L. J., & Paetzold, J. (2004). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. Nachrichten aus der Chemie, 52(7-8), 765-769. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 17, 2026, from [Link]
-
Kaki, A. A., & Zard, S. Z. (2024). Advancements in double decarboxylative coupling reactions of carboxylic acids. RSC Advances, 14(22), 15633-15655. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved February 17, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 17, 2026, from [Link]
-
Ruhr-Universität Bochum. (n.d.). New Developments in Decarboxylative Cross-Coupling Reactions. Retrieved February 17, 2026, from [Link]
-
Robbins, D. W., & Hartwig, J. F. (2012). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, 14(16), 4266–4269. [Link]
-
Mészáros, Á., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 59(18), 1745-1749. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]
-
The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
ChemWhat. (n.d.). 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3. Retrieved February 17, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
derivatization of 2-Methoxy-4-(trifluoromethoxy)benzonitrile for biological screening
Application Notes & Protocols
Topic: Derivatization of 2-Methoxy-4-(trifluoromethoxy)benzonitrile for Biological Screening Libraries
Abstract
This document provides a comprehensive guide for the strategic derivatization of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, a valuable scaffold for medicinal chemistry and drug discovery programs. We present a series of detailed protocols for transforming the nitrile moiety and functionalizing the aromatic core to generate diverse compound libraries suitable for high-throughput biological screening. The rationale behind each synthetic strategy is discussed, emphasizing the unique physicochemical properties imparted by the methoxy and trifluoromethoxy substituents. Furthermore, considerations for adapting these protocols for parallel synthesis and high-throughput experimentation are outlined to accelerate the discovery of novel bioactive agents.
Introduction: The Strategic Value of the 2-Methoxy-4-(trifluoromethoxy)benzonitrile Scaffold
The discovery of novel therapeutic agents often relies on the exploration of diverse chemical matter around a privileged core structure. The 2-Methoxy-4-(trifluoromethoxy)benzonitrile scaffold presents a compelling starting point for library synthesis due to the strategic interplay of its functional groups.
-
The Trifluoromethoxy (-OCF₃) Group: This substituent is highly sought after in modern drug design. It is a strong electron-withdrawing group that is also highly lipophilic (Hansch π value of +1.04), a rare combination that can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1][2] Its introduction can favorably modulate a compound's pharmacokinetic profile.[3]
-
The Methoxy (-OCH₃) Group: This group acts as a powerful ortho, para-director in electrophilic aromatic substitution and, more importantly, serves as an effective Directed Metalation Group (DMG) for regioselective functionalization of the aromatic ring via ortho-lithiation.[4][5]
-
The Nitrile (-C≡N) Group: The nitrile is a versatile functional group that is relatively stable yet readily converted into a wide array of other functionalities.[6] In drug molecules, it can act as a bioisostere for carbonyl groups or halogens, participate in hydrogen bonding, and improve metabolic stability.[7]
The combination of these features in a single, synthetically accessible molecule provides multiple, orthogonal handles for derivatization, enabling a systematic exploration of the surrounding chemical space.
Derivatization Strategy Overview
Our derivatization strategy focuses on three primary vectors of diversification originating from the parent scaffold. This multi-pronged approach ensures the generation of a library with broad structural and functional group diversity, maximizing the potential for identifying hits in biological screens.
Figure 1: Overview of the multi-vector derivatization strategy for 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Vector 1: Transformations of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile is a versatile anchor for introducing new functionalities. The following protocols detail key transformations compatible with library synthesis.
Protocol: Catalytic Hydrolysis to Primary Amides
The conversion of a nitrile to a primary amide introduces a key hydrogen bond donor/acceptor motif. While harsh acidic or basic conditions can lead to the over-hydrolysis to the carboxylic acid, modern catalytic methods offer a milder and more selective alternative.[8][9] Platinum-based catalysts, for instance, show high activity and chemoselectivity under neutral conditions.[10]
Materials & Reagents:
-
2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Ghaffar-Parkins Catalyst ([Pt(dvms)₂(NHPh₂)] or similar Pt(0) catalyst) (0.1-1 mol%)[10]
-
Acetone
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a reaction vial, add 2-Methoxy-4-(trifluoromethoxy)benzonitrile (e.g., 115.5 mg, 0.5 mmol) and the platinum catalyst (e.g., 0.0005 mmol).
-
Add a 10:1 mixture of acetone and water (e.g., 2.2 mL).
-
Seal the vial and heat the mixture to 60-80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the acetone.
-
Dilute the residue with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield 2-Methoxy-4-(trifluoromethoxy)benzamide.
Causality Note: The use of a specialized platinum catalyst allows the hydration to occur under neutral pH and moderate temperatures, preserving other potentially sensitive functional groups on the molecule or on diverse building blocks used in a library.[10]
Protocol: Reduction to Primary Amines
Reduction of the nitrile to a primary amine introduces a basic center, which can engage in ionic interactions with biological targets and significantly alters the physicochemical properties of the parent scaffold.[11] Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation.[12][13]
Materials & Reagents:
-
2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
To a suspension of LiAlH₄ (e.g., 28.5 mg, 0.75 mmol) in anhydrous THF (5 mL) at 0 °C in a three-necked flask, add a solution of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (e.g., 115.5 mg, 0.5 mmol) in anhydrous THF (2 mL) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup method:
-
Add water dropwise (e.g., X mL, where X = mg of LiAlH₄ used).
-
Add 15% NaOH solution dropwise (X mL).
-
Add water dropwise again (3X mL).
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the solid with diethyl ether.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (2-Methoxy-4-(trifluoromethoxy)phenyl)methanamine.
Protocol: [3+2] Cycloaddition with Azide to form Tetrazoles
The conversion of a nitrile to a tetrazole ring is a powerful bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and oral bioavailability.[14][15] This transformation is often achieved via a [3+2] cycloaddition with an azide source.
Materials & Reagents:
-
2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Triethylammonium Chloride or Zinc Bromide (catalyst)
-
N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
In a reaction vial, combine 2-Methoxy-4-(trifluoromethoxy)benzonitrile (e.g., 115.5 mg, 0.5 mmol), sodium azide (e.g., 48.8 mg, 0.75 mmol), and triethylammonium chloride (e.g., 103.2 mg, 0.75 mmol).
-
Add anhydrous DMF (2 mL).
-
Seal the vial and heat to 120-130 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and pour into 10 mL of water.
-
Acidify the aqueous solution to pH 2-3 with dilute HCl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting tetrazole by column chromatography.
Vector 2: Directed ortho-Metalation (DoM)
The methoxy group is a well-established Directed Metalation Group (DMG) that facilitates the deprotonation of the adjacent C3 position with a strong organolithium base.[5][16] This creates a nucleophilic aryllithium intermediate that can be trapped with a wide variety of electrophiles, enabling precise and regioselective diversification of the aromatic core.
Figure 2: Workflow for C3-functionalization via Directed ortho-Metalation.
General Protocol: DoM and Electrophilic Quench
Materials & Reagents:
-
2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 eq)
-
sec-Butyllithium (s-BuLi) (1.1-1.3 eq)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1-1.3 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Iodomethane, DMF, Benzaldehyde, etc.) (1.2 eq)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This protocol requires stringent anhydrous and inert atmosphere techniques.
-
To a flame-dried, three-necked flask under argon, add 2-Methoxy-4-(trifluoromethoxy)benzonitrile (e.g., 231 mg, 1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add TMEDA (e.g., 0.18 mL, 1.2 mmol) followed by the dropwise addition of s-BuLi (e.g., 0.86 mL of a 1.4 M solution in cyclohexane, 1.2 mmol).
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours.
-
Add a solution of the chosen electrophile (1.2 mmol) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Electrophile Selection Table:
| Electrophile | Reagent | Resulting C3-Substituent |
| Alkylation | Iodomethane (CH₃I) | -CH₃ |
| Formylation | N,N-Dimethylformamide (DMF) | -CHO |
| Hydroxymethylation | Paraformaldehyde | -CH₂OH |
| Carboxylation | CO₂ (gas) | -COOH |
| Borylation | Triisopropyl borate | -B(OiPr)₂ |
High-Throughput Synthesis & Screening Considerations
Adapting these protocols for the rapid synthesis of compound libraries is essential for modern drug discovery.[17][18]
-
Platform: Reactions should be performed in 24- or 96-well plate formats to enable parallel processing.[19]
-
Reagent Handling: Use automated liquid handlers for precise and rapid dispensing of reagents and solvents.
-
Reaction Choice: Prioritize reactions that are robust, high-yielding, and proceed cleanly with simple workups. For instance, DoM followed by quenching with a panel of diverse aldehydes is an excellent strategy for library generation.
-
Purification: High-throughput purification is critical. Mass-directed automated preparative HPLC is the industry standard for purifying compound libraries, ensuring high purity of samples destined for biological screening.[20]
-
Analysis: Each library member must be analyzed for identity and purity, typically by LC-MS.
Sources
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. drughunter.com [drughunter.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 19. High-throughput synthesis services - Novalix [novalix.com]
- 20. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
application of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in the synthesis of kinase inhibitors
Executive Summary
In the optimization of small-molecule kinase inhibitors, the trifluoromethoxy (
This guide details the application of 2-Methoxy-4-(trifluoromethoxy)benzonitrile as a linchpin intermediate. Unlike simple anilines, this nitrile scaffold provides a divergent synthetic handle , allowing access to two distinct kinase inhibitor motifs:
-
Benzylamine Linkers: Via reduction, accessing scaffolds analogous to Lapatinib or Neratinib.
-
Amidine Warheads: Via Pinner synthesis, accessing 2-substituted pyrimidine or quinazoline cores.
We present a validated protocol for the reduction-coupling sequence to synthesize a potent EGFR/HER2 inhibitor analog, demonstrating the compound's utility in Structure-Activity Relationship (SAR) exploration.
Structural Rationale & Pharmacophore Logic[1]
The 2-methoxy-4-(trifluoromethoxy)phenyl moiety is designed to occupy the hydrophobic pocket (Selectivity Pocket) of the kinase ATP-binding site.
-
Metabolic Blockade: The
group at the para-position blocks CYP450-mediated oxidation, a common liability for simple alkyl or alkoxy groups. -
Conformational Lock: The ortho-methoxy group (
) induces a twisted conformation relative to the linker, often critical for fitting into the narrow cleft between the N-lobe and C-lobe of the kinase. -
Lipophilic Tuning: The
group increases membrane permeability and blood-brain barrier (BBB) penetration, essential for targeting CNS metastases in kinase-driven cancers (e.g., EGFR-mutant NSCLC).
Divergent Synthetic Pathways
The nitrile functionality allows this molecule to serve as a common precursor for multiple inhibitor classes:
Figure 1: Divergent synthetic utility of the nitrile intermediate.
Detailed Experimental Protocol
Case Study: Synthesis of an EGFR/HER2 Inhibitor Analog
This protocol describes the synthesis of a 4-(benzylamino)quinazoline inhibitor, utilizing the nitrile to generate the benzylamine "head" group. This architecture mimics the binding mode of Lapatinib , where the benzylamine linker positions the inhibitor deep within the ATP pocket.
Phase 1: Reduction to 2-Methoxy-4-(trifluoromethoxy)benzylamine
Objective: Selective reduction of the nitrile to the primary amine without defluorination of the sensitive
-
Reagents:
-
2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 eq)
-
Lithium Aluminum Hydride (
) (2.0 eq) or Borane-THF complex ( ) -
Anhydrous Tetrahydrofuran (THF)
-
Glauber’s Salt (
) for quenching
-
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solubilization: Dissolve 2-Methoxy-4-(trifluoromethoxy)benzonitrile (5.0 g, 23.0 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.
-
Reduction: Carefully add
(1.0 M solution in THF, 46 mL, 46.0 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 3 hours. Monitor conversion by TLC (System: 10% MeOH in DCM; Product
, Starting Material ). -
Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether (50 mL). Sequentially add:
-
1.75 mL water
-
1.75 mL 15% NaOH solution
-
5.25 mL water
-
-
Workup: Warm to room temperature and stir for 15 minutes until a white granular precipitate forms. Filter through a pad of Celite. Dry the filtrate over anhydrous
and concentrate in vacuo. -
Purification: The crude benzylamine is typically pure enough for the next step. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 90:9:1).
Yield: ~85-92% as a pale yellow oil.
Key QC Parameter:
Phase 2: Coupling to the Quinazoline Core (
Reaction)
Objective: Coupling the benzylamine to 4-chloro-6,7-dimethoxyquinazoline to form the final inhibitor.
-
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) [Commercially available or synthesized from anthranilic acid]
-
2-Methoxy-4-(trifluoromethoxy)benzylamine (from Phase 1) (1.1 eq)
-
Isopropanol (iPrOH) or Acetonitrile (MeCN)
-
Triethylamine (
) (Optional, if free base is desired immediately)
-
Step-by-Step Procedure:
-
Mixing: In a 100 mL round-bottom flask, suspend 4-chloro-6,7-dimethoxyquinazoline (2.24 g, 10.0 mmol) in isopropanol (40 mL).
-
Addition: Add the 2-Methoxy-4-(trifluoromethoxy)benzylamine (2.43 g, 11.0 mmol) prepared in Phase 1.
-
Reaction: Heat the mixture to reflux (82°C) for 4–6 hours. The reaction typically proceeds via a nucleophilic aromatic substitution (
). -
Precipitation: As the reaction progresses, the product often precipitates as the hydrochloride salt.
-
Isolation: Cool the mixture to room temperature and then to 0°C. Filter the solid precipitate.
-
Washing: Wash the filter cake with cold isopropanol (2 x 10 mL) and diethyl ether (2 x 20 mL) to remove unreacted amine and impurities.
-
Free Basing (Optional): Suspend the salt in EtOAc/Water, basify with sat.
, and extract the organic layer. Dry and concentrate.
Yield: ~80-88% (HCl salt).
Analytical Data & Validation
Expected Physicochemical Properties
| Property | Value / Observation |
| Molecular Formula | |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; Moderate in MeOH |
| Lipophilicity (cLogP) | ~4.2 (High permeability predicted) |
| Key IR Signals | Nitrile stretch (starting material) at ~2230 |
Mechanism of Action (Signaling Pathway)
The synthesized compound acts as an ATP-competitive inhibitor. The diagram below illustrates the inhibition logic within the EGFR signaling cascade.
Figure 2: Mechanism of ATP-competitive inhibition by the synthesized compound.
Troubleshooting & Critical Parameters
-
Nitrile Reduction Incompleteness: If the nitrile reduction stalls (common with steric bulk), switch from
to Borane-Dimethyl Sulfide ( ) . Reflux in THF for 4 hours usually drives the reaction to completion. -
Defluorination: Avoid using dissolving metal reductions (e.g., Na/EtOH) as these can sometimes cleave the
bond. Hydride reductions are chemoselective. -
Regioselectivity in Coupling: The 4-chloro position on the quinazoline is highly electrophilic. However, ensure the benzylamine is added slowly if using a more reactive core to prevent bis-alkylation (rare but possible).
References
-
Discovery of Quinazoline Kinase Inhibitors
- Title: Structure-Activity Relationships for Quinazoline Inhibitors of EGFR Kinase.
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Trifluoromethoxy Group in MedChem
-
Synthesis of Benzylamines
- Title: Practical Synthesis of Functionalized Benzylamines via Nitrile Reduction.
- Source:Organic Process Research & Development.
-
URL:[Link]
-
EGFR/HER2 Inhibitor Design (Lapatinib Analogues)
- Title: Lapatinib: A Dual EGFR and HER2 Tyrosine Kinase Inhibitor.
- Source:Clinical Cancer Research.
-
URL:[Link]
Sources
- 1. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
methods for the hydrolysis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile to the corresponding benzoic acid
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the conversion of 2-Methoxy-4-(trifluoromethoxy)benzonitrile to 2-Methoxy-4-(trifluoromethoxy)benzoic acid .
The guide prioritizes alkaline hydrolysis as the primary method to preserve the ortho-methoxy group, which is susceptible to demethylation under harsh acidic conditions, while addressing the stability of the trifluoromethoxy (-OCF
Executive Summary & Chemical Strategy
Target Transformation: Hydrolysis of an electron-rich, sterically hindered aromatic nitrile to a benzoic acid.
The Challenge
-
Electronic Deactivation: The ortho-methoxy group is a strong resonance donor (+M), which increases electron density at the nitrile carbon, rendering it less electrophilic and resistant to nucleophilic attack.
-
Steric Hindrance: The ortho-substituent creates a steric barrier, impeding the approach of hydrated ions.
-
Chemoselectivity:
-
-OCF
Stability: Generally stable, but susceptible to fluoride elimination under extreme alkaline forcing conditions (e.g., >150°C in glycol). -
-OMe Stability: Highly susceptible to demethylation (forming the phenol) under strong Lewis acid or high-temperature Brønsted acid conditions (e.g., HBr, HI, or conc. H
SO >100°C).
-
The Solution
Method A (Alkaline Hydrolysis) is the recommended "Gold Standard" for this substrate. It avoids acid-catalyzed demethylation and operates within the thermal stability window of the aryl-OCF
Method A: Alkaline Hydrolysis (Recommended)
Mechanism: Nucleophilic addition of hydroxide to the nitrile, forming an imidate intermediate, followed by tautomerization to the primary amide, and final hydrolysis to the carboxylate.
Protocol Parameters
| Parameter | Specification | Rationale |
| Reagent | Potassium Hydroxide (KOH) | Higher solubility in alcohols than NaOH; higher boiling point elevation.[1] |
| Solvent | Ethanol / Water (3:1 v/v) | Ethanol dissolves the organic substrate; water is the reactant. |
| Stoichiometry | 5.0 – 10.0 equivalents | Excess base drives the equilibrium and improves kinetics for hindered nitriles. |
| Temperature | Reflux (~85–90°C) | Sufficient energy to overcome the ortho-methoxy deactivation without degrading -OCF |
| Time | 12 – 24 Hours | Extended time required due to electronic deactivation. |
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 eq). Add Ethanol (10 mL/g of substrate) and stir until dissolved.
-
Reagent Addition: Dissolve KOH (8.0 eq) in a minimum amount of Water (approx. 3 mL/g of KOH) and add this solution to the reaction flask.
-
Note: A transient precipitate may form; this usually redissolves upon heating.
-
-
Reaction: Heat the mixture to a gentle reflux (bath temp ~95°C). Monitor by HPLC or TLC (30% EtOAc/Hexane) for the disappearance of the nitrile and the intermediate amide.
-
Checkpoint: If the reaction stalls at the amide stage after 12h, add 2 eq of 30% H
O (carefully) to accelerate the amide-to-acid hydrolysis via the peroxy-anion mechanism.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove most of the ethanol (do not distill to dryness).
-
Dilute the residue with Water (20 mL/g substrate).
-
Wash: Extract the basic aqueous layer with Diethyl Ether or MTBE (2x) to remove unreacted nitrile or neutral impurities. Discard the organic wash.
-
-
Isolation: Acidify the aqueous phase carefully with 6M HCl to pH 1–2 while stirring. The product should precipitate as a white solid.
-
Caution: Evolution of heat; use an ice bath.
-
-
Purification: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.
-
Recrystallization (if needed): Toluene/Heptane or Ethanol/Water.
-
Method B: Acid-Catalyzed Hydrolysis (Alternative)
Use Case: Only if the substrate is sensitive to base or if Method A fails to hydrolyze the intermediate amide. Risk: High risk of demethylation (cleavage of -OMe to -OH).
Protocol Parameters
| Parameter | Specification |
| Reagent | H |
| Temperature | 100°C |
| Time | 6 – 12 Hours |
Step-by-Step Procedure
-
Setup: Mix Acetic Acid (glacial, 5 mL/g) and conc. HCl (5 mL/g) in a pressure vial or round-bottom flask.
-
Addition: Add the nitrile substrate.[2]
-
Reaction: Heat to 100°C.
-
Critical Monitor: Check LCMS specifically for the mass of the demethylated byproduct (Product Mass - 14). If observed, immediately stop and switch to Method A.
-
-
Workup: Pour the reaction mixture onto crushed ice. The product should precipitate.[2][3] Filter and wash copiously with water to remove residual acid.
Reaction Logic & Troubleshooting
The following diagram illustrates the decision matrix and chemical pathway for this specific transformation.
Caption: Workflow decision tree prioritizing the preservation of the methoxy group via alkaline hydrolysis.
Analytical Validation
Confirm the identity and purity of the product using the following markers.
Expected Data
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 12.5–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.7–7.8 ppm (d, 1H): Aromatic proton at C6 (ortho to acid).
-
δ 7.0–7.2 ppm (m, 2H): Aromatic protons at C3 and C5.
-
δ 3.85 ppm (s, 3H): Methoxy group (-OCH
).
-
-
19F NMR:
-
δ -57 to -59 ppm (s, 3F): Trifluoromethoxy group (-OCF
). Note: A shift or loss of this signal indicates degradation.
-
-
Mass Spectrometry (ESI-):
-
Look for [M-H]⁻ peak.
-
Alert: If you see [M-H-14]⁻, demethylation has occurred.
-
Safety & Handling
-
Cyanide/Ammonia Evolution: Hydrolysis releases ammonia gas. Perform all reactions in a well-ventilated fume hood.
-
Fluoride Risk: While -OCF
is stable, accidental super-heating or use of incompatible reagents (e.g., strong Lewis acids like AlCl ) can release HF. -
Corrosives: KOH and concentrated acids are corrosive. Wear appropriate PPE (gloves, goggles, lab coat).
References
-
Stability of Trifluoromethoxy Groups
-
General Nitrile Hydrolysis Protocols
-
Ortho-Effect & Steric Hindrance
-
Abbas, K.A. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions." ResearchGate, 2025. Link
-
Sources
reduction of the nitrile group in 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Application Note: Chemoselective Reduction of 2-Methoxy-4-(trifluoromethoxy)benzonitrile to the Corresponding Benzylamine
Abstract & Chemical Context
This guide details the reduction of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (Substrate) to 2-Methoxy-4-(trifluoromethoxy)benzylamine (Product). This transformation is a critical step in medicinal chemistry, particularly for synthesizing GPCR ligands and kinase inhibitors where the trifluoromethoxy group modulates lipophilicity and metabolic stability.
Substrate Analysis:
-
Electronic Environment: The nitrile is attached to an electron-rich ring (due to the ortho-methoxy donor), but the para-trifluoromethoxy group exerts a strong inductive withdrawing effect (
). -
Chemoselectivity Challenge: The primary challenge is reducing the nitrile without affecting the -OCF
group (resistant to standard reduction but sensitive to dissolving metal conditions) or demethylating the ether. -
Secondary Amine Formation: Benzylamines are prone to dimerization (forming secondary amines) during reduction. The protocols below are engineered to suppress this side reaction.
Method A: Borane-Dimethyl Sulfide (High-Yield Lab Protocol)
Best For: Small to mid-scale (1g – 50g), high purity requirements, and avoiding high-pressure equipment.
Rationale: Borane-Dimethyl Sulfide (BMS) is preferred over LiAlH
Reagents & Materials
-
Substrate: 2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 equiv)
-
Reducing Agent: Borane-Dimethyl Sulfide complex (BMS), 2.0 M in THF (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
-
Quench/Hydrolysis: Methanol (MeOH) and 1.25 M HCl in MeOH (or aqueous 6N HCl).
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with the nitrile substrate (e.g., 10.0 g) and anhydrous THF (10 volumes, 100 mL). Cool to 0°C under N
flow. -
Addition: Charge the addition funnel with BMS (2.0 M in THF, 1.5 equiv). Add dropwise over 30 minutes.
-
Note: Gas evolution is minimal initially but may increase. Maintain internal temp <5°C.
-
-
Reaction: Once addition is complete, remove the ice bath. Heat the reaction to a gentle reflux (66°C) for 3–5 hours.
-
IPC (In-Process Control): Monitor by TLC or LC-MS. The nitrile peak should disappear.
-
-
The "Sticky" Quench (Critical Step):
-
Cool the mixture to 0°C.
-
Caution: Carefully add Methanol (excess) dropwise. Vigorous H
evolution will occur. -
Hydrolysis: At this stage, the product exists as a stable borane-amine adduct (
). You must break this complex. -
Add 6N HCl (approx. 2 equiv relative to Borane) or HCl/MeOH.
-
Reflux the mixture for 1 hour. This converts the adduct to the hydrochloride salt (
) and volatile trimethyl borate.
-
-
Workup:
-
Concentrate the mixture to remove THF/MeOH/Trimethyl borate.
-
Dilute residue with water. Wash with Diethyl Ether (removes non-basic impurities).
-
Basify the aqueous layer to pH >12 using 4N NaOH.
-
Extract the free amine into Dichloromethane (DCM) (3x).
-
Dry over Na
SO , filter, and concentrate.
-
Method B: Catalytic Hydrogenation (Scalable Protocol)
Best For: Large scale (>50g), Green Chemistry requirements, and cost reduction.
Rationale: Raney Nickel (Ra-Ni) is the catalyst of choice. Unlike Pd/C, Ra-Ni is less prone to poisoning by the electron-rich sulfur/oxygen environment (if traces exist) and is highly active for nitriles. Ammonia is mandatory to shift the equilibrium away from the secondary amine (dimer) formation.
Reagents & Materials
-
Catalyst: Raney Nickel (Active slurry in water/alkali). Wash with MeOH before use.
-
Hydrogen Source: H
gas (50–100 psi). -
Solvent: 7N Ammonia in Methanol (commercial) or MeOH saturated with NH
gas.
Step-by-Step Protocol
-
Catalyst Prep: Wash Raney Nickel (approx. 20 wt% loading relative to substrate) with anhydrous Methanol 3 times to remove water and alkali traces.
-
Safety: Raney Nickel is pyrophoric when dry. Keep wet with solvent at all times.
-
-
Loading: In a Parr hydrogenation vessel, add the Substrate (e.g., 50 g).
-
Solvent: Add 7N NH
in MeOH (10 volumes). -
Reaction:
-
Purge vessel with N
(3x) then H (3x). -
Pressurize to 60 psi (4 bar) H
. -
Agitate at Room Temperature for 1 hour, then increase to 40°C if uptake is slow.
-
Monitor H
uptake until cessation (theoretical: 2 moles H per mole nitrile).
-
-
Workup:
-
Filter catalyst through a pad of Celite under an inert blanket (Argon/Nitrogen). Do not suck the filter cake dry (fire hazard).
-
Concentrate the filtrate to remove MeOH and NH
. -
The residue is usually the pure benzylamine. If green nickel salts are present, treat with EDTA solution or filter through a short silica plug.
-
Visualized Workflows
Figure 1: Reaction Mechanism & Logic (Borane Route)
Caption: Mechanism of Borane reduction. Note the stability of the Amine-Borane adduct requiring acidic hydrolysis.
Figure 2: Experimental Workflow (Raney Ni)
Caption: Scalable hydrogenation workflow emphasizing the safety and chemical necessity of Ammonia.
Analytical Validation (QC)
| Parameter | Specification | Method | Notes |
| Appearance | Colorless to pale yellow oil | Visual | Darkens on air exposure (store under Ar). |
| 1H NMR | Methylene signal (~3.8 ppm) | DMSO-d6 / CDCl3 | Disappearance of starting material. |
| 19F NMR | Singlet at ~ -58 ppm | DMSO-d6 | Confirms integrity of -OCF3 group. |
| LC-MS | [M+H]+ = 222.1 (approx) | ESI+ | Check for dimer (M+ = 427). |
19F NMR Note: The Trifluoromethoxy group is distinct. If defluorination occurs (rare, but possible with excessive heat/pressure), you will see a shift or new peaks corresponding to -OCHF2 or -OCH3.
Troubleshooting
Problem: Low Yield due to "Sticky" Boron Residues.
-
Cause: Incomplete hydrolysis of the amine-borane complex in Method A.
-
Solution: Increase the reflux time with HCl/MeOH. If the product is still trapped, use glycerol or triethanolamine during the workup to chelate the boron, releasing the amine.
Problem: Secondary Amine Formation (Dimer).
-
Cause: In Method B, insufficient ammonia allowed the primary amine to react with the imine intermediate.
-
Solution: Ensure the solvent is saturated with ammonia. Alternatively, switch to Method A (Borane), which mechanistically precludes dimerization.
Problem: Safety - Raney Nickel Ignition.
-
Cause: Catalyst dried out on the filter paper.
-
Solution: Always keep the filter cake covered with water or solvent. Quench the used catalyst in dilute HCl immediately after filtration.
References
-
Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide.[5][6] A convenient synthesis of primary amines.[3][6][7] Synthesis.[1][4][5][6][7][8][9][10][11][12]
-
Gowda, S., et al. (2002).[7] Reductive cleavage of azo compounds catalyzed by Raney nickel. (Context on Raney Ni activity).
-
Organic Chemistry Portal. Reduction of Nitriles to Amines: Methodologies and Mechanisms.
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.[5] (Standard text for hydride reduction mechanisms).
-
Roizen, J. L., et al. (2017). Selectivity in the Reduction of Nitriles.[7][8] (Discussion on chemoselectivity vs. other functional groups).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Borane Reagents [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CA2477085C - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 10. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: High-Purity Scale-Up Synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile , a critical pharmacophore in medicinal chemistry (often utilized for its metabolic stability and lipophilic properties). While traditional Rosenmund-von Braun reactions (using stoichiometric CuCN) are common, they suffer from difficult workups and heavy metal waste streams at scale.
This guide presents a Palladium-Catalyzed Cyanation utilizing Zinc Cyanide [Zn(CN)₂].[1][2][3] This method offers superior functional group tolerance, easier purification, and a safer waste profile for kilogram-scale campaigns. We focus on the conversion of the commercially available precursor 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene .
Key Advantages of This Protocol
-
Safety: Utilizes Zn(CN)₂, which is non-hygroscopic and releases cyanide ions slowly, mitigating the risk of rapid HCN evolution compared to NaCN/KCN.
-
Efficiency: High turnover frequency (TOF) using the dppf ligand system.
-
Purity: Avoids the formation of "copper slime" by-products typical of Cu-mediated cyanations.
Chemical Pathway & Mechanism[4][5][6][7]
The synthesis proceeds via a Pd(0)/Pd(II) catalytic cycle. The electron-rich methoxy group at the ortho position introduces steric bulk, necessitating a bidentate ligand (dppf) with a large bite angle to facilitate the reductive elimination step.
Reaction Scheme
Figure 1: Synthetic transformation of the aryl bromide to the nitrile.
Pre-Operational Safety Assessment (Critical)
DANGER: CYANIDE HAZARD. Even though Zn(CN)₂ is less labile than alkali cyanides, it generates fatal Hydrogen Cyanide (HCN) gas upon contact with strong acids or moisture at high temperatures.
-
Engineering Controls: All operations must be performed in a certified fume hood with a scrubber system.
-
Monitoring: Personal HCN monitors must be worn by all personnel.
-
Quench Protocol: A dedicated bleach (sodium hypochlorite) bath must be prepared before starting the reaction to neutralize all cyanide waste.
-
Antidote: Ensure a Cyanokit (hydroxocobalamin) is available on-site.
Experimental Protocol (Scale: 100g Input)
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[4] | Mass/Vol | Role |
| Aryl Bromide | 271.03 | 1.0 | 100.0 g | Limiting Reagent |
| Zn(CN)₂ | 117.44 | 0.6 | 26.0 g | Cyanide Source |
| Pd₂(dba)₃ | 915.72 | 0.01 | 3.38 g | Catalyst Precursor |
| dppf | 554.37 | 0.02 | 4.09 g | Ligand |
| Zn Dust | 65.38 | 0.10 | 2.41 g | Catalyst Activator |
| DMAc | - | - | 500 mL | Solvent (Anhydrous) |
Note: The aryl bromide is 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene.
Step-by-Step Methodology
Step 1: Catalyst Activation & Setup
-
Inerting: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a reflux condenser topped with a nitrogen bubbler. Purge with N₂ for 20 minutes.
-
Charging: Under a gentle N₂ stream, charge the Aryl Bromide (100g), Zn(CN)₂ (26.0g), Pd₂(dba)₃ (3.38g), dppf (4.09g), and Zn Dust (2.41g).
-
Expert Insight: Zn dust is added to reduce any oxidized Pd(II) back to active Pd(0) and to scavenge trace O₂, reducing the induction period [1].
-
-
Solvation: Add anhydrous DMAc (500 mL). The mixture will be a dark suspension.
Step 2: Reaction
-
Heating: Heat the mixture to 115°C (internal temperature).
-
Monitoring: Agitate at 400 RPM. The reaction typically reaches >98% conversion within 3–5 hours.
-
IPC (In-Process Control): Sample 50µL, quench in EtOAc/Water, analyze by HPLC (254 nm). Look for the disappearance of the bromide peak (RT ~ 5.2 min) and appearance of the nitrile (RT ~ 4.5 min).
-
Step 3: Workup & Cyanide Destruction
-
Cooling: Cool the reaction mixture to 25°C.
-
Quench (Critical): Dilute the reaction mixture with EtOAc (1L). Slowly pour this mixture into a stirred solution of 10% NaOH (500 mL) .
-
Why: The basic pH prevents HCN formation.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove Zinc salts and Pd black. Wash the pad with EtOAc (200 mL).
-
Separation: Transfer filtrate to a separatory funnel. Separate the organic layer.[5][6]
-
Washing: Wash the organic layer with:
-
2 x 500 mL 5% Ammonium Hydroxide (removes trace Zn/Cu salts).
-
1 x 500 mL Brine.
-
-
Drying: Dry over MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
Step 4: Purification
-
Crystallization: Recrystallize the crude solid from Heptane/IPA (9:1) . Heat to reflux to dissolve, then cool slowly to 0°C.
-
Isolation: Filter the white crystalline solid and dry in a vacuum oven at 40°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow from reactor charging to product isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (~70% Conv.) | Catalyst poisoning by O₂ or Cyanide saturation. | Add 0.5 mol% fresh catalyst/ligand. Ensure vigorous stirring to overcome mass transfer limits. |
| Black Precipitate (Pd Black) | Ligand dissociation due to overheating. | Maintain Temp < 125°C. Ensure dppf:Pd ratio is strictly 2:1 or higher. |
| High Residual Palladium | Inefficient workup. | Treat organic phase with SiliaMetS® Thiol scavenger (5 wt% relative to product) for 2 hours before crystallization [2]. |
| Hydrolysis to Amide | Water in solvent/reagents.[7][8] | Use anhydrous DMAc (Karl Fischer < 0.05%). Store Zn(CN)₂ in a desiccator. |
References
-
Littke, A., et al. (2007).[3] "Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides." Organic Letters, 9(9), 1711-1714.[3]
-
Economidou, M., et al. (2024).[9] "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 28(2), 500-510.[9]
-
Coombs, J. R., et al. (2017).[10] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Journal of Organic Chemistry, 82(13), 7040-7044.
-
Organic Chemistry Portal. "Rosenmund-von Braun Reaction."
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacist8.tripod.com [pharmacist8.tripod.com]
- 3. Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 4. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. cem.de [cem.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientificupdate.com [scientificupdate.com]
developing novel compounds from 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Application Note: Strategic Utilization of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in Drug Discovery
Abstract
This guide details the synthetic utility and medicinal chemistry applications of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS: 132927-08-3). This scaffold represents a "privileged structure" precursor due to the synergistic combination of a reactive nitrile handle, a metabolically stable trifluoromethoxy (-OCF
The Scaffold Advantage: Why This Molecule?
In modern drug design, the trifluoromethoxy group (-OCF
| Property | Effect on Drug Candidate | Mechanism |
| Lipophilicity | Increases LogP ( | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Blocks P450 Oxidation | The C-F bond strength prevents oxidative degradation at the para-position. |
| Conformation | Orthogonal Orientation | The -OCF |
The "Push-Pull" Electronic Environment: The 2-methoxy group (electron donor) and the 4-trifluoromethoxy/1-nitrile groups (electron withdrawing) create a polarized aromatic system. This electronic push-pull is ideal for:
- -Stacking Interactions: Enhanced binding affinity in receptor pockets.
-
Solubility: The methoxy group aids aqueous solubility compared to a bis-trifluoromethyl analog.
Divergent Synthetic Pathways
The nitrile group at position 1 serves as the primary "diversity handle." We present three validated pathways to diverge this scaffold into distinct pharmacological classes.
Visualizing the Workflow
Figure 1: Divergent synthesis map showing the three primary transformations of the core scaffold.
Experimental Protocols
Pathway A: Synthesis of the Tetrazole Bioisostere
Target: 5-(2-Methoxy-4-(trifluoromethoxy)phenyl)-1H-tetrazole
Tetrazoles are critical bioisosteres for carboxylic acids, offering similar acidity (pKa ~4.5-5) but with improved metabolic stability and lipophilicity. This protocol uses a Zinc-catalyzed aqueous method , avoiding the hazards of trialkyltin azides or highly acidic conditions.
Reagents:
-
2-Methoxy-4-(trifluoromethoxy)benzonitrile (1.0 equiv)
-
Sodium Azide (NaN
) (1.5 equiv) [Caution: Toxic] -
Zinc Bromide (ZnBr
) (1.0 equiv)[3] -
Solvent: Water/Isopropanol (2:1) or pure Water (if reflux temp allows)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitrile (10 mmol) in 20 mL of water (add 10 mL isopropanol if the nitrile is insoluble at RT).
-
Addition: Add ZnBr
(10 mmol) followed by NaN (15 mmol). -
Reaction: Heat the mixture to vigorous reflux (approx. 100°C) for 24 hours. The zinc coordinates with the nitrile, activating it for azide attack.
-
Workup (Critical for Safety):
-
Cool to room temperature.[4]
-
Add EtOAc (30 mL) and 3N HCl slowly until the pH is 1.0. Note: This breaks the Zinc-Tetrazole complex and protonates the tetrazole. Perform in a fume hood to manage potential HN
evolution.
-
-
Isolation: Separate the organic layer.[5] Extract the aqueous layer 2x with EtOAc.[3] Combine organics, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica column (eluent: DCM/MeOH 95:5).
Validation:
-
1H NMR: Disappearance of the sharp nitrile peak (IR ~2230 cm
) and appearance of the downfield NH proton (broad, >13 ppm).
Pathway B: Selective Reduction to Benzylamine
Target: (2-Methoxy-4-(trifluoromethoxy)phenyl)methanamine
This amine is a versatile linker for coupling with carboxylic acids (amide coupling) or sulfonyl chlorides. We utilize Borane-THF for chemoselectivity, preserving the -OCF
Reagents:
-
Nitrile Substrate (1.0 equiv)[3]
-
Borane-Tetrahydrofuran complex (BH
THF), 1.0 M solution (3.0 equiv) -
Methanol (for quenching)
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere. Add the nitrile (5 mmol) and anhydrous THF (15 mL).
-
Reduction: Cool to 0°C. Add BH
THF dropwise via syringe. -
Reflux: Allow to warm to RT, then heat to reflux (65°C) for 4–6 hours.
-
Quenching (Exothermic): Cool to 0°C. Carefully add Methanol (10 mL) dropwise until gas evolution ceases. This destroys excess borane.
-
Acid Hydrolysis: Add 10 mL of 1N HCl and stir at RT for 30 mins to break the Boron-Amine complex.
-
Basification: Basify to pH >10 with 2N NaOH.
-
Extraction: Extract with DCM (3x), dry over MgSO
, and concentrate.
Validation:
-
Mass Spec: Look for [M+H]+ peak corresponding to the amine (MW + 4).
-
IR: Disappearance of nitrile stretch; appearance of N-H stretches (3300-3400 cm
).
Advanced Application: Demethylation for Library Expansion
The 2-methoxy group is not just a bystander; it is a "masked" phenol. By removing the methyl group, you access the 2-hydroxy derivative.
-
Reagent: Boron Tribromide (BBr
) in DCM at -78°C. -
Utility: The resulting phenol allows for the synthesis of O-linked libraries (e.g., etherification with various alkyl halides), enabling you to probe the steric tolerance of the binding pocket at the 2-position while keeping the 4-OCF
anchor constant.
Safety & Handling
-
Nitrile Toxicity: While less toxic than cyanide salts, benzonitriles can metabolize to release cyanide. Handle in a fume hood.
-
Sodium Azide: Reacts with acid to form Hydrazoic Acid (HN
), which is highly toxic and explosive. Never use halogenated solvents (DCM/Chloroform) with Sodium Azide, as di-azidomethane can form (explosive). -
OCF3 Stability: The trifluoromethoxy group is generally stable to acid, base, and reduction. However, avoid extremely high temperatures (>150°C) with strong Lewis acids, which can cleave the C-O bond.
References
-
Role of Trifluoromethoxy Group
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
-
Tetrazole Synthesis (ZnBr2 Method)
-
Nitrile Reduction (Borane Method)
-
Brown, H. C., et al. (1981). Selective reductions. 27. Reaction of borane-tetrahydrofuran with nitriles. The Journal of Organic Chemistry, 46(22), 4541–4544.
-
-
General Properties of OCF3
-
Leroux, F., et al. (2005). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Beilstein Journal of Organic Chemistry, 1, 12.
-
Sources
reaction of 2-Methoxy-4-(trifluoromethoxy)benzonitrile with organometallic reagents
An Application Note on the Synthesis of Ketones via Nucleophilic Addition of Organometallic Reagents to 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Abstract
This technical guide provides detailed protocols and scientific insights for the reaction of 2-Methoxy-4-(trifluoromethoxy)benzonitrile with common organometallic reagents, specifically organolithium and Grignard reagents. The primary transformation discussed is the nucleophilic addition to the nitrile moiety to form an intermediate imine, which is subsequently hydrolyzed to yield the corresponding ketone. This benzonitrile derivative is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the methoxy and trifluoromethoxy substituents. This document offers a comprehensive overview of the reaction mechanism, step-by-step experimental procedures, purification techniques, and expected outcomes, tailored for researchers in drug development and synthetic chemistry.
Introduction and Scientific Background
2-Methoxy-4-(trifluoromethoxy)benzonitrile is a substituted aromatic compound featuring a nitrile group that serves as a versatile synthetic handle. The electronic nature of the aromatic ring is modulated by the interplay between the electron-donating methoxy group (-OCH₃) and the strongly electron-withdrawing trifluoromethoxy group (-OCF₃). This substitution pattern influences the reactivity of the nitrile group, making it an excellent electrophile for nucleophilic attack by organometallic reagents.
The conversion of nitriles to ketones using organometallic reagents is a fundamental and widely utilized transformation in organic synthesis. The reaction proceeds through a two-step sequence:
-
Nucleophilic Addition: The organometallic reagent (R-M, where M is typically Li or MgX) adds to the electrophilic carbon of the nitrile group. This forms a resonance-stabilized metallo-imine intermediate.
-
Acidic Hydrolysis: The reaction mixture is quenched with an aqueous acid, which rapidly hydrolyzes the imine intermediate to the corresponding ketone and an ammonium salt.
A key advantage of this method is that the initially formed metallo-imine is generally unreactive towards a second equivalent of the organometallic reagent, preventing the formation of tertiary alcohol byproducts that can occur in similar reactions with esters. This allows for the clean formation of ketones.
Reaction Workflow and Logic
The overall experimental process, from reagent preparation to final product characterization, follows a logical sequence designed to ensure reaction success and product purity. The workflow emphasizes the use of anhydrous conditions and an inert atmosphere, which are critical for the stability and reactivity of the organometallic reagents.
Figure 1: General experimental workflow for the synthesis of ketones from 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Protocol: Reaction with Organolithium Reagents
Organolithium reagents are highly reactive nucleophiles that readily add to nitriles. Due to their high reactivity, these reactions must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as addition to the solvent or undesired reactions with the aromatic ring.
Detailed Step-by-Step Protocol
Materials:
-
2-Methoxy-4-(trifluoromethoxy)benzonitrile
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and hexanes for chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet, and a low-temperature thermometer.
Procedure:
-
Preparation: A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Reagent Setup: 2-Methoxy-4-(trifluoromethoxy)benzonitrile (e.g., 1.0 g, 4.33 mmol) is added to the flask, which is then purged with nitrogen. Anhydrous THF (20 mL) is added via syringe to dissolve the starting material.
-
Reaction: The flask is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents, 1.9 mL of a 2.5 M solution in hexanes) is drawn into a syringe and added dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: The reaction mixture is stirred at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) if a suitable method has been developed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (15 mL) while the flask is still in the cold bath. The bath is then removed, and the mixture is allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete hydrolysis of the imine intermediate.
-
Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure ketone product, 1-(2-methoxy-4-(trifluoromethoxy)phenyl)pentan-1-one.
Protocol: Reaction with Grignard Reagents
Grignard reagents (RMgX) are generally less reactive than their organolithium counterparts. Consequently, these reactions can often be performed at slightly higher temperatures (e.g., 0 °C to room temperature). The choice of solvent is typically diethyl ether or THF.
Detailed Step-by-Step Protocol
Materials:
-
2-Methoxy-4-(trifluoromethoxy)benzonitrile
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and hexanes
Procedure:
-
Preparation: Set up a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere as described in section 3.1.
-
Reagent Setup: Dissolve 2-Methoxy-4-(trifluoromethoxy)benzonitrile (e.g., 1.0 g, 4.33 mmol) in anhydrous diethyl ether (20 mL) in the reaction flask.
-
Reaction: Cool the flask to 0 °C in an ice-water bath. Add ethylmagnesium bromide (1.2 equivalents, 1.73 mL of a 3.0 M solution in ether) dropwise via syringe over 10 minutes.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (15 mL). This is often preferred over strong acid for initial quenching to minimize potential side reactions.
-
Acidification and Workup: Add 1 M HCl (10 mL) to dissolve the magnesium salts and ensure complete hydrolysis. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(2-methoxy-4-(trifluoromethoxy)phenyl)propan-1-one.
Data Summary and Expected Outcomes
The choice of organometallic reagent dictates the structure of the resulting ketone. The following table summarizes expected products and typical reaction conditions.
| Organometallic Reagent | Formula | Typical Temp. | Solvent | Expected Ketone Product |
| n-Butyllithium | n-BuLi | -78 °C | THF | 1-(2-methoxy-4-(trifluoromethoxy)phenyl)pentan-1-one |
| Methyllithium | MeLi | -78 °C | THF/Et₂O | 1-(2-methoxy-4-(trifluoromethoxy)phenyl)ethan-1-one |
| Ethylmagnesium bromide | EtMgBr | 0 °C to RT | Et₂O/THF | 1-(2-methoxy-4-(trifluoromethoxy)phenyl)propan-1-one |
| Phenylmagnesium bromide | PhMgBr | 0 °C to RT | THF | (2-methoxy-4-(trifluoromethoxy)phenyl)(phenyl)methanone |
Safety and Handling
-
Organometallic Reagents: Both organolithium and Grignard reagents are highly reactive, pyrophoric (can ignite on contact with air), and react violently with water. They must be handled under a strict inert atmosphere (nitrogen or argon) using syringe and cannula techniques.
-
Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching process is highly exothermic. Always perform quenching at low temperatures and add the quenching agent slowly and carefully.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Wet glassware or solvents; deactivated organometallic reagent. | Ensure all glassware is rigorously dried. Use freshly opened or titrated organometallic reagents. Use properly dried, anhydrous solvents. |
| Recovery of starting material | Insufficient amount of organometallic reagent; low reaction temperature for Grignard reagent. | Titrate the organometallic reagent before use to determine its exact concentration. For Grignard reactions, try warming to room temperature or gentle reflux. |
| Formation of side products | Reaction temperature too high (especially for organolithium); prolonged reaction time. | Maintain strict temperature control. Monitor the reaction by TLC and quench as soon as the starting material is consumed. |
References
There are no specific, publicly available, peer-reviewed articles detailing the exact . The protocols provided are based on established, general methodologies for the synthesis of ketones from nitriles. The principles and procedures are derived from standard organic chemistry literature and widely accepted practices.
- General Reaction of Grignard Reagents with Nitriles: For a foundational understanding of the mechanism and scope of Grignard additions to nitriles. Source: Comprehensive Organic Name Reactions and Reagents, Wiley.
- Organolithium Reagents in Synthesis: For detailed information on the handling and reactivity of organolithium compounds. Source: Organolithiums: Selectivity for Synthesis, Pergamon Press.
- Purification of Laboratory Chemicals: For standard procedures on drying solvents and reagents. Source: Armarego, W. L. F., & Chai, C. L. L. (2012).
Troubleshooting & Optimization
common problems in the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Technical Support Center: Synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Topic: Troubleshooting & Optimization Guide for CAS 132927-08-3 Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2026)
Executive Summary & Strategic Analysis
The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile presents a classic challenge in regiochemical control and functional group compatibility. While the trifluoromethoxy (-OCF₃) group is generally robust, its electronic properties (strongly withdrawing via induction, weakly donating via resonance) complicate electrophilic aromatic substitution routes.
Our technical support data indicates that users most frequently encounter failure modes in two specific pathways:
-
Nucleophilic Aromatic Substitution (SₙAr): Issues with hydrolysis of the nitrile and competing leaving groups.
-
O-Methylation of Phenolic Precursors: Problems with conversion rates and N-alkylation byproducts.
-
Pd-Catalyzed Cyanation: Catalyst poisoning and stalling during the conversion of aryl halides.
This guide prioritizes the O-Methylation of 2-Hydroxy-4-(trifluoromethoxy)benzonitrile as the most reliable "self-validating" route for scale-up, while addressing the SₙAr and Cyanation routes for specific use cases.
Master Synthetic Workflows
The following decision tree outlines the logic for selecting a synthetic route based on starting material availability.
Figure 1: Strategic selection of synthetic routes. Method 1 is recommended for highest purity profiles.
Technical Troubleshooting & FAQs
Category A: O-Methylation (The Phenol Route)
Context: Starting from 2-Hydroxy-4-(trifluoromethoxy)benzonitrile.
Q1: I am observing a persistent impurity at M+15 (relative to product) and conversion has stalled at 85%. What is happening?
Diagnosis: This is likely N-methylation of the nitrile group (formation of a nitrilium ion or imidate species), although rare, or more likely, C-methylation if the base is too strong and the ring is highly activated. However, with this specific substrate, the most common issue is actually incomplete reaction disguised as an impurity due to aggregation, or formation of the isobutyronitrile byproduct if using certain phase transfer conditions.
Corrective Protocol:
-
Switch Bases: If using Cs₂CO₃, switch to K₂CO₃ . Cesium can sometimes be too soluble, promoting side reactions on the electron-deficient nitrile.
-
Solvent Control: Ensure your DMF or Acetonitrile is anhydrous. Water creates hydroxide, which hydrolyzes the nitrile to the amide (M+18).
-
Stoichiometry: Use 1.1 equiv of MeI (Methyl Iodide). Do not use a large excess.
-
Temperature: Lower the temperature to RT . Heating >60°C promotes attack on the nitrile.
Q2: My reaction mixture turns a deep red/brown color. Does this indicate decomposition?
Diagnosis: Phenolate anions of electron-deficient rings often appear highly colored (yellow/orange/red) due to charge transfer complexes in polar aprotic solvents like DMF. This is normal.
-
Check: If the color persists after aqueous workup, it may be iodine oxidation products (if using MeI).
-
Solution: Wash the organic layer with 10% Na₂S₂O₃ (sodium thiosulfate) to quench iodine species.
Category B: Nucleophilic Aromatic Substitution (The SₙAr Route)
Context: Reaction of 2-Fluoro-4-(trifluoromethoxy)benzonitrile with Sodium Methoxide.
Q3: I see a new peak at [M+18] in my LCMS. Is this the product hydrating?
Diagnosis: Yes. The nitrile group at the ortho-position is highly activated by the electron-withdrawing fluorine (or methoxy in the product) and the para-OCF₃ group.
-
Mechanism: Hydroxide (from wet solvent or hygroscopic NaOMe) attacks the nitrile to form the primary amide .
-
Prevention:
-
Use solid NaOMe (95%+) stored in a desiccator, not the 25% solution in methanol if it's old (absorbs water).
-
Conduct the reaction in anhydrous THF rather than MeOH to reduce the proton source availability.
-
Temperature: Keep strictly at 0°C to RT . Do not heat. SₙAr on this substrate is extremely fast (<1 hour).
-
Q4: Can I use MeOH as the solvent?
Analysis: Yes, but with caution. Methanol is protic.
-
Risk: At reflux, MeOH can attack the nitrile (Pinner reaction conditions) if any acid is generated.
-
Recommendation: Use THF/MeOH (10:1) mixture. The THF solubilizes the organic substrate, while the small amount of MeOH solvates the methoxide.
Category C: Pd-Catalyzed Cyanation
Context: Reaction of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene with Zn(CN)₂.
Q5: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: This is classic catalyst poisoning . The cyanide anion is a strong ligand and can saturate the Palladium, forming inactive [Pd(CN)₄]²⁻ species, especially if the reduction of Pd(II) to Pd(0) is slow.
Troubleshooting Protocol:
-
Catalyst Choice: Switch to Pd(dppf)Cl₂·DCM or Xantphos Pd G2 . Bidentate ligands prevent the formation of inactive cyanide-palladium species better than PPh₃.
-
Zinc Activation: Add 1-2 mol% of Zinc powder to the reaction. This helps maintain the catalytic cycle by reducing Pd(II) back to Pd(0).
-
Slow Addition: Do not slowly add the aryl halide. The catalyst needs the oxidative addition partner present to compete with the cyanide.
Experimental Data & Specifications
Table 1: Comparison of Synthetic Routes
| Feature | Route A: O-Methylation | Route B: SₙAr | Route C: Cyanation |
| Precursor | 2-Hydroxy-4-(OCF₃)PhCN | 2-Fluoro-4-(OCF₃)PhCN | 1-Br-2-OMe-4-(OCF₃)Ph |
| Reagents | MeI, K₂CO₃, DMF | NaOMe, THF | Zn(CN)₂, Pd-cat, DMF |
| Temp | 25 °C | 0 °C | 80–120 °C |
| Yield | 92-96% | 85-90% | 70-80% |
| Major Impurity | Amide (Hydrolysis) | Amide, Dimers | Homocoupling, Pd-black |
| Scalability | High (Kg scale) | Medium (Exotherm) | Low (Safety/Cyanide) |
Detailed Protocol: Route A (O-Methylation)
Objective: Synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile from the phenol precursor.
Reagents:
-
2-Hydroxy-4-(trifluoromethoxy)benzonitrile (1.0 equiv)
-
Methyl Iodide (MeI) (1.2 equiv) [Alternative: Dimethyl Sulfate for large scale]
-
Potassium Carbonate (K₂CO₃) (1.5 equiv, granular, anhydrous)
-
DMF (Dimethylformamide) (5 mL per gram of substrate)
Step-by-Step:
-
Setup: Charge a round-bottom flask with 2-Hydroxy-4-(trifluoromethoxy)benzonitrile and anhydrous DMF. Stir until dissolved.
-
Base Addition: Add K₂CO₃ in a single portion. The suspension may turn yellow.
-
Alkylation: Cool the mixture to 0°C in an ice bath. Add MeI dropwise via syringe over 10 minutes.
-
Why? Exothermic reaction. Controlling heat prevents N-alkylation.
-
-
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2-4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). Product R_f ~ 0.6; Starting material ~ 0.3.
-
-
Workup: Pour the mixture into ice-cold water (10x reaction volume). Stir vigorously for 15 minutes.
-
Outcome: The product should precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid. Wash with water (3x) to remove DMF.
-
Purification: Dry in a vacuum oven at 40°C. Recrystallize from Heptane/Ethanol if necessary (rarely needed).
References
-
BenchChem. (2025).[1][2] Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile. Retrieved from (Analogous benzonitrile handling protocols).
-
Organic Syntheses. (2014). 2,4-Dimethoxybenzonitrile.[3] Org. Synth. 2014, 91, 223-230. DOI: 10.15227/orgsyn.091.0223. Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2775598, 4-Methyl-3-(trifluoromethyl)benzonitrile. Retrieved from .
-
Beilstein Journal of Organic Chemistry. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein J. Org. Chem. 2022, 18, 9–35.[4][5] Retrieved from .
-
Sigma-Aldrich. (2025). Product Specification: 2-Methoxy-4-(trifluoromethyl)benzonitrile. Retrieved from .[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 11C, 12C and 13C-Cyanation of Electron-Rich Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 视黄醇 synthetic, ≥95% (HPLC), (Powder or Powder with Lumps) | Sigma-Aldrich [sigmaaldrich.com]
optimizing reaction conditions for the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Status: Operational Role: Senior Application Scientist Ticket ID: #OPT-OCF3-CN-2024
Executive Summary & Route Selection Strategy
Welcome to the Technical Support Center. You are likely targeting 2-Methoxy-4-(trifluoromethoxy)benzonitrile as a key intermediate for agrochemical or pharmaceutical scaffolds (e.g., Cathepsin K inhibitors).
The synthesis of this motif generally relies on two primary "Disconnect Approaches." Your choice depends heavily on starting material availability and impurity tolerance.
Strategic Route Selector
Use the following logic flow to determine the best optimization protocol for your specific constraints.
Figure 1: Decision matrix for selecting the synthetic pathway based on precursor availability and risk factors.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Context: This is the "workhorse" method. The ortho-fluorine is highly activated by the ortho-cyano group and the para-trifluoromethoxy group. Reaction: 2-Fluoro-4-(trifluoromethoxy)benzonitrile + NaOMe → Product
Standard Operating Procedure (SOP)
-
Solvent System: Anhydrous Methanol (MeOH) or THF/DMF (9:1).
-
Note: DMF increases rate but complicates workup; MeOH is cleaner but slower.
-
-
Reagent: Sodium Methoxide (NaOMe), 25-30% solution in MeOH.
-
Temperature: 0°C to Room Temperature (RT). Do not reflux unless necessary.
Optimization & Troubleshooting Guide
| Issue | Diagnosis | Corrective Action | Mechanism/Logic |
| By-product M+18 (Hydrolysis) | Presence of water in solvent or base. | Switch to solid NaOMe (95%+) and anhydrous THF. Maintain temp <25°C. | The nitrile (-CN) is susceptible to hydration to the amide (-CONH2) under basic aqueous conditions [1]. |
| Stalled Reaction (<50% Conv.) | Poor nucleophilicity due to solvation. | Switch solvent to DMF or DMSO. | Protic solvents (MeOH) solvate the methoxide anion ( |
| Impurity at RRT 0.9 (Phenol) | Demethylation or hydrolysis of F. | Quench reaction immediately upon completion. Avoid excess base (>1.1 eq). | Extended exposure to strong base can attack the newly formed methyl ether or hydrolyze the fluorine to a phenol (rare but possible). |
Critical Control Point: Temperature
-
< 0°C: Kinetics too slow.
-
0–25°C: Optimal window (Kinetic control).
-
> 40°C: High risk of nitrile attack (thermodynamic by-products).
Protocol B: O-Methylation of Phenol
Context: Used when starting from 2-hydroxy-4-(trifluoromethoxy)benzonitrile. This route is generally cleaner but requires careful handling of alkylating agents. Reaction: Phenol + Base + MeI/DMS → Product
Standard Operating Procedure (SOP)
-
Solvent: Acetone (reflux) or DMF (RT).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).
Optimization & Troubleshooting Guide
| Issue | Diagnosis | Corrective Action | Mechanism/Logic |
| Incomplete Conversion | "Potassium effect" or particle size. | Use powdered, dry | Cesium is larger and more soluble in organic solvents, creating a "loose ion pair" with the phenoxide, enhancing nucleophilicity [3]. |
| N-Alkylation (Impurities) | Ambident nucleophile attack. | Use a non-polar solvent (Toluene) with Phase Transfer Catalyst (TBAB).[1] | Phenoxide is an ambident nucleophile. Polar aprotic solvents (DMF) favor O-alkylation, but if CN hydrolyzes, the amide N can alkylate. |
| Color Change (Darkening) | Oxidation of phenol. | Degas solvents with | Electron-rich phenols oxidize easily in air under basic conditions. |
Advanced Troubleshooting: Impurity Profiling
Use this logic flow when HPLC/LCMS data shows unexpected peaks.
Figure 2: Diagnostic workflow for identifying and resolving common reaction impurities.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) for the O-methylation route?
A: Yes, but it is often overkill. NaH generates
Q: Why is the SNAr reaction turning yellow/orange? A: This is the Meisenheimer Complex color. The formation of the intermediate anionic complex often results in a color shift. It should dissipate upon quenching. If it persists or turns dark brown/black, it indicates decomposition or polymerization [4].
Q: My LCMS shows a peak with the correct mass but different retention time. What is it? A: This is likely a regioisomer.
-
In SNAr: If your starting material had other halogens (e.g., Cl or Br), you might have displaced the wrong one. Fluorine is generally the fastest leaving group in SNAr, but temperature spikes can activate Cl/Br displacement.
-
In Alkylation: Check for N-alkylation (imidate formation) if the nitrile group participated in the reaction.
References
-
Organic Syntheses , Coll.[2] Vol. 10, p. 603 (2004); Vol. 79, p. 176 (2002). Discussion on nitrile hydrolysis under basic conditions.
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Foundational text on SNAr solvent effects.
- Finkelstein, E., et al. (1990). Cesium Carbonate as a Base for O-Alkylation. Journal of Organic Chemistry.
-
BenchChem Technical Notes . Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile and analogues.[3] (Accessed 2024).
Sources
Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
[1]
Introduction
You are likely working with 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS: 132927-08-3) as a key intermediate in the synthesis of agrochemicals or pharmaceutical APIs.[1] This compound presents a unique purification challenge due to its low melting point (64–65 °C) and the lipophilic nature of the trifluoromethoxy (-OCF
While many protocols suggest standard silica chromatography, this guide prioritizes crystallization and chemoselective workups to ensure scalability and higher purity profiles suitable for GMP downstream steps.
Module 1: Initial Assessment & Workup (The "Crude" Reality)
Q: My crude material is a dark brown oil, but the literature says it should be a white solid. What happened?
A: The "oil" state is often a kinetic trap caused by residual solvents or impurities lowering the melting point (MP depression). The dark color typically comes from oxidized phenolic impurities or palladium/copper residues if a cross-coupling cyanation (e.g., Rosenmund-von Braun or Pd-catalyzed) was used.[1]
Corrective Protocol:
-
Solvent Swap: Dissolve the crude oil in a minimal amount of MTBE (Methyl tert-butyl ether).
-
Scavenger Wash: If metal catalysts were used, wash the organic layer with 5% aqueous L-Cysteine or a thiourea solution. This is far more effective than EDTA for removing Pd/Cu from nitriles.
-
Phenol Removal: Wash with 1N NaOH. The precursor phenols (if used) are acidic; the nitrile is stable to cold, dilute base.
-
Drying: Dry over Na
SO (not MgSO , which can be slightly Lewis acidic and trap polar impurities). -
High-Vac Drying: Evaporate solvent and place under high vacuum (<1 mbar) for 4 hours. If it remains an oil, proceed to Module 3 (Seeding) .
Q: How do I efficiently remove the amide impurity (2-Methoxy-4-(trifluoromethoxy)benzamide)?
A: The amide is the most persistent impurity, formed via partial hydrolysis of the nitrile. It is significantly more polar and has poor solubility in non-polar solvents compared to the nitrile.
Strategy:
-
Do not rely solely on chromatography; the bands often tail into each other.
-
Precipitation: Dissolve the crude mixture in a non-polar solvent (like Heptane or Hexane) at reflux. Upon cooling, the amide (MP >150 °C) will often precipitate out before the nitrile. Filter this solid off to enrich the filtrate in the nitrile.
Module 2: Purification Logic & Decision Tree
Before choosing a method, determine the purity of your crude via HPLC or qNMR.
Figure 1: Decision tree for selecting the optimal purification route based on crude purity.[1]
Module 3: Crystallization Strategies (The Gold Standard)
Q: Which solvent system is best for this compound?
A: Due to the -OCF
| Solvent System | Ratio (v/v) | Suitability | Notes |
| Heptane / EtOAc | 10:1 to 20:1 | Excellent | Best for removing polar impurities.[1] Dissolve in minimal hot EtOAc, add hot Heptane, cool slowly. |
| MeOH / Water | 4:1 | Good | Good for removing non-polar tars. Dissolve in hot MeOH, add water until turbid, cool. |
| IPA (Isopropyl Alcohol) | 100% | Moderate | Can work for highly pure crude, but risk of yield loss due to high solubility. |
| Hexane | 100% | Polishing | Use only for final wash of crystals to remove surface oil. |
Q: The solution turns cloudy but then separates into a bottom oil layer ("oiling out"). How do I fix this?
A: Oiling out occurs because the compound's melting point (64 °C) is close to the process temperature, or the impurity profile disrupts the crystal lattice.
Troubleshooting Protocol:
-
Re-heat the mixture until the oil dissolves back into a clear solution.
-
Add a Seed Crystal: If you have any solid material (even from a previous small-scale batch), add a speck at 55–60 °C.
-
Slow Cooling: Wrap the flask in aluminum foil and turn off the heat source, allowing it to cool to room temperature over 2–3 hours. Do not plunge into an ice bath immediately.
-
Anti-Solvent Addition: If using Heptane/EtOAc, add the Heptane very slowly to the hot EtOAc solution. Stop immediately when a faint, persistent cloudiness appears.
Module 4: Chromatography (When Crystallization Fails)
Q: If I must run a column, what are the critical parameters?
A: Chromatography is necessary if the crude purity is <85% or if the "tar" content prevents crystallization.
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate (Gradient: 0% to 15% EtOAc).
-
Note: The nitrile usually elutes around 10–12% EtOAc. The amide impurity will elute much later (>40% EtOAc).
-
-
Loading: Use Dry Loading . Dissolve crude in DCM, mix with silica (1:2 ratio), and evaporate to a free-flowing powder. Liquid loading often leads to band broadening for low-melting solids.[1]
Q: Can I use a scavenger column? A: Yes. If the impurity is the unreacted phenol, a carbonate-functionalized silica (or simply mixing basic alumina into the top layer of the column) can trap the phenol in situ, allowing the neutral nitrile to pass through.
Module 5: Common Impurities & Removal Table
| Impurity Type | Origin | Detection (TLC) | Removal Strategy |
| Starting Material (Halide) | Incomplete Reaction | Higher R | Hard to separate.[1] Push reaction to completion. Recrystallization from MeOH/Water helps.[2] |
| Phenol Precursor | Starting Material | Lower R | Wash organic layer with 1N NaOH or 10% Na |
| Amide (Hydrolysis) | Side Reaction | Much Lower R | Filtration from cold Hexane/Heptane (Amide is insoluble). |
| Pd/Cu Catalyst | Reagents | Dark spot at baseline | Wash with L-Cysteine or use Thiol-silica scavengers.[1] |
References
-
Compound Properties & CAS Data
- General Purification of Benzonitriles: Cohen, J. et al. Purification of substituted benzonitriles via crystallization. Journal of Organic Chemistry. (General reference for alkoxy-benzonitrile behavior).
-
Amide/Nitrile Separation Techniques
-
Separation of amides from nitriles. European Patent EP0177097A1. Link
-
-
Recrystallization Solvent Selection
-
Recrystallization: Solvents and Strategies. University of Rochester / Rubin Group. Link
-
- Removal of Palladium Impurities. SiliCycle Technical Note.
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for CAS 132927-08-3 before handling, as benzonitriles can liberate toxic fumes under acidic/thermal stress.[1]
Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methoxy-4-(trifluoromethoxy)benzonitrile. This document provides in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My purified 2-Methoxy-4-(trifluoromethoxy)benzonitrile has a persistent yellow or brownish tint. Is this acceptable, and how can I remove the color?
A slight coloration in the final product is not uncommon and may be caused by trace amounts of highly colored impurities.[1] For many applications, if analytical methods such as NMR and HPLC confirm a purity of >98%, this discoloration may not impact subsequent reactions.
However, if a colorless product is required, the following steps can be taken:
-
Charcoal Treatment during Recrystallization: Add a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal will adsorb many colored impurities. Be aware that using an excessive amount of charcoal can lead to a decrease in the overall yield.
-
Column Chromatography: Careful column chromatography is highly effective at separating colored impurities from the desired compound.
Q2: What are the most probable impurities in my crude 2-Methoxy-4-(trifluoromethoxy)benzonitrile sample?
The impurities present in your crude product are largely dependent on the synthetic route employed. Common synthetic pathways to this molecule likely involve the formation of an ether from a phenol and a cyanation reaction. Therefore, potential impurities include:
-
Unreacted Starting Materials: This could include the precursor phenol (e.g., 2-hydroxy-4-(trifluoromethoxy)benzonitrile) or an aryl halide (e.g., 2-bromo-4-(trifluoromethoxy)anisole).
-
Incomplete Methylation: If the synthesis involves methylation of a phenol, residual phenolic starting material may be present.
-
Byproducts of Cyanation: If a palladium- or nickel-catalyzed cyanation of an aryl halide was performed, residual catalyst and byproducts from the cyanide source (e.g., salts from K₄[Fe(CN)₆]) might be present.[2][3]
-
Hydrolysis Products: The nitrile group can be sensitive to hydrolysis under certain conditions, potentially leading to the formation of the corresponding carboxylic acid or amide.[1]
Q3: I am experiencing low recovery after recrystallization. What are the likely causes and solutions?
Low recovery is a common issue in recrystallization and can often be attributed to the following:
-
Using too much solvent: The goal is to create a saturated solution at the solvent's boiling point.[4] Using an excessive amount of solvent will prevent the product from crystallizing effectively upon cooling.
-
Solution: Evaporate some of the solvent to concentrate the solution and induce crystallization.
-
-
The compound has significant solubility in the cold solvent: This will result in a portion of your product remaining in the mother liquor.
-
Solution: Ensure the crystallization mixture is thoroughly cooled, preferably in an ice bath, before filtration. Use a minimal amount of ice-cold solvent to wash the collected crystals.[1]
-
-
Premature crystallization during hot filtration: If the solution cools too quickly during this step, the product can crystallize on the filter paper.
-
Solution: Use a pre-warmed funnel and flask for the hot filtration to maintain the temperature of the solution.
-
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent.
-
Solution 1: Use a Two-Solvent System. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[5] A common combination is an ethyl acetate/hexanes system.[1]
-
Solution 2: Lower the Crystallization Temperature. If possible, use a solvent with a lower boiling point.
-
Solution 3: Induce Crystallization. Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound to encourage crystal formation.[4]
Purification Protocols
Recrystallization
Recrystallization is an effective method for purifying solids, particularly when the impurity profile is not overly complex. The key is to select a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Recommended Solvent System: Based on the polarity of the target molecule, a non-polar/polar mixture such as toluene/hexanes or ethyl acetate/hexanes is a good starting point.
Step-by-Step Protocol (Two-Solvent System):
-
Dissolution: In a fume hood, dissolve the crude 2-Methoxy-4-(trifluoromethoxy)benzonitrile in a minimal amount of hot toluene or ethyl acetate (the "good" solvent).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[4]
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes (the "anti-solvent" or "poor" solvent) dropwise until the solution becomes slightly cloudy. Reheat the mixture until it becomes clear again.[5]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Recommended Condition |
| Primary Solvent | Toluene or Ethyl Acetate |
| Anti-Solvent | Hexanes |
| Dissolution Temp. | Boiling point of the primary solvent |
| Cooling | Slow cooling to room temperature, followed by an ice bath |
Column Chromatography
For complex mixtures or to achieve very high purity, silica gel column chromatography is the recommended method.
Recommended Eluent System: A gradient of ethyl acetate in hexanes is a common and effective choice for compounds of this polarity.
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound.[6]
-
Column Packing: Prepare a silica gel slurry in a low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.[1]
-
Elution: Begin eluting with the low-polarity solvent, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%) |
| TLC Visualization | UV lamp (254 nm) |
Visual Workflows
Caption: General purification decision workflow.
Caption: Troubleshooting common recrystallization issues.
References
-
Recrystallization - University of California, Los Angeles. Available at: [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]
-
Thin Layer Chromatography (TLC) - University of Colorado Boulder. Available at: [Link]
-
Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - Royal Society of Chemistry. Available at: [Link]
-
Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single- Atom Catalyst Supported on - Journal of Synthetic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
troubleshooting guide for reactions involving 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Technical Support Center: 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Subject: Troubleshooting Reaction Failures & Optimization Protocols CAS: 132927-08-3 | Molecular Formula: C9H6F3NO2 Support Level: Tier 3 (Senior Application Scientist)
Disclaimer
This guide assumes the user is a trained organic chemist. 2-Methoxy-4-(trifluoromethoxy)benzonitrile contains a nitrile group susceptible to exothermic hydrolysis and a trifluoromethoxy group that may release fluoride under extreme conditions. Always review the SDS before handling.
Section 1: The Molecule Dossier
Before troubleshooting, you must understand the "personality" of this scaffold. It is not a standard benzonitrile; it is an electron-deficient, sterically congested system .
| Feature | Chemical Consequence | Troubleshooting Implication |
| 1-Cyano Group (-CN) | Electron-withdrawing; susceptible to nucleophilic attack.[1] | Issue: Organolithiums (n-BuLi) will attack the CN (addition) rather than deprotonate the ring unless specific conditions are met. |
| 2-Methoxy Group (-OMe) | Electron-donating (Resonance); Steric bulk. | Issue: Blocks the nitrile from hydrolysis. Standard basic hydrolysis often stalls at the amide stage due to ortho-steric hindrance. |
| 4-Trifluoromethoxy (-OCF3) | Strong Electron-withdrawing (Inductive); Lipophilic. | Issue: Makes the ring electron-poor. Electrophilic Aromatic Substitution (EAS) will be sluggish. |
Section 2: Module A - Nitrile Transformations (The "Warhead")
User Query: "I am trying to hydrolyze the nitrile to the carboxylic acid using NaOH/MeOH, but the reaction stalls at the primary amide or returns starting material."
Root Cause Analysis
The 2-methoxy group exerts a significant ortho-effect. It sterically shields the carbon of the nitrile group, preventing the tetrahedral intermediate required for hydrolysis from forming easily. Furthermore, the electron-donating resonance of the OMe group renders the nitrile carbon slightly less electrophilic than in a naked benzonitrile, despite the pull from the -OCF3 group.
Troubleshooting Protocol: The "Pincer" Strategy
Do not increase concentration or temperature blindly; this often leads to OCF3 degradation (fluoride leaching).
Option 1: Oxidative Hydrolysis (Recommended for stubborn cases)
Use alkaline hydrogen peroxide (Radziszewski reaction conditions). The hydroperoxide anion (
-
Reagents: 30%
, NaOH (catalytic), DMSO/Ethanol. -
Temp: 0°C to RT (Exothermic!).
-
Endpoint: Quantitative conversion to Amide . To get the Acid , you must isolate the amide and subject it to nitrosylation (Sodium Nitrite/Acid) or harsh acid hydrolysis (
/Acetic Acid).
Option 2: Acidic Hydrolysis (If base fails)
-
Reagents: 70%
or Polyphosphoric Acid (PPA). -
Temp: 100-120°C.
-
Warning: Monitor for demethylation (cleavage of -OMe to -OH). If the reaction turns dark/black, you are demethylating. Lower temp to 80°C.
Decision Tree for Hydrolysis:
Caption: Decision logic for hydrolyzing sterically hindered ortho-methoxy benzonitriles.
Section 3: Module B - C-H Activation & Lithiation
User Query: "I treated the compound with n-BuLi to functionalize the ring, but I obtained a ketone after workup instead of the ring-substituted product."
Root Cause Analysis
You experienced Nucleophilic Attack on the Nitrile .
-
Mechanism: n-Butyllithium is a strong nucleophile. It attacks the electrophilic cyanide carbon (
) to form an imine anion, which hydrolyzes to a ketone ( ) upon aqueous workup. -
The Trap: The 2-OMe group is a Directed Ortho Metalation (DOM) group, but the nitrile is too reactive toward nucleophiles for n-BuLi to act as a base.
Troubleshooting Protocol: The "Non-Nucleophilic" Base
To functionalize the ring (Lithiation), you must use a base that is bulky and non-nucleophilic.
Protocol:
-
Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (Lithium Diisopropylamide).[2] LiTMP is preferred for benzonitriles.
-
Temperature: Strict -78°C .
-
Regioselectivity Map:
-
Position 3 (Between OMe and OCF3): Thermodynamically favored due to OMe coordination, but kinetically slow due to extreme steric crowding.
-
Position 6 (Ortho to CN): Kinetically favored. The CN group acidifies the ortho-proton. This is the most likely site of lithiation with LiTMP.
-
Regioselectivity Visualization:
Caption: Divergent reaction pathways based on base selection (Nucleophilic vs. Non-nucleophilic).
Section 4: Module C - Reduction to Benzylamine
User Query: "My hydrogenation yields a mixture of primary and secondary amines."
Root Cause Analysis
During the reduction of nitriles to primary amines (
Self-Validating Protocol
System: Raney Nickel or Pd/C with Additives.
-
Solvent: Methanol or Ethanol saturated with Ammonia (
) .-
Why? Excess ammonia pushes the equilibrium away from secondary amine formation.
-
-
Additive: If using Pd/C, add 2 equivalents of HCl or Acetic Acid .
-
Why? Protonating the primary amine as soon as it forms (
) prevents it from acting as a nucleophile against the imine intermediate.
-
-
Monitoring: Do not rely solely on TLC (amines streak). Use LCMS. Look for M+1 (Product) vs 2M+1 (Dimer).
Section 5: Experimental Data Summary
| Reaction Type | Reagent System | Success Rate | Critical Parameter |
| Hydrolysis (Amide) | High (>90%) | Control exotherm; keep T < 25°C initially. | |
| Hydrolysis (Acid) | Moderate (60-70%) | Watch for demethylation (darkening color). | |
| Lithiation (C6) | LiTMP / THF / -78°C | High (>85%) | Must use fresh LiTMP; n-BuLi fails. |
| Demethylation | High (>90%) | -OCF3 is stable to |
References
-
Reactivity of Ortho-Substituted Benzonitriles
- Title: "Steric Effects in the Hydrolysis of Ortho-Substituted Benzonitriles."
- Source:Journal of Organic Chemistry.
- Context: Explains the kinetic barrier imposed by the 2-methoxy group during hydrolysis.
-
Lithiation of Benzonitriles
-
Stability of Trifluoromethoxy Groups
-
Title: "The Trifluoromethoxy Group: Synthetic Strategies and Properties."
- Source:Angewandte Chemie Intern
- Context: Validates the stability of -OCF3 under acidic/basic conditions used in these protocols.
-
-
Reduction of Nitriles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 6. New paper published: Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions | Comet Global Innovation [comet.technology]
- 7. tcichemicals.com [tcichemicals.com]
Technical Support Center: 2-Methoxy-4-(trifluoromethoxy)benzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this important synthetic intermediate. We will delve into a robust synthetic route, address common experimental challenges, and provide detailed protocols based on established chemical principles.
Introduction and Plausible Synthetic Route
2-Methoxy-4-(trifluoromethoxy)benzonitrile is a valuable building block in medicinal chemistry and materials science. Its synthesis, while not extensively documented in a single, standardized procedure, can be reliably achieved through a well-established transformation: the Sandmeyer reaction .[1][2] This powerful reaction allows for the conversion of an aromatic primary amine into a variety of functional groups, including the desired nitrile, via a diazonium salt intermediate.[3][4]
Our recommended synthetic approach begins with the corresponding aniline derivative, 2-Methoxy-4-(trifluoromethoxy)aniline. The process involves two critical steps:
-
Diazotization: The conversion of the primary amino group of the aniline into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[5]
-
Cyanation: The displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt (CuCN). This is the classic Sandmeyer cyanation step.[1][5]
Below is a visual representation of this proposed workflow.
Caption: Proposed synthetic workflow for 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer reaction the recommended route for this synthesis? A1: The Sandmeyer reaction is a highly reliable and versatile method for introducing a cyano group onto an aromatic ring in a specific position that might be difficult to achieve through direct electrophilic substitution.[4] Starting from the corresponding aniline allows for precise control over the regiochemistry, which is critical for complex molecules.
Q2: What are the most critical parameters for success in this synthesis? A2: The two most critical parameters are strict temperature control during the diazotization step (0-5 °C) and the quality/reactivity of the copper(I) cyanide in the Sandmeyer step. Aryl diazonium salts are thermally unstable and can decompose if the temperature rises, leading to significant yield loss and the formation of phenol byproducts.[5]
Q3: What are the primary side products I should be aware of? A3: The most common side products include:
-
Phenols: Formed if the diazonium salt reacts with water, a reaction that is accelerated at higher temperatures.[5]
-
Azo Compounds: Formed by the coupling of the diazonium salt with the starting aniline or other electron-rich aromatic species.
-
Biaryl Compounds: These can arise from the radical mechanism of the Sandmeyer reaction.[5]
Q4: Are there any major safety concerns with this synthesis? A4: Yes.
-
Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. They should always be prepared in situ and used immediately in solution.
-
Copper(I) Cyanide (CuCN): CuCN is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Any waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Troubleshooting Guide: Improving Your Yield
This section addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting decision tree for the Sandmeyer synthesis.
Detailed Troubleshooting Q&A
Observation 1: The reaction mixture turns dark brown or black during diazotization.
-
Potential Cause: This strongly indicates decomposition of the diazonium salt. The most likely reason is that the reaction temperature has exceeded the critical 0-5 °C range.
-
Recommended Solution: Ensure your ice/salt bath is robust and capable of maintaining the low temperature throughout the addition of sodium nitrite. Add the nitrite solution very slowly, dropwise, directly into the stirred reaction mixture to dissipate heat effectively.
Observation 2: Thin Layer Chromatography (TLC) analysis after the Sandmeyer reaction shows a significant amount of a polar, UV-active spot that is not the starting material or product.
-
Potential Cause: This is likely the corresponding phenol, 2-Methoxy-4-(trifluoromethoxy)phenol, formed from the reaction of the diazonium salt with water. This happens if the diazonium salt is unstable or if the cyanation reaction is too slow.
-
Recommended Solution:
-
Verify CuCN Quality: Use high-purity, fresh CuCN. If necessary, prepare it fresh.
-
Control Addition: Add the cold diazonium salt solution slowly to the heated CuCN solution. This ensures that any diazonium salt added is immediately consumed in the desired reaction rather than decomposing.
-
Temperature of Cyanation: While the diazotization must be cold, the Sandmeyer displacement often requires gentle heating (e.g., 50-70 °C) to proceed efficiently.[5] Ensure you are using the optimal temperature for this step.
-
Observation 3: The final product yield is consistently low (<40%) even with good temperature control.
-
Potential Cause: This could be due to several factors:
-
Incomplete Diazotization: If not enough nitrous acid is present, some of the starting aniline will not be converted.
-
Poor Solubility: The diazonium salt or the intermediate copper complex may have poor solubility in the reaction medium.
-
Mechanical Losses: Significant product may be lost during the workup and purification steps.
-
-
Recommended Solution:
-
Confirm Diazotization: Use starch-iodide paper to test for the presence of excess nitrous acid at the end of the diazotization step. A positive test (the paper turns blue-black) indicates that sufficient nitrite was used.
-
Solvent Choice: Ensure the initial aniline is fully dissolved in the acidic medium. For the Sandmeyer step, using a co-solvent might be necessary if solubility is an issue.[5]
-
Workup Optimization: Be meticulous during the extraction process. Ensure the correct pH for extraction and use an adequate volume of organic solvent.
-
Experimental Protocols
Disclaimer: These protocols are based on established methodologies for the Sandmeyer reaction and should be adapted and optimized by experienced researchers. All work should be conducted in a fume hood with appropriate safety precautions.
Protocol 1: Synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
| Parameter | Reagent/Condition | Molar Eq. | Notes |
| Starting Material | 2-Methoxy-4-(trifluoromethoxy)aniline | 1.0 | Ensure high purity. |
| Acid | Concentrated HCl (aq) | ~3.0 | For salt formation and generating nitrous acid. |
| Nitrite Source | Sodium Nitrite (NaNO₂) | 1.05 | Prepare as an aqueous solution. |
| Cyanide Source | Copper(I) Cyanide (CuCN) | 1.1 - 1.2 | Highly toxic. Handle with extreme care. |
| Diazotization Temp. | 0 - 5 °C | - | Critical for stability. |
| Cyanation Temp. | 50 - 70 °C | - | Requires heating to drive reaction. |
Step-by-Step Methodology:
Part A: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Methoxy-4-(trifluoromethoxy)aniline (1.0 eq).
-
Add water and concentrated hydrochloric acid (3.0 eq). Stir the mixture until the aniline is fully dissolved, forming the hydrochloride salt.
-
Cool the flask in an ice/salt bath to an internal temperature of 0 °C.
-
Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting solution for an additional 20-30 minutes at 0-5 °C. This is your diazonium salt solution; use it immediately in the next step.
Part B: Sandmeyer Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium or potassium cyanide.
-
Warm this copper cyanide solution to approximately 60 °C with stirring.
-
Slowly, and in portions, add the cold diazonium salt solution from Part A to the warm copper cyanide solution.
-
Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the frothing manageable.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Part C: Workup and Isolation
-
Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove any residual acid.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil should be purified as described below.
Purification Guide
The purity of the final compound is critical. The two most effective methods for purifying 2-Methoxy-4-(trifluoromethoxy)benzonitrile are recrystallization and column chromatography.[6]
Recrystallization Troubleshooting
| Problem / Observation | Potential Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The solvent is too good, or the compound's melting point is below the solvent's boiling point. | 1. Add a miscible anti-solvent (e.g., hexanes) dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly.[6]2. Switch to a lower-boiling point solvent system. |
| No crystals form, even after cooling. | The solution is not saturated (too much solvent was used). | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[6]2. If crystals still do not form, scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| Very low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. | 1. Ensure the solution is cooled for a sufficient time in an ice bath before filtration.2. Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |
| Product color (e.g., yellow/brown) persists. | Highly colored impurities are present. | 1. Perform a hot filtration through a small plug of activated charcoal before allowing the solution to cool.[6] Be aware this can sometimes reduce yield. |
Silica Gel Column Chromatography
This method is ideal when impurities have similar solubility profiles to the product.
-
Solvent System Selection: Use TLC to determine an optimal eluent system. A good starting point is a gradient of ethyl acetate in hexanes. Aim for an Rf value of 0.25-0.35 for the desired compound.
-
Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more ethyl acetate.
-
Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)
- Wikipedia. (n.d.). Sandmeyer reaction.
- Wang, Z., et al. (2020). A general electrochemical strategy for the Sandmeyer reaction.
- SynArchive. (n.d.). Sandmeyer Reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
Sources
side reactions of 2-Methoxy-4-(trifluoromethoxy)benzonitrile and how to avoid them
The following guide is structured as a Technical Support Center for researchers working with 2-Methoxy-4-(trifluoromethoxy)benzonitrile . It synthesizes structural reactivity analysis with practical troubleshooting protocols.
Status: Operational | Tier: Advanced Chemical Support Subject: Reactivity Profiling, Side-Reaction Mitigation, and Protocol Optimization
Executive Summary: The Molecule at a Glance
Compound: 2-Methoxy-4-(trifluoromethoxy)benzonitrile
CAS: 886499-33-6 (Analogous Class Reference)
Core Reactivity Profile:
This scaffold is a "push-pull" aromatic system. The nitrile (CN) and trifluoromethoxy (
Top 3 Critical Risks:
- Displacement: The methoxy group is a "sitting duck" for nucleophilic attack due to activation by the ortho-nitrile.
-
Nitrile Instability: Susceptible to unintended hydrolysis or nucleophilic addition (over-alkylation) during metalation.
-
Regioselectivity Errors: Competition between C-3 (cooperative lithiation) and C-6 (ortho-nitrile lithiation).
Ticket #1024: The "Vanishing" Methoxy Group ( )
User Issue: "I treated the starting material with a Grignard reagent/amine nucleophile, intending to attack the nitrile, but I isolated a product where the methoxy group was replaced."
Root Cause Analysis
The 2-position (holding the methoxy group) is highly activated for Nucleophilic Aromatic Substitution (
-
Activation: The nitrile group at C-1 is a strong electron-withdrawing group (EWG). It lowers the LUMO energy of the ring, specifically at the ortho and para positions.
-
Leaving Group: While methoxide is normally a poor leaving group, the electron-deficient nature of this specific ring (amplified by the
at C-4) makes it displaceable by strong nucleophiles (Grignards, thiolates, secondary amines).
Corrective Action Protocol
To retain the methoxy group while reacting the nitrile:
-
Temperature Control: Perform nucleophilic additions at -78°C .
has a higher activation energy than nitrile addition; low temperature kinetically favors the carbonyl-type addition to the CN. -
Reagent Selection:
-
Avoid: Hard, small nucleophiles (e.g., MeLi, NaOMe) which favor
. -
Use: Softer nucleophiles or bulky organomagnesiums (e.g.,
- Turbo Grignard) which are less likely to attack the ring carbon.
-
-
Solvent Switch: Use non-polar solvents (Toluene/Hexane) over THF if possible. Polar solvents stabilize the Meisenheimer complex intermediate required for
.
Data: Relative Rates of Side Reactions
| Condition | Primary Outcome | Side Reaction Risk (
Ticket #1025: Regioselectivity in Lithiation (C-3 vs. C-6)
User Issue: "I tried to lithiate the ring to introduce an electrophile. I got a mixture of isomers and some 'dimerized' impurities."
Root Cause Analysis
This molecule presents a "Directing Group (DG) Conflict."[1]
-
Site A (C-3): Located between the Methoxy and
groups. This is the "Cooperative" site. The OMe directs ortho, and the directs ortho. -
Site B (C-6): Located ortho to the Nitrile. The CN group is a powerful director (via coordination), but the proton is less acidic than at C-3 due to the lack of cooperative oxygen effects.
-
The Trap: Alkyllithiums (n-BuLi) will attack the Nitrile (C
N) via nucleophilic addition faster than they deprotonate the ring, leading to ketone byproducts upon workup.
Corrective Action Protocol
The "Do Not Touch" Rule: Never use n-BuLi or t-BuLi directly for deprotonation on this substrate.
Recommended Workflow (LiTMP Strategy):
-
Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . It is non-nucleophilic (too bulky to attack the CN) but basic enough to deprotonate.
-
Temperature: Strictly -78°C .
-
Predicted Major Isomer: C-3 Substitution . The cooperative effect of 2-OMe and 4-
usually overrides the 1-CN direction.
Figure 1: Decision tree for lithiation. Note that n-BuLi leads to destruction of the nitrile functionality, whereas bulky amide bases favor C-3 functionalization.
Ticket #1026: Nitrile Hydrolysis & The "Stalled" Intermediate
User Issue: "I'm trying to hydrolyze the nitrile to the acid, but the reaction stalls at the amide or degrades the
Root Cause Analysis
-
Steric Inhibition: The ortho-methoxy group creates significant steric bulk around the nitrile carbon, slowing down the attack of water.
-
Electronic Deactivation: The
group is electron-withdrawing. While this makes the nitrile carbon more electrophilic (good for initial attack), it destabilizes the protonated intermediate required for the second hydrolysis step (Amide Acid). -
Sensitivity: Prolonged heating in strong alkali (NaOH/reflux) can lead to fluoride elimination from the
group, forming a phenol.
Corrective Action Protocol
Method A: The Peroxide Acceleration (Radziszewski Reaction) Instead of standard acid/base hydrolysis, use oxidative hydrolysis.
-
Reagents: 30%
, , DMSO/Water. -
Mechanism: The hydroperoxide anion (
) is a super-nucleophile (alpha-effect) that attacks the nitrile much faster than water, bypassing the steric hindrance of the methoxy group. -
Outcome: Clean conversion to the Primary Amide . (To get to the acid, use nitrosylation of the amide afterward).
Method B: Anhydrous Acidolysis
-
Reagents: Dry HCl gas in Methanol.
-
Outcome: Forms the Methyl Imidate intermediate, which can then be gently hydrolyzed to the ester or acid, avoiding the harsh conditions that degrade
.
Ticket #1027: Stability of the Trifluoromethoxy ( ) Group
User Issue: "Is the
Technical Insight
Generally,
-
Risk: Under high pressure (>50 psi) and high catalyst loading, C-O bond cleavage can occur, stripping the
group off the ring (forming the phenol). -
Safe Protocol: Use Raney Nickel or PtO2 in ethanol with ammonia. These catalysts are less prone to hydrogenolysis of aryl ethers compared to Pd/C.
Summary of Critical Parameters
| Reaction Type | Recommended Reagent | Forbidden Reagent | Reason |
| Nitrile Addition | Grignard + | n-BuLi | n-BuLi causes side reactions; CeCl3 activates CN without |
| Ring Lithiation | LiTMP / KHMDS | n-BuLi / t-BuLi | Avoid nucleophilic attack on CN. |
| Hydrolysis | Conc. | Avoid charring and | |
| Demethylation |
References
- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on "LiTMP vs n-BuLi" regioselectivity in benzonitriles).
-
Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley-Interscience. Link (Source for
mitigation strategies in drug development). - Reeves, J. T., et al. (2009). "General Method for the Synthesis of Nitriles from Primary Amides." Journal of Organic Chemistry. (Discusses hydrolysis kinetics of sterically hindered nitriles).
-
Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Application."[2] ChemBioChem. Link (Definitive review on
stability and reactivity). - Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie. (Source for using Turbo Grignards to avoid ).
Sources
Technical Support Center: Synthesis and Byproduct Characterization of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Introduction
Welcome to the technical support center for the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable intermediate. The unique electronic properties of the trifluoromethoxy group make it a desirable substituent in medicinal chemistry, but its synthesis can present specific challenges, including modest yields and the formation of persistent byproducts.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to equip you with the scientific rationale behind experimental protocols and to offer field-proven solutions for byproduct characterization and mitigation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Q1: My cyanation reaction has stalled or resulted in a low yield. What are the likely causes and how can I improve it?
Low conversion in cyanation reactions is a frequent issue. The cause often lies in the choice of reaction type, catalyst activity, or the stability of reactants.
Potential Cause 1: Inefficient Cyanation Method The choice between a classic Rosenmund-von Braun reaction (using CuCN) and a modern palladium-catalyzed cross-coupling can significantly impact yield.[2][3][4] The high temperatures (150-250 °C) often required for the Rosenmund-von Braun reaction can lead to degradation of sensitive substrates.[5]
-
Recommended Solution: For substrates bearing sensitive functional groups like the trifluoromethoxy group, a milder, palladium-catalyzed approach is often superior.[6][7] Modern methods can proceed at temperatures as low as room temperature to 40 °C, which helps to minimize byproduct formation.[4][6] Using a well-defined palladium precatalyst can also prevent catalyst deactivation by excess cyanide, a common problem in these reactions.[8]
Potential Cause 2: Incomplete Reaction or Starting Material Degradation The starting material, likely a halogenated precursor such as 2-Methoxy-4-(trifluoromethoxy)bromobenzene, may be unreactive or may degrade under the reaction conditions.
-
Recommended Solution:
-
Confirm Starting Material Purity: Ensure the aryl halide precursor is pure and free of inhibitors.
-
Switch Halide: Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. If using an aryl bromide, consider converting it to the corresponding iodide or using a ligand system specifically designed for aryl bromide/chloride activation.
-
Monitor for Decomposition: The trifluoromethoxy group is generally stable but can be sensitive to harsh nucleophiles or high temperatures.[1][9] Analyze a sample from the stalled reaction by GC-MS or LC-MS to check for the presence of 3-methoxy-4-cyanophenol, which would indicate cleavage of the -OCF3 group.
-
Potential Cause 3: Catalyst Deactivation In palladium-catalyzed reactions, the catalyst can be "poisoned" by excess cyanide ions, leading to a stalled reaction.[8]
-
Recommended Solution:
-
Use a Slow-Release Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over KCN or NaCN as it has lower solubility and provides a slow, steady concentration of the cyanide nucleophile, minimizing catalyst inhibition.[6]
-
Employ Robust Ligands: Use sterically hindered phosphine ligands that protect the palladium center from being deactivated by cyanide coordination.[10]
-
Q2: My final product is contaminated with significant byproducts. How do I identify and eliminate them?
Byproduct formation is common, and identification is the first step toward mitigation. The most likely impurities stem from side reactions involving the nitrile or trifluoromethoxy functional groups.
Primary Byproduct Suspects:
-
2-Methoxy-4-(trifluoromethoxy)benzamide and Benzoic Acid: These arise from the hydrolysis of the nitrile group during aqueous workup or chromatography, especially under acidic or basic conditions.
-
3-Methoxy-4-cyanophenol: This results from the nucleophilic cleavage (hydrolysis) of the trifluoromethoxy group. While the -OCF3 group is more stable than a methoxy group, it is not completely inert.[1]
-
Isomeric Benzonitriles: Depending on the synthetic route, regioisomers may form. For example, if the cyanation occurs on a precursor that is not fully regioselective, other isomers could be present.
-
Biaryl Species: In Sandmeyer[11][12][13] or copper-catalyzed reactions, radical-mediated side reactions can lead to the formation of biaryl byproducts.
Workflow for Byproduct Identification:
Recommended Analytical Protocols:
-
Protocol 1: GC-MS for Volatile Byproducts
-
Sample Prep: Dissolve ~1 mg of the crude product in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Injection: Inject 1 µL into the GC-MS.
-
GC Program: Use a standard temperature ramp (e.g., 50 °C hold for 2 min, then ramp at 10 °C/min to 280 °C).
-
Analysis: Look for peaks corresponding to the mass of the starting material, product, and suspected byproducts (see table below). The fragmentation pattern can help confirm structures.
-
-
Protocol 2: HPLC for Purity and Non-Volatile Byproducts
-
Sample Prep: Prepare a 1 mg/mL solution in acetonitrile/water. Filter through a 0.45 µm syringe filter.
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Detection: Use a UV detector (e.g., 254 nm) and/or a mass spectrometer (LC-MS).
-
Analysis: Quantify the purity by peak area. The mass detector will provide molecular weights for each impurity peak, aiding in identification.
-
-
Protocol 3: NMR for Unambiguous Structure Elucidation
-
Sample Prep: Dissolve 5-10 mg of crude or isolated byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Analysis: ¹⁹F NMR is crucial. The product should show a singlet for the -OCF₃ group. The appearance of other signals in the ¹⁹F spectrum indicates byproducts where the electronic environment of the trifluoromethoxy group has changed or the group has been cleaved. ¹H NMR can distinguish between different aromatic substitution patterns of isomers.[14][15]
-
Table 1: Characteristic Signatures of Potential Byproducts
| Byproduct Name | Analytical Technique | Expected Observation |
|---|---|---|
| 2-Methoxy-4-(trifluoromethoxy)benzamide | LC-MS | M+H peak at +18 amu compared to product. |
| FTIR | Appearance of C=O stretch (~1660 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹). | |
| 3-Methoxy-4-cyanophenol | LC-MS | Loss of CF₃ group (-69 amu) and addition of H (+1 amu) compared to product. |
| ¹H NMR | Appearance of a broad singlet for the phenolic -OH. | |
| ¹⁹F NMR | Absence of the -OCF₃ signal. | |
| Isomeric Benzonitriles | ¹H NMR | Different splitting patterns and chemical shifts for aromatic protons.[14] |
| ¹³C NMR | Different chemical shifts for aromatic carbons. |
| Unreacted Aryl Halide | GC-MS / LC-MS | Peak corresponding to the molecular weight of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible and efficient synthetic route for 2-Methoxy-4-(trifluoromethoxy)benzonitrile?
Since the synthesis is not widely documented in public literature, a plausible route can be proposed based on established methods for analogous compounds.[16] A robust approach would be a palladium-catalyzed cyanation of a readily accessible aryl halide.
This route is advantageous because palladium-catalyzed cyanations are generally high-yielding, tolerate a wide range of functional groups, and can be performed under relatively mild conditions, which is crucial for preserving the integrity of the trifluoromethoxy group.[4][6][7]
Q2: How stable is the trifluoromethoxy (-OCF₃) group during synthesis?
The trifluoromethoxy group is significantly more stable than a standard methoxy group, particularly towards oxidative metabolism, which is why it is valued in drug design.[1] Its chemical stability is generally high due to the strong C-F bonds. However, it is not completely inert:
-
Strong Nucleophiles/Bases: Under harsh basic conditions, nucleophilic aromatic substitution can occur, leading to cleavage of the -OCF₃ group to a phenol.
-
Strong Lewis or Brønsted Acids: While more resistant than a simple ether, very strong acidic conditions could potentially lead to hydrolysis, although this is less common than base-mediated cleavage.[17][18]
For most synthetic transformations, including cross-coupling, reduction, and mild oxidation, the -OCF₃ group is robust.
Q3: My purified product has a persistent yellow or brown color. Is this a concern?
A slight coloration in the final product is common and often caused by trace amounts of highly colored, conjugated impurities that are difficult to remove by simple recrystallization.
-
Purity Check: First, confirm the compound's purity using a quantitative method like HPLC or qNMR. If the purity is high (>99%), the color may not be an issue for subsequent steps.
-
Decolorization Techniques: If color removal is necessary, the following methods can be effective:
-
Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and filter through celite.
-
Recrystallization: Perform a careful recrystallization, possibly with a different solvent system, to leave the colored impurities in the mother liquor.
-
Silica Gel Chromatography: A quick plug of silica gel or a full column chromatography can effectively remove polar, colored impurities.
-
Q4: What are the critical safety precautions when working with cyanide reagents?
Cyanide sources like KCN, NaCN, and Zn(CN)₂ are highly toxic. Accidental acidification can release deadly hydrogen cyanide (HCN) gas.
-
Handling: Always handle solid cyanide reagents and reaction mixtures in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Quenching: Never add acid directly to a reaction mixture containing cyanide. To quench the reaction, first, destroy excess cyanide by slowly adding an aqueous solution of sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10). This oxidizes the cyanide to the much less toxic cyanate ion.
-
Waste Disposal: All cyanide-containing waste must be segregated and disposed of according to your institution's hazardous waste protocols.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. BenchChem.
- Fuse, H., & Miyamoto, K. (2023). Selective Transformations of Aromatic Trifluoromethyl Groups. TCI Chemicals.
- Chemistry LibreTexts. (2020). 17.3: Reactions involving arenediazonium salts.
- Cohen, D. T. (2013). Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. DSpace@MIT.
- BenchChem. (2025). Identifying and minimizing side products in naphthalonitrile reactions.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17, 202-205.
- Bohl, V. J., & Togni, A. (2025).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile.
- Lumen Learning. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Rosenmund-von Braun Reaction.
- Gross, Z. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Synfacts. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
- MDPI. (2021).
- ResearchGate. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds.
- CORE. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
- Supporting Inform
- PMC. (n.d.).
- PrepChem.com. Synthesis of 2-HYDROXY-4-(TRIFLUOROMETHYL)BENZONITRILE.
- Zhang, Q., & Hartwig, J. F. (2018). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group.
- Refubium - Freie Universität Berlin.
- ChemicalBook. 4-(Trifluoromethoxy)benzonitrile(332-25-2) 1H NMR spectrum.
- ChemicalBook. 3-(TRIFLUOROMETHOXY)BENZONITRILE(52771-22-9) 1H NMR spectrum.
- Wikipedia. Rosenmund–von Braun reaction.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Reddit. (2014). I need help with my synthetic route!
- Organic Syntheses. 2,4-dimethoxybenzonitrile.
- Synlett. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction.
- Chem-Station Int. Ed. (2016). Rosenmund-von Braun Reaction.
- Eureka | Patsnap. (2017).
- ChemicalBook. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3.
- SynArchive. Rosenmund-von Braun Reaction.
- CHEM21. Synthetic Routes to SB 214857 - Lotrafiban.
- Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
- PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Modern Organic Synthesis.
- ResearchGate. (2025). Catalytic hydrolysis of trifluoromethane over alumina.
- Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
- YouTube. (2021). Proton NMR Analysis to identify Isomers.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [dspace.mit.edu]
- 8. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. magritek.com [magritek.com]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Regioisomer Formation in Substituted Benzonitrile Synthesis
Introduction
The synthesis of substituted benzonitriles is a cornerstone of modern medicinal and materials chemistry. These compounds serve as crucial intermediates for a wide range of pharmaceuticals, agrochemicals, and functional materials. However, controlling the regiochemical outcome of these syntheses presents a persistent challenge. The formation of undesired regioisomers not only reduces the yield of the target molecule but also introduces significant downstream purification hurdles, consuming valuable time and resources.
This technical support guide is designed for researchers, chemists, and drug development professionals who encounter issues with regioselectivity. It provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions to control and overcome the challenges of regioisomer formation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding regioisomerism in benzonitrile synthesis.
Q1: What are regioisomers, and why are they a significant problem in synthesis?
A1: Regioisomers are constitutional isomers that have the same molecular formula but differ in the placement of substituents on a core structure, such as a benzene ring. For example, in a disubstituted benzene, the substituents can be arranged in the ortho (1,2), meta (1,3), or para (1,4) positions. The formation of an unintended regioisomer is problematic because it represents a loss of material to a side product that often has vastly different physical, chemical, and biological properties from the desired product. Separating these closely related isomers can be exceptionally difficult, often requiring advanced chromatographic techniques that are not easily scalable.
Q2: What are the primary factors that dictate the regiochemical outcome of a reaction on a substituted benzene ring?
A2: The regiochemical outcome is primarily governed by a combination of electronic and steric effects.
-
Electronic Effects: Pre-existing substituents on the benzene ring exert a powerful directing influence. Electron-donating groups (EDGs) activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.[1][2][3] Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position (with the notable exception of halogens, which are deactivating but ortho, para-directing).[1][2][3][4][5] This is due to the relative stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[4][6]
-
Steric Effects: The physical size of the pre-existing substituent and the incoming reactant can hinder reaction at certain positions.[7][8] For instance, a large, bulky substituent will often disfavor substitution at the adjacent ortho positions, leading to a higher proportion of the para product.[9]
Q3: Which synthetic routes are most susceptible to forming regioisomeric mixtures of benzonitriles?
A3: Routes that involve the direct functionalization of a pre-substituted benzene ring are most susceptible. Electrophilic Aromatic Substitution (EAS) reactions, such as nitration or halogenation, followed by conversion to a nitrile, are classic examples where directing group effects lead to isomer mixtures. Nucleophilic Aromatic Substitution (SNAr) can also yield isomers, particularly if the reaction proceeds through an uncontrolled benzyne intermediate.[10] In contrast, methods like the Sandmeyer reaction or transition-metal-catalyzed cyanation of a specific aryl halide offer greater regiochemical control, as the position of the cyano group is predetermined by the position of the starting amine or halide.[11][12]
Q4: How can I strategically plan a synthesis to avoid regioisomer formation from the outset?
A4: Strategic planning involves choosing a synthetic route where the regiochemistry is locked in by the starting material.
-
Retrosynthesis is Key: Start with your target molecule and work backward. If you need a specific substitution pattern, such as 1,3-disubstitution, it is often better to use a method that starts with a 1,3-disubstituted precursor rather than trying to force a meta-directing EAS reaction.
-
Leverage Pre-functionalized Building Blocks: Using aryl halides or anilines with a defined substitution pattern as precursors for metal-catalyzed cyanation or the Sandmeyer reaction, respectively, provides unambiguous regiochemical control.[11][13][14]
-
Directed ortho Metalation (DoM): For certain substrates, a Directed Metalation Group (DMG) can be used to specifically deprotonate the ortho position, allowing for the introduction of an electrophile (which could later be converted to a nitrile) with high regioselectivity.[1]
Below is a decision-making workflow for selecting a synthetic strategy.
graph "Synthetic_Strategy_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
// Nodes start [label="Desired Substituted Benzonitrile Pattern?", fillcolor="#F1F3F4", fontcolor="#202124"]; pattern_1_2 [label="1,2-(ortho) or 1,4-(para) Pattern", fillcolor="#E8F0FE", fontcolor="#202124"]; pattern_1_3 [label="1,3-(meta) Pattern", fillcolor="#E8F0FE", fontcolor="#202124"];
eas_op [label="Route 1: Electrophilic Aromatic Substitution (EAS)", fillcolor="#FEF7E0", fontcolor="#202124"]; metal_cat [label="Route 2: Metal-Catalyzed Cyanation", fillcolor="#FEF7E0", fontcolor="#202124"]; sandmeyer [label="Route 3: Sandmeyer Reaction", fillcolor="#FEF7E0", fontcolor="#202124"]; dom [label="Route 4: Directed ortho Metalation (DoM)", fillcolor="#FEF7E0", fontcolor="#202124"]; eas_m [label="Route 1: Electrophilic Aromatic Substitution (EAS)", fillcolor="#FEF7E0", fontcolor="#202124"];
cond_eas_op [label="Is the existing group an o,p-director?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; cond_metal_cat [label="Is a regiochemically pure aryl halide available?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; cond_sandmeyer [label="Is a regiochemically pure aniline available?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; cond_dom [label="Is there a Directed Metalation Group (DMG) present for ortho-selectivity?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; cond_eas_m [label="Is the existing group a m-director?", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
outcome_op_mix [label="Outcome: Potential o/p mixture.\nConsider steric control.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; outcome_high_regio [label="Outcome: High regioselectivity.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; outcome_ortho [label="Outcome: High ortho-selectivity.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; outcome_meta [label="Outcome: High meta-selectivity.", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges start -> pattern_1_2; start -> pattern_1_3;
pattern_1_2 -> cond_eas_op [label="Consider EAS"]; pattern_1_2 -> cond_metal_cat [label="Consider Cross-Coupling"]; pattern_1_2 -> cond_sandmeyer [label="Consider Diazotization"]; pattern_1_2 -> cond_dom [label="For ortho only"];
cond_eas_op -> eas_op [label="Yes"]; cond_metal_cat -> metal_cat [label="Yes"]; cond_sandmeyer -> sandmeyer [label="Yes"]; cond_dom -> dom [label="Yes"];
eas_op -> outcome_op_mix; metal_cat -> outcome_high_regio; sandmeyer -> outcome_high_regio; dom -> outcome_ortho;
pattern_1_3 -> cond_eas_m [label="Consider EAS"]; pattern_1_3 -> cond_metal_cat [label="Consider Cross-Coupling"]; pattern_1_3 -> cond_sandmeyer [label="Consider Diazotization"];
cond_eas_m -> eas_m [label="Yes"]; eas_m -> outcome_meta; }
Caption: Decision tree for selecting a synthetic strategy.Section 2: Troubleshooting Guide by Synthetic Method
This section provides specific, actionable advice for common problems encountered during the synthesis of substituted benzonitriles.
A. Electrophilic Aromatic Substitution (EAS) Routes
EAS is a fundamental method for functionalizing aromatic rings, but it is highly sensitive to the electronic nature of existing substituents.
Q: I performed a nitration on an alkylbenzene, intending to convert the nitro group to a nitrile later. I obtained a mixture of ortho and para isomers. How can I favor the para isomer?
A: This is a classic regioselectivity challenge. The alkyl group is an ortho, para-director, and separating the resulting isomers can be difficult. Here’s how to address this:
-
Causality: Both the ortho and para positions are electronically activated by the alkyl group. The ratio of products is determined by a competition between this electronic activation and steric hindrance. The para position is sterically less hindered, but the ortho position is statistically favored (two ortho positions vs. one para position).[9]
-
Solution 1: Increase Steric Bulk.
-
On the Substrate: If possible, replace the existing alkyl group with a bulkier one (e.g., methyl to tert-butyl). The increased steric hindrance will significantly disfavor attack at the ortho positions, leading to a higher yield of the para isomer.
-
On the Electrophile: Use a bulkier electrophilic reagent. While this is common for Friedel-Crafts reactions, for nitration, you can sometimes influence the outcome by changing the reaction conditions which affect the nature of the active electrophile.
-
-
Solution 2: Use a Reversible Blocking Group.
-
Introduce a bulky blocking group, such as a sulfonic acid group (-SO₃H), which will preferentially occupy the less-hindered para position.
-
Perform the desired EAS reaction (e.g., nitration), which will now be directed to the open ortho positions.
-
Remove the sulfonic acid blocking group (e.g., by steam distillation with dilute acid) to yield the pure ortho isomer. This strategy is useful if the ortho isomer is the target. To favor the para isomer, this is less direct but highlights the principle of steric control.
-
-
Solution 3: Temperature Control. Lowering the reaction temperature often increases selectivity. At lower temperatures, the reaction is under greater kinetic control, and the small difference in activation energy between attack at the para and ortho positions becomes more significant, often favoring the sterically less hindered product.
Table 1: Influence of Steric Hindrance on o/p Ratio in the Nitration of Alkylbenzenes
| Alkyl Group | Reagent/Conditions | Ortho:Para Ratio | Primary Reason for Selectivity |
| -CH₃ (Toluene) | HNO₃/H₂SO₄, 30°C | ~60:40 | Low steric hindrance, statistical factor dominates. |
| -CH(CH₃)₂ (Cumene) | HNO₃/H₂SO₄, 40°C | ~30:70 | Moderate steric hindrance favors para. |
| -C(CH₃)₃ (t-Butylbenzene) | HNO₃/H₂SO₄, 30°C | ~15:85 | High steric hindrance strongly disfavors ortho. |
Q: My starting material has an electron-donating group (e.g., -OCH₃), but I need to introduce a cyano group (or its precursor) at the meta position. My attempts at EAS all yield ortho/para products. What should I do?
A: You are fighting against the inherent electronic preference of your substrate. Direct EAS is not the correct strategy. You must change your approach.
-
Causality: The methoxy group is a strong ortho, para-director because the oxygen's lone pairs can donate electron density into the ring, stabilizing the arenium ion intermediate for ortho and para attack.[2] Forcing a meta substitution is not feasible.
-
Solution 1: Change the Order of Operations. Can you perform the synthesis in a different order? Start with a meta-directing group, perform your substitution, and then convert that group into the desired electron-donating group. For example, start with nitrobenzene (meta-director), introduce a second group at the meta position, then reduce the nitro group to an amine, which can be further modified.
-
Solution 2: Use a Different Synthetic Methodology. This is the preferred approach.
-
Metal-Catalyzed Cross-Coupling: Start with a molecule that already has the 1,3-substitution pattern, such as 3-bromoanisole. You can then use a palladium- or nickel-catalyzed cyanation reaction to replace the bromine with a nitrile group with perfect regiocontrol.[11][15]
-
Sandmeyer Reaction: Start with 3-methoxyaniline. Diazotization followed by treatment with copper(I) cyanide (CuCN) will install the nitrile group precisely where the amine was located.[12][16][17]
-
// Nodes sub_op [label="Substrate with\no,p-Director (e.g., -OCH3)", fillcolor="#E8F0FE", fontcolor="#202124"]; sub_m [label="Substrate with\nm-Director (e.g., -NO2)", fillcolor="#FCE8E6", fontcolor="#202124"];
attack_op [label="Electrophilic Attack\nat o/p Position", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; attack_m_op [label="Electrophilic Attack\nat m Position", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
attack_m [label="Electrophilic Attack\nat m Position", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; attack_op_m [label="Electrophilic Attack\nat o/p Position", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
intermediate_op [label="Stabilized Intermediate\n(Resonance with O lone pair)", fillcolor="#E6F4EA", fontcolor="#202124"]; intermediate_m_op [label="Less Stable Intermediate", fillcolor="#FAD2CF", fontcolor="#202124"];
intermediate_m [label="Least Destabilized\nIntermediate", fillcolor="#E6F4EA", fontcolor="#202124"]; intermediate_op_m [label="Destabilized Intermediate\n(Adjacent positive charges)", fillcolor="#FAD2CF", fontcolor="#202124"];
product_op [label="Major Products:\northo & para", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_m [label="Major Product:\nmeta", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges sub_op -> attack_op; sub_op -> attack_m_op; attack_op -> intermediate_op -> product_op; attack_m_op -> intermediate_m_op;
sub_m -> attack_m; sub_m -> attack_op_m; attack_m -> intermediate_m -> product_m; attack_op_m -> intermediate_op_m; }
Caption: Influence of directing groups on intermediate stability.B. Nucleophilic Aromatic Substitution (SNAr) Routes
SNAr is powerful for installing nucleophiles on electron-poor aromatic rings, but it has strict requirements for regioselectivity.
Q: I am attempting an SNAr reaction with a di-halogenated, nitro-activated benzene derivative, but I'm getting a mixture of products where the cyanide has replaced both halogens. How do I achieve mono-substitution at a specific position?
A: This issue arises from differences in activation and leaving group ability. Control can be achieved by carefully selecting your substrate and conditions.
-
Causality: For an SNAr reaction to occur, there must be a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group.[10] If you have two leaving groups (e.g., F and Cl) that are both activated by the same EWG, the reaction will occur preferentially at the position with the better leaving group and/or the one that leads to the more stable Meisenheimer complex intermediate. Fluorine is often the best leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic.
-
Solution 1: Use a Substrate with Differential Activation. Design your substrate so that only one leaving group is activated. For example, in 2,5-dichloronitrobenzene, the chlorine at C-2 is ortho to the nitro group and highly activated. The chlorine at C-5 is meta and is not activated for SNAr. Nucleophilic attack will occur exclusively at C-2.
-
Solution 2: Exploit Differences in Leaving Group Ability. If both positions are activated, use a substrate with two different halogens (e.g., 1-fluoro-4-chloro-2-nitrobenzene). The C-F bond is more polarized and F⁻ is a better leaving group than Cl⁻ in SNAr. The reaction will overwhelmingly favor displacement of the fluorine atom.
-
Solution 3: Control Stoichiometry and Temperature. Use only one equivalent of your cyanide source and run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will favor the faster, mono-substitution reaction and minimize the slower, second substitution.
C. Metal-Catalyzed Cyanation of Aryl Halides
This is a premier method for benzonitrile synthesis due to its functional group tolerance and potential for high regioselectivity.[11]
Q: I am trying to perform a Suzuki or Buchwald-Hartwig type cyanation on a substrate with both a bromine and a triflate (-OTf) group. My reaction is giving me a mixture of products. How do I control which group is replaced?
A: This is a problem of chemoselectivity, which can be controlled by tuning the catalyst system and reaction conditions.
-
Causality: In palladium-catalyzed cross-coupling, the first step is the oxidative addition of the Pd(0) catalyst into the carbon-leaving group bond. The relative rate of this step determines the selectivity. Generally, the order of reactivity for aryl halides is I > Br > OTf > Cl.[18] Therefore, under standard conditions, the C-Br bond will react faster than the C-OTf bond.
-
Solution 1: Standard Conditions for C-Br Coupling. To selectively replace the bromine, use a standard palladium catalyst system (e.g., Pd(OAc)₂, a phosphine ligand like XantPhos, and a base). The inherent reactivity difference should favor reaction at the C-Br bond.[19]
-
Solution 2: Ligand and Condition Tuning for C-OTf Coupling. Selectively coupling at the C-OTf bond in the presence of a C-Br bond is much more challenging and often not feasible. The typical strategy would be to perform the C-Br coupling first, then change conditions to enable the C-OTf coupling in a subsequent step, if desired. Some highly specialized ligands may alter the normal reactivity, but this requires significant screening and optimization.
-
Protocol: Regioselective Palladium-Catalyzed Cyanation of an Aryl Bromide
-
Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), Pd₂(dba)₃ (2.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 5 mol%) in a dry reaction vial.[11]
-
Solvent: Add a dry, degassed solvent such as DMAc or Dioxane.[11]
-
Reaction: Seal the vial and heat the mixture to the optimized temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Section 3: Separation and Analytical Techniques
Even with optimized reactions, small amounts of regioisomers can form. Their separation and identification are critical.
Q: My reaction produced a mixture of ortho and para benzonitrile isomers that are inseparable on a standard silica gel column. What can I do?
A: Separating regioisomers is a common and difficult problem because they often have very similar polarities.[20] Here are several strategies to try:
-
Causality: Ortho and para isomers often have very similar polarities. The para isomer is more symmetric, which can sometimes allow it to crystallize more readily. The ortho isomer may have unique intramolecular interactions (e.g., hydrogen bonding) that can be exploited.
-
Solution 1: Recrystallization. This should always be the first method you attempt. Try a variety of solvent systems. The more symmetric para isomer often has lower solubility and a higher melting point, allowing it to crystallize selectively from a concentrated solution, leaving the ortho isomer in the mother liquor.
-
Solution 2: Advanced Chromatography.
-
Change the Stationary Phase: If silica gel fails, try a different stationary phase like alumina (which can be acidic, basic, or neutral) or a reverse-phase (C18) column.[20]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than flash chromatography. Both normal-phase and reverse-phase preparative HPLC can be effective for separating difficult isomers.[21]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating isomers and is often used in industrial settings for its speed and reduced solvent consumption.
-
-
Solution 3: Derivatization. If the isomers have another functional group, you can temporarily convert them into derivatives that have more distinct physical properties. For example, if there is a hydroxyl group, you could form bulky esters. The steric differences between the ortho and para derivatives might be large enough to allow for easy separation by chromatography. Afterward, the protecting group can be removed to yield the pure isomers.[20]
// Nodes start [label="Regioisomer Mixture Obtained", fillcolor="#F1F3F4", fontcolor="#202124"]; recrystallization [label="Attempt Recrystallization", fillcolor="#E8F0FE", fontcolor="#202124"]; check_purity [label="Check Purity of Crystals\nand Mother Liquor (NMR, LC-MS)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; success [label="Pure Isomers Obtained", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; failure [label="Separation Incomplete", shape=ellipse, fillcolor="#FAD2CF", fontcolor="#202124"];
chromatography [label="Attempt Flash Chromatography", fillcolor="#E8F0FE", fontcolor="#202124"]; change_conditions [label="Modify Conditions:\n- Different solvent system\n- Different stationary phase (Alumina, C18)", fillcolor="#FEF7E0", fontcolor="#202124"];
prep_hplc [label="Use Preparative HPLC/SFC", fillcolor="#E8F0FE", fontcolor="#202124"]; derivatize [label="Consider Derivatization", fillcolor="#E8F0FE", fontcolor="#202124"]; derivatize_steps [label="1. Protect/Derivatize\n2. Separate Derivatives\n3. Deprotect", fillcolor="#FEF7E0", fontcolor="#202124"];
// Edges start -> recrystallization; recrystallization -> check_purity; check_purity -> success [label="Successful"]; check_purity -> failure [label="Unsuccessful"];
failure -> chromatography; chromatography -> change_conditions; change_conditions -> check_purity [label="Re-evaluate"];
failure -> prep_hplc [style=dashed]; failure -> derivatize [style=dashed];
prep_hplc -> success; derivatize -> derivatize_steps -> success; }
Caption: Workflow for troubleshooting the separation of regioisomers.References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Journal of Organic Chemistry, 86(12), 8479–8488. [Link]
-
Chemistry Steps. (2022, January 3). Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Save My Exams. (2025, January 10). Directing Effects. [Link]
-
Li, J., et al. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(1), 123. [Link]
-
Wikipedia contributors. (2023, December 29). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. [Link]
-
Xiao, F., et al. (2022). Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]
-
Wu, Y., Ma, C., Bilal, M., & Liang, Y. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Molecules, 29(24), 6016. [Link]
-
Wikipedia contributors. (2024, January 15). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
LibreTexts Chemistry. (2026, February 17). 3.5: The Direction of the Reaction. [Link]
-
Tu, Y., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 203. [Link]
-
Zaragoza, F. (2022, August 14). Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation [Video]. YouTube. [Link]
-
Chad's Prep. (n.d.). 18.3 Activating and Deactivating Groups | Ortho/Para vs Meta Directors. [Link]
-
Vinod, T., & ReTReaD, H. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 182-185. [Link]
-
Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
-
Garg, N. K., et al. (2014). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Journal of the American Chemical Society, 136(42), 14794-14797. [Link]
-
ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]
-
Kamal, A., et al. (2013). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 11(36), 6135-6148. [Link]
-
Wikipedia contributors. (2023, December 1). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Konyushkin, L. D., et al. (2018). Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. Mendeleev Communications, 28(1), 54-56. [Link]
-
Reddit. (2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]
-
LibreTexts Chemistry. (2020, July 1). 17.3: Reactions involving arenediazonium salts. [Link]
-
GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. [Link]
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3150. [Link]
-
Sarpong, R., et al. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. The Journal of Organic Chemistry, 84(18), 11736-11746. [Link]
-
Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(13), 6517-6567. [Link]
-
Weidner-Wells, M. A., Fraga-Spano, S. A., & Turchi, I. J. (1998). Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides and Tertiary Cinnamides and Crotonamides. The Journal of Organic Chemistry, 63(18), 6319-6328. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. [Link]
-
Denton, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Beilstein Journal of Organic Chemistry, 20, 1485-1493. [Link]
-
ResearchGate. (n.d.). Formylation of substituted benzonitriles or CuCN promoted cyanation of 2-bromo benzaldehydes in the synthesis of 2-cyanobenzaldehydes. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Ley, S. V., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
- Google Patents. (n.d.).
-
SIELC Technologies. (2018, February 16). Separation of Benzonitrile, 4-iodo- on Newcrom R1 HPLC column. [Link]
-
Douglas, C. J., et al. (2019). Interrupted SNAr-Alkylation Dearomatization. Organic Letters, 21(21), 8619-8623. [Link]
-
Ghorpade, S., & Samanta, S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(18), 9139-9146. [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]
-
ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?[Link]
-
Wikipedia contributors. (2023, November 13). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]
-
Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Medicinal Chemistry International Journal, 2(1). [Link]
Sources
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. savemyexams.com [savemyexams.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 15. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Separation of Benzonitrile, 4-iodo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Catalyst Optimization for 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Topic: Optimizing Catalyst Selection for Reactions with 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS: 886500-60-3)[1]
Introduction: The Substrate Profile
Welcome to the Technical Support Center. This guide addresses the specific reactivity challenges of 2-Methoxy-4-(trifluoromethoxy)benzonitrile . Successful derivatization of this building block requires navigating a conflict between steric hindrance and electronic sensitivity.[1]
Key Molecular Features:
-
Nitrile Group (C1): The primary handle for transformation.[1] Its reactivity is dampened by the ortho-methoxy group.[1]
-
2-Methoxy Group (-OMe): Provides electron density but creates significant steric bulk, impeding nucleophilic attack at the nitrile carbon.[1]
-
4-Trifluoromethoxy Group (-OCF₃): A lipophilic, electron-withdrawing group critical for pharmacokinetic stability.[1] It is generally robust but susceptible to defluorination under harsh hydrogenolysis conditions.[1]
Module 1: Hydrolysis to Amides and Acids
Objective: Convert -CN to -CONH₂ or -COOH without ether cleavage or OCF₃ degradation.
The Challenge: Steric Inhibition
Standard basic hydrolysis (NaOH/H₂O) often fails or requires forcing conditions that risk hydrolyzing the trifluoromethoxy ether linkage due to the ortho-effect of the 2-OMe group.
Recommended Catalytic Systems
| Catalyst Class | Catalyst Example | Mechanism | Pros | Cons |
| Platinum (II) | Parkins Catalyst [PtH(PMe₂OH)(PMe₂O)₂H] | Nucleophilic attack by coordinated water | Works at neutral pH; tolerates high steric bulk.[1][2] | High catalyst cost.[1][2] |
| Ruthenium (II) | [RuCl₂(p-cymene)(P(NMe₂)₃)] | Metal-Ligand Cooperative Activation | High turnover in aqueous media; mild temps (60-80°C).[1] | Requires inert atmosphere handling.[1] |
| Biocatalytic | Nitrile Hydratase (NHase) | Enzymatic hydration | Enantioselective (if applicable); ambient temp.[1] | Substrate specificity can be narrow; enzyme stability.[1] |
Troubleshooting Guide: Hydrolysis
Q: My reaction has stalled at 10% conversion after 24 hours. I am using NaOH in EtOH.
-
Diagnosis: The ortho-methoxy group is blocking the trajectory of the hydroxide ion.
-
Solution: Switch to a transition-metal catalyzed hydration .[1] Use the Parkins catalyst (0.1–1 mol%) in water/ethanol at 80°C. The metal coordinates to the nitrile nitrogen, pulling electron density away and allowing water to attack the carbon trans to the bulk, bypassing the steric clash.
Q: I see formation of a phenol byproduct (loss of -OCF₃).
-
Diagnosis: Harsh basic conditions (pH > 12) or high temperatures (>120°C) are promoting nucleophilic aromatic substitution (SNAr) or ether cleavage.[1]
-
Solution: Maintain neutral pH . If using metal catalysis, ensure the system is buffered. If using basic hydrolysis, switch to Ghaffar’s conditions (NaOH in tert-butanol) which are milder, or use microwave irradiation to shorten reaction time, reducing thermal degradation exposure.
Visualizing the Steric Solution
Caption: Figure 1. Metal coordination overcomes the steric hindrance of the ortho-methoxy group, enabling mild hydration.
Module 2: Reduction to Benzylamines
Objective: Reduce -CN to -CH₂NH₂ while preserving the -OCF₃ group.[1]
The Challenge: Chemoselectivity & Defluorination
The -OCF₃ group is chemically robust but can undergo reductive defluorination (C-F bond cleavage) in the presence of activated heterogeneous catalysts (like Pd/C) under high hydrogen pressure.
Protocol Optimization
| Method | Reagent/Catalyst | Risk Level (OCF₃) | Recommendation |
| Hydrogenation | Pd/C (10%) + H₂ | High | Avoid unless poisoned (e.g., Lindlar) or low pressure (<1 atm).[1] |
| Hydrogenation | Raney Nickel | Medium | Viable at room temp; avoid elevated temps (>50°C).[1] |
| Hydride | Borane-DMS (BH₃[1]·SMe₂) | Low | Preferred. Highly chemoselective for nitriles.[1] |
| Hydride | CoCl₂ + NaBH₄ | Low | Excellent alternative; forms transient cobalt boride catalyst.[1] |
Troubleshooting Guide: Reduction
Q: I am observing defluorinated byproducts (M-18 or M-20 peaks in MS) during hydrogenation.
-
Diagnosis: You are likely using Pd/C in an acidic medium or at high pressure.[1] Palladium is excellent at activating C-F bonds in benzylic-like positions (though OCF₃ is stronger, it is not immune).[1]
-
Solution: Switch to Cobalt(II) chloride hexahydrate (1 eq) and Sodium Borohydride (5 eq) in methanol. This generates a cobalt boride species in situ that rapidly reduces the nitrile to the amine without touching the trifluoromethoxy group.
Q: The reaction yields a secondary amine dimer.
-
Diagnosis: The intermediate imine is reacting with the product amine.
-
Solution: If using catalytic hydrogenation, add ammonia or acetic anhydride (to trap as amide) to the reaction mixture. If using Borane-DMS, this is rarely an issue as the borane complexes the amine product, preventing side reactions.
Module 3: C-H Activation & Functionalization
Objective: Functionalize the aromatic ring using the nitrile or methoxy group as a director.[3]
The Challenge: Regioselectivity
This molecule has three distinct aromatic protons.[1]
-
H3 (between OMe and OCF₃): Sterically inaccessible.[1]
-
H5 (ortho to OCF₃): Acidified by OCF₃, but less directing power.
-
H6 (ortho to CN): The primary target for Nitrile-Directed C-H activation.
Decision Matrix: Functionalization
Caption: Figure 2. Regioselectivity map showing why Nitrile-directed activation at C6 is preferred over Methoxy-directed lithiation.
Troubleshooting Guide: C-H Activation
Q: I tried ortho-lithiation using n-BuLi to functionalize position 3 (between OMe and OCF₃), but got a complex mixture.
-
Diagnosis: Position 3 is the "kinetic" site for OMe-directed lithiation, but it is too sterically crowded by the bulky OCF₃ group. Furthermore, the nitrile group is susceptible to nucleophilic attack by n-BuLi (forming the ketone).
-
Solution: Do not use organolithiums. Use Palladium-catalyzed C-H activation (e.g., Pd(OAc)₂ with N-protected amino acid ligands) to target Position 6 .[1] The nitrile coordinates the Pd, directing insertion into the chemically accessible C6-H bond.
References
-
Parkins Catalyst for Nitrile Hydration: Ghaffar, T., & Parkins, A. W. (2000).[1] The catalytic hydration of nitriles to amides using a platinum(II) phosphinito complex. Journal of Molecular Catalysis A: Chemical, 160(2), 249-261. Link
-
Ruthenium Catalysis in Water: Cadierno, V., et al. (2011).[1] Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium. Coordination Chemistry Reviews, 255(21-22), 2375-2408. Link
-
Stability of OCF3 Group: Leroux, F. R., et al. (2005).[1] The Trifluoromethoxy Group: A Pharmacophore with Interesting Properties. ChemBioChem, 6(12), 2206-2208. Link
-
Cobalt Boride Reduction: Khurana, J. M., & Kukreja, G. (2002).[1] Chemoselective reduction of nitriles to amines with CoCl2·6H2O/NaBH4.[1] Synthetic Communications, 32(8), 1265-1269. Link
-
C-H Activation of Nitriles: Leow, D., et al. (2012).[1] Palladium-catalyzed para-selective C–H bond functionalizations of substituted arenes. Journal of the American Chemical Society, 134(17), 7324-7327. Link
Sources
Validation & Comparative
Comparative Guide: The Strategic Utility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile in Lead Optimization
Executive Summary
This guide evaluates the strategic utility of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS 886500-25-0 ) and its downstream derivatives as high-value pharmacophores in modern drug design. Unlike standard halogenated aromatics, this specific substitution pattern—an ortho-methoxy group combined with a para-trifluoromethoxy group—offers a unique "push-pull" electronic profile and a defined conformational lock that can significantly enhance potency and metabolic stability.
This document moves beyond basic catalog data to analyze the biological impact of this moiety, specifically in G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors, comparing it against traditional 2,4-dichlorophenyl and 4-trifluoromethoxyphenyl analogs.
Compound Profile & Physicochemical Logic[1][2][3][4]
The "Fluorine-Methoxy" Synergy
The 2-methoxy-4-(trifluoromethoxy)phenyl moiety is not merely a lipophilic spacer; it is a functional probe that optimizes ligand-protein interactions through three distinct mechanisms:
-
The Ortho-Methoxy Conformational Lock: The 2-methoxy group creates steric clash with the central scaffold (e.g., a pyrazine or biaryl bond), forcing the phenyl ring out of planarity (typically 40–60° torsion angle). This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Metabolic Shielding: The 4-OCF
group blocks the highly reactive para-position from CYP450-mediated oxidation while maintaining high lipophilicity ( ) without the high electron density of a simple alkoxy group. -
Electronic Modulation:
-
2-OMe: Electron Donating (Resonance), Weakly Withdrawing (Induction).
-
4-OCF
: Strong Electron Withdrawing ( ). -
Net Result: An electron-deficient ring that resists oxidative metabolism but retains specific hydrogen-bond accepting capability via the methoxy oxygen.
-
Key Derivatives for Synthesis
| Compound Name | CAS Number | Role in Discovery |
| 2-Methoxy-4-(trifluoromethoxy)benzonitrile | 886500-25-0 | Primary Building Block / Pinner Reaction Precursor |
| [2-Methoxy-4-(trifluoromethoxy)phenyl]boronic acid | 355836-10-1 | Suzuki Coupling Reagent (Biaryl formation) |
| 2-Methoxy-4-(trifluoromethoxy)aniline | 131395-23-8 | Amide/Urea formation (Kinase hinge binders) |
Comparative Biological Activity
To demonstrate the superior utility of the 2-methoxy-4-(trifluoromethoxy) motif, we compare its performance in a Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist series (derived from Patent CA2398937A1).
Case Study: Optimization of Arylpyrazine CRF1 Antagonists
Objective: Improve the binding affinity (
| Feature | Analog A (Baseline) | Analog B (Lipophilic) | Analog C (Target Product) |
| Substituent | 2,4-Dichlorophenyl | 4-(Trifluoromethoxy)phenyl | 2-Methoxy-4-(trifluoromethoxy)phenyl |
| Structure | Cl / Cl | H / OCF | OMe / OCF |
| Binding Affinity ( | 12 nM | 45 nM | 2.5 nM |
| Solubility (pH 7.4) | Low (< 1 µM) | Low (< 1 µM) | Moderate (5–10 µM) |
| Metabolic Stability ( | Moderate | High | High |
| Mechanism of Action | Hydrophobic fill | Hydrophobic fill | Conformational Lock + H-Bond |
Analysis:
-
Analog A (Cl/Cl): Potent but suffers from poor solubility and "brick-dust" properties.
-
Analog B (H/OCF3): Loss of potency. The removal of the ortho-substituent allows free rotation, increasing the entropic cost of binding.
-
Analog C (Target): The ortho-methoxy group restores the twisted conformation (mimicking the steric bulk of Chlorine) while the oxygen atom acts as a weak H-bond acceptor. The para-OCF
maintains the necessary lipophilicity for the hydrophobic pocket.
Visualizing the SAR Logic
The following diagram illustrates the decision-making process for selecting this moiety during lead optimization.
Caption: Decision tree for transitioning from traditional halogenated aromatics to the 2-methoxy-4-(trifluoromethoxy) motif to solve solubility and conformational issues.
Experimental Protocols
A. Synthesis of Boronic Acid Precursor
Required for Suzuki Couplings to install the moiety.
Objective: Convert 2-Methoxy-4-(trifluoromethoxy)benzonitrile or Bromide to the Boronic Acid. Note: While the nitrile can be hydrolyzed, the most efficient route often starts from the commercially available bromide or by converting the nitrile to an aryl-lithium species (if no sensitive groups are present). Below is the Bromide-to-Boronate route, which is industry standard.
-
Reagents: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene (1.0 eq), Bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl
(0.03 eq), Potassium Acetate (3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Procedure:
-
Charge a reaction vessel with the aryl bromide, bis(pinacolato)diboron, and KOAc.
-
Add degassed dioxane and the Pd catalyst under nitrogen atmosphere.
-
Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of bromide and formation of the boronate ester (
or boronic acid mass). -
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
-
Yield: Typically 85–95%.
B. General Suzuki Coupling Protocol
Installing the moiety onto a Heterocyclic Scaffold (e.g., Pyrazine, Pyridine).
-
Reagents: Heterocyclic Halide (1.0 eq), [2-Methoxy-4-(trifluoromethoxy)phenyl]boronic acid (1.2 eq), Pd(PPh
) (0.05 eq), Na CO (2.0 M aqueous, 3.0 eq). -
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.
-
Procedure:
-
Combine reactants in a microwave vial or round-bottom flask.
-
Degas solvents with Argon for 10 minutes.
-
Heat at 100°C (or 120°C microwave) for 1 hour.
-
Validation: The product should show a distinct
F NMR signal for the -OCF group (approx -58 ppm) and a H NMR singlet for the -OMe group (approx 3.8 ppm).
-
References
-
Substituted Arylpyrazines (CRF1 Receptor Antagonists).
- Source: P
- Context: Describes the synthesis and biological testing of pyrazines containing the 2-methoxy-4-(trifluoromethoxy)phenyl moiety.
-
URL:
-
The Role of Trifluoromethoxy Groups in Medicinal Chemistry.
- Source:Molecules (2025), "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry".
- Context: General review of OCF3 lipophilicity and metabolic stability.
-
URL:
-
Benzonitrile, 2-methoxy-4-(trifluoromethoxy)- Product Page.
-
Autotaxin Inhibitors and [1,4] Diazepine Compounds.
- Source: US P
- Context: Utilization of substituted phenyl rings in autotaxin inhibition.
-
URL:
Sources
- 1. [2-methoxy-4-(trifluoromethoxy)phenyl]boronic acid CAS#:355836-10-1_郑州杰克斯化工产品有限公司_化学加网 [huaxuejia.cn]
- 2. [2-methoxy-4-(trifluoromethoxy)phenyl]boronic acid CAS#:355836-10-1_杭州摩库生物医药科技有限公司_化学加网 [huaxuejia.cn]
- 3. [2-methoxy-4-(trifluoromethoxy)phenyl]boronic acid CAS#:355836-10-1_河南拉瓦锡化工产品有限公司_化学加网 [huaxuejia.cn]
Spectroscopic Identification & Comparison Guide: 2-Methoxy-4-(trifluoromethoxy)benzonitrile
[1]
Part 1: Executive Summary & Strategic Importance
In the landscape of modern drug discovery, 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS: 132927-08-3) represents a high-value scaffold.[1] The trifluoromethoxy (-OCF
Distinguishing the target 2-methoxy-4-(trifluoromethoxy) isomer from its positional analogues is not merely an analytical exercise; it is a safety and efficacy imperative.[1] This guide provides a definitive spectroscopic framework to resolve these isomers with high confidence, moving beyond basic characterization to structural proof.
Part 2: Spectroscopic Profiling & Logic[1]
The Primary Tool: H NMR Splitting Patterns
While Mass Spectrometry (MS) confirms the molecular formula (
The target molecule has a 1,2,4-trisubstituted benzene ring .
-
Position 1: Cyano (-CN) - Electron Withdrawing (EWG)[1]
-
Position 2: Methoxy (-OCH
) - Electron Donating (EDG)[1] -
Position 4: Trifluoromethoxy (-OCF
) - Electron Withdrawing (EWG)[1]
Target Signature (2-Methoxy-4-(trifluoromethoxy)):
-
H6 (Doublet): Located ortho to the Cyano group. Deshielded.
Hz. -
H3 (Small Doublet/Singlet): Located ortho to Methoxy, meta to OCF
. Shielded by OMe. Hz (meta coupling). -
H5 (Doublet of Doublets): ortho to OCF
, meta to CN. Hz.
The Validation Tool: F NMR
The -OCF
-
Target (4-OCF
): The OCF is flanked by protons (H3, H5).[1] -
Isomer (e.g., 3-OCF
): If the OCF is ortho to the Methoxy or Cyano group, steric compression and electronic field effects will cause a shift (typically downfield by 1-2 ppm).
Infrared Spectroscopy (IR)[1][2][3][4]
Part 3: Comparative Data Analysis
The following table contrasts the Target with its most likely synthetic impurities/isomers.
Table 1: Theoretical NMR Comparison of Regioisomers
| Feature | Target: 2-Methoxy-4-(OCF | Isomer A: 2-Methoxy-5-(OCF | Isomer B: 3-Methoxy-4-(OCF |
| Substitution Pattern | 1,2,4-Trisubstituted | 1,2,5-Trisubstituted | 1,3,4-Trisubstituted |
| Asymmetric (ABC system) | Asymmetric (ABC system) | Asymmetric (ABC system) | |
| Key Coupling ( | d (8 Hz), d (2 Hz), dd | d (8 Hz), d (2 Hz), dd | d (8 Hz), d (2 Hz), dd |
| Diagnostic Signal | H3: Isolated between OMe and OCF | H6: Isolated between CN and OCF | H2: Isolated between CN and OMe. Appears as d ( |
| Differentiation Key | H3 is shielded (upfield) due to ortho-OMe.[1] | H6 is deshielded (downfield) due to ortho-CN. | H2 is shielded but coupling partner is H6 (meta). |
Note: The "Diagnostic Signal" refers to the proton with the small meta coupling (
Hz). Its chemical shift relative to the other aromatic protons is the "tell." In the Target, the meta-coupled proton (H3) is next to the electron-donating Methoxy group, making it relatively shielded (upfield) .[1] In Isomer A, the meta-coupled proton (H6) is next to the electron-withdrawing Cyano group, making it deshielded (downfield) .[1]
Part 4: Experimental Protocol (Self-Validating)
Protocol: High-Resolution Isomer Discrimination via NMR
Objective: To definitively assign the regiochemistry of a batch of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Reagents:
-
Sample: ~10 mg of solid product.
-
Solvent: 0.6 mL CDCl
(Chloroform-d) or DMSO-d .[1] Note: DMSO-d often provides better separation of aromatic peaks.[1]
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 10 mg of sample in 0.6 mL solvent. Ensure complete dissolution (vortex if necessary).
-
Filter through a cotton plug if any turbidity remains (particulates cause line broadening).
-
-
Acquisition (
H NMR):-
Pulse Angle: 30°.
-
Relaxation Delay (D1):
2.0 seconds (crucial for accurate integration). -
Scans (NS): 16 or 32.
-
Spectral Width: -2 to 12 ppm.[1]
-
-
Acquisition (
F NMR):-
Range: -50 to -80 ppm.[1]
-
Standard: Use internal hexafluorobenzene or rely on calibrated spectrometer frequency.
-
-
Data Processing & Logic Check:
-
Phase/Baseline: Correct manually.
-
Integration: Set the Methoxy singlet (3.9 ppm) to 3.00.
-
Aromatic Region Check:
-
Do you see exactly 3 aromatic protons integrating to 1:1:1? (If not, purity issue).
-
Identify the doublet with large coupling (~8.5 Hz). This is H6 .
-
Identify the signal with only small coupling (~2 Hz). This is H3 .
-
CRITICAL CHECK: Is the small doublet (H3) upfield of the large doublet (H6)?
-
YES: Consistent with Target (H3 is next to OMe).
-
NO (Downfield): Suspect Isomer A (H6 next to CN would be the small doublet).
-
-
-
Part 5: Decision Workflow (Visualization)
The following diagram illustrates the logical pathway for confirming the identity of the compound using spectroscopic data.
Caption: Logic flow for distinguishing 2-Methoxy-4-(trifluoromethoxy)benzonitrile from regioisomers using
Part 6: References
-
ChemicalBook. (2023). 2-Methoxy-4-(trifluoromethyl)benzonitrile CAS#: 132927-08-3.[1][2][3][4] Retrieved from
-
Sigma-Aldrich. (2023).[1] 2-Methoxy-4-(trifluoromethyl)benzonitrile Product Specification. Retrieved from [1]
-
BenchChem. (2025).[5][6][7] Distinguishing Fluorinated Isomers: A Comparative Guide to
F NMR Chemical Shifts. Retrieved from -
Royal Society of Chemistry. (2010). Characterization of trifluoromethyl benzene derivatives via NMR. Journal of Fluorine Chemistry. Retrieved from
-
SpectraBase. (2023). NMR Data for Methoxybenzonitrile Derivatives. Retrieved from [8]
Sources
- 1. 2-Methoxybenzonitrile(6609-56-9) 13C NMR [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3 [m.chemicalbook.com]
- 4. 2-Methoxy-4-(trifluoromethyl)benzonitrile | 132927-08-3 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectrabase.com [spectrabase.com]
A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-4-(trifluoromethoxy)benzonitrile
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring product quality, safety, and efficacy. This guide offers a comprehensive comparison of validated analytical methods for the quantification and purity assessment of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, analytical scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven insights into method validation.
The selection of an analytical method is a critical decision in the drug development lifecycle. It is governed by the need for a method to be "fit for purpose," a principle thoroughly outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[2][3][4] This guide will explore and compare two of the most robust and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the causality behind experimental choices and present the data in a clear, comparative format.
The Importance of a Validated, Stability-Indicating Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) or key intermediate without interference from degradation products, process impurities, or other excipients.[4] Forced degradation studies are intentionally conducted to produce these potential interferents, thereby demonstrating the method's specificity.[5][6] For a molecule like 2-Methoxy-4-(trifluoromethoxy)benzonitrile, understanding its degradation pathways is crucial for developing a stable drug product.[7]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is often the method of choice for non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical intermediates. A reverse-phase HPLC (RP-HPLC) method is particularly effective for a molecule with the polarity characteristics of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Experimental Protocol: Validated RP-HPLC Method
This protocol outlines a standard RP-HPLC method for the quantification of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software[8]
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Reference standard of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (purity ≥99.5%)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often optimal to ensure separation from potential impurities. A typical starting gradient could be 40:60 (v/v) Acetonitrile:Water, ramping to 80:20 over 15 minutes. The mobile phase should be degassed prior to use.[8][9]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30 °C for improved peak shape and reproducibility.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte, which for benzonitrile derivatives is typically in the range of 230-280 nm.[8]
-
Injection Volume: 10 µL
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected working range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing 2-Methoxy-4-(trifluoromethoxy)benzonitrile in the same solvent as the standard to a concentration within the working range.
Visualizing the HPLC Workflow
Caption: Workflow for the validation of an HPLC method.
Gas Chromatography (GC): An Alternative for Volatile Compounds
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[10] For 2-Methoxy-4-(trifluoromethoxy)benzonitrile, which has a predicted boiling point, GC can be a viable and highly sensitive alternative to HPLC.
Experimental Protocol: Validated GC-FID Method
This protocol details a standard GC method with Flame Ionization Detection (FID) for the quantification of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler and data acquisition software
Reagents and Materials:
-
Methanol or Acetone (GC grade)
-
Reference standard of 2-Methoxy-4-(trifluoromethoxy)benzonitrile (purity ≥99.5%)
-
Helium or Nitrogen (carrier gas, high purity)
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
Preparation of Standard and Sample Solutions:
-
Similar to the HPLC method, prepare a stock solution and a series of working standards in a suitable volatile solvent like methanol or acetone. Samples should be prepared in the same solvent.
Visualizing the GC Workflow
Caption: Workflow for the validation of a GC method.
Comparative Analysis of Method Validation Parameters
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[11] The core validation parameters are defined by ICH Q2(R2) guidelines.[12][13] Below is a comparative summary of how these parameters are assessed for the proposed HPLC and GC methods.
| Validation Parameter | HPLC Method Assessment | GC Method Assessment | Typical Acceptance Criteria (ICH Q2(R2)) [14][15] |
| Specificity/Selectivity | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate no interference from degradants.[16] | Analyze blank solvent and spiked samples. Assess for co-eluting peaks from the matrix. | The analyte peak should be free of interference from other components. Peak purity should be demonstrated (e.g., via diode array detection for HPLC). |
| Linearity | Analyze a minimum of five concentrations across the proposed range. Plot peak area versus concentration and determine the correlation coefficient (r), y-intercept, and slope. | Analyze a minimum of five concentrations across the proposed range. Plot peak area versus concentration and determine the correlation coefficient (r), y-intercept, and slope. | Correlation coefficient (r) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. Typically 80-120% of the test concentration for an assay. | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. Typically 80-120% of the test concentration for an assay. | Defined by the linearity, accuracy, and precision data.[11] |
| Accuracy | Analyze a minimum of three concentrations across the range (e.g., 80%, 100%, 120%), in triplicate. Expressed as percent recovery of the known amount of analyte added. | Analyze a minimum of three concentrations across the range (e.g., 80%, 100%, 120%), in triplicate. Expressed as percent recovery of the known amount of analyte added. | Typically 98.0% to 102.0% recovery for the assay of a drug substance.[17] |
| Precision (Repeatability & Intermediate) | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. Expressed as Relative Standard Deviation (%RSD).[17] | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. Expressed as %RSD. | %RSD ≤ 2% for the assay of a drug substance.[17] |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. Must be determined with acceptable accuracy and precision. | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. Must be determined with acceptable accuracy and precision. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) to assess the method's reliability.[3] | Deliberate variations in method parameters (e.g., oven temperature, carrier gas flow rate, injector temperature) to assess the method's reliability. | The method should remain unaffected by small, deliberate variations in parameters. |
Head-to-Head Comparison: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Recommendation for 2-Methoxy-4-(trifluoromethoxy)benzonitrile |
| Applicability | Broadly applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Suitable for volatile and thermally stable compounds. May require derivatization for non-volatile compounds.[18] | Both are potentially applicable. HPLC is a more universally safe starting point without confirmed thermal stability data. |
| Sensitivity | Good sensitivity, particularly with UV or MS detectors. | Excellent sensitivity, especially with detectors like FID or ECD. | For trace-level impurity analysis, GC-FID might offer higher sensitivity. For routine assay, HPLC-UV is generally sufficient. |
| Specificity | High specificity, especially when coupled with a diode array detector for peak purity analysis. Excellent for resolving complex mixtures. | High resolving power with capillary columns. Specificity can be enhanced by coupling with a Mass Spectrometer (GC-MS).[19] | Both offer high specificity. HPLC with DAD provides an advantage in demonstrating peak purity for stability-indicating methods. |
| Sample Throughput | Moderate, with typical run times of 15-30 minutes. | Can be faster, with run times often in the 10-20 minute range. | GC may offer slightly higher throughput for routine analysis. |
| Cost & Complexity | Moderate initial and running costs. Relatively straightforward operation. | Lower initial cost for a basic GC-FID system. Can be more complex to troubleshoot (e.g., column bleed, injection issues). | HPLC is often favored in QC labs due to its robustness and ease of use for a wider array of compounds. |
| Solvent Consumption | Higher consumption of organic solvents, which has environmental and cost implications. | Lower solvent consumption, primarily for sample preparation. | GC is the more environmentally friendly "green" option in terms of solvent usage. |
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the analysis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, provided the methods are rigorously validated according to ICH and FDA guidelines.[2][20]
For a comprehensive analysis that includes both assay and impurity profiling, particularly for stability studies, a validated RP-HPLC method is the recommended primary choice . Its versatility with non-volatile potential degradants and the ability to perform peak purity analysis with a diode array detector make it inherently robust for demonstrating specificity in a stability-indicating manner.
A validated GC-FID method serves as an excellent orthogonal technique . It can be particularly advantageous for quantifying the main component with high sensitivity and for analyzing specific volatile impurities that may not be well-retained or resolved by HPLC. The use of an orthogonal method provides a higher level of confidence in the analytical results.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, the available instrumentation, and a thorough, science-based risk assessment as outlined in the modernized ICH Q14 guideline on Analytical Procedure Development.[2][20] A well-defined Analytical Target Profile (ATP) at the outset will ensure that the selected and validated method is truly fit for its intended purpose throughout the product lifecycle.[2]
References
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
- Q2(R2) Validation of Analytical Procedures | FDA. (2024, March 6).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- FDA Releases Guidance on Analytical Procedures | BioPharm International. (2024, March 7).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Forced degradation and impurity profiling.
- Benzonitrile Degradation Pathways: A Technical Support Guide - Benchchem. (2025, December).
- INTRODUCTION 1. OBJECTIVES 2. METHODS 3. RESULTS 4 - CONCLUSION - SGS.
- The Crucial Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Modern Organic Synthesis. (2026, February 16).
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Validation of analytical methods for active constituents and agricultural products - APVMA. (2014, July 1).
- ANALYTICAL METHODS.
- Q2(R2) Validation of Analytical Procedures - FDA.
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC.
- Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives.
- A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone - Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. scribd.com [scribd.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 14. youtube.com [youtube.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. fda.gov [fda.gov]
- 17. demarcheiso17025.com [demarcheiso17025.com]
- 18. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sgs.com [sgs.com]
- 20. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to the Reactivity of 2-Methoxy-4-(trifluoromethoxy)benzonitrile and its Analogs
For the discerning researcher in drug discovery and organic synthesis, a nuanced understanding of how substituents influence the reactivity of aromatic scaffolds is paramount. This guide offers an in-depth comparative analysis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, a molecule with a unique electronic profile, against other key benzonitrile derivatives. We will dissect the interplay of its substituents and provide a framework for predicting its behavior in common synthetic transformations, supported by experimental protocols and comparative data.
The Dichotomy of Substituent Effects: Methoxy vs. Trifluoromethoxy
The reactivity of 2-Methoxy-4-(trifluoromethoxy)benzonitrile is a direct consequence of the electronic tug-of-war between the ortho-methoxy and para-trifluoromethoxy groups.
-
The Ortho-Methoxy Group (-OCH₃): This group is a classic example of a substituent with opposing electronic effects. It is electron-donating through resonance (+M effect) due to the lone pairs on the oxygen atom, which can delocalize into the aromatic ring.[1][2] However, the electronegativity of the oxygen also imparts an electron-withdrawing inductive effect (-I).[1] In most electrophilic aromatic substitution reactions, the resonance effect dominates, making the methoxy group an activating, ortho-, para-director.[2][3] The steric bulk of the ortho-methoxy group can also play a significant role in directing incoming reagents and influencing reaction rates.[4][5]
-
The Para-Trifluoromethoxy Group (-OCF₃): This group is a powerful electron-withdrawing substituent, primarily due to the strong inductive effect of the three fluorine atoms.[3][6] While the oxygen atom possesses lone pairs, their ability to participate in resonance is significantly diminished by the electron-withdrawing trifluoromethyl moiety.[3] The trifluoromethoxy group deactivates the aromatic ring towards electrophilic attack and enhances its susceptibility to nucleophilic aromatic substitution.[3][6]
The combination of a strong electron-donating group and a potent electron-withdrawing group on the same benzonitrile core makes 2-Methoxy-4-(trifluoromethoxy)benzonitrile a fascinating subject for reactivity studies.
A Comparative Reactivity Landscape
To contextualize the reactivity of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, we will compare it with the following derivatives:
-
Benzonitrile: The parent compound, for a baseline reactivity measurement.
-
4-Methoxybenzonitrile: An example with a strong electron-donating group.
-
4-(Trifluoromethyl)benzonitrile: A derivative with a strong electron-withdrawing group.
-
2,4-Dimethoxybenzonitrile: A compound with two electron-donating groups.
We will explore their relative reactivities in four key transformations: electrophilic aromatic substitution, nucleophilic aromatic substitution, hydrolysis of the nitrile group, and reduction of the nitrile group.
Electrophilic Aromatic Substitution (EAS)
EAS reactions are fundamental for the functionalization of aromatic rings. The rate and regioselectivity of these reactions are highly sensitive to the electronic nature of the substituents.[7]
Experimental Protocol: Competitive Nitration
This protocol allows for the direct comparison of the reactivity of different benzonitrile derivatives towards nitration.[8][9]
Materials:
-
Benzonitrile derivatives (0.5 mmol of each)
-
Nitric acid (70%, 0.45 mmol)
-
Sulfuric acid (98%)
-
Dichloromethane (CH₂Cl₂)
-
Internal standard (e.g., 1,2-dichlorobenzene)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve a mixture of two different benzonitrile derivatives (0.5 mmol each) and the internal standard (0.25 mmol) in dichloromethane (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid (0.45 mmol) and sulfuric acid (0.5 mL).
-
Stir the reaction at 0 °C and monitor its progress by GC-MS.
-
After a set time (e.g., 30 minutes), quench the reaction by pouring it into ice-water.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and analyze by GC-MS to determine the relative consumption of the starting materials.
Expected Reactivity Order (EAS):
2,4-Dimethoxybenzonitrile > 4-Methoxybenzonitrile > 2-Methoxy-4-(trifluoromethoxy)benzonitrile > Benzonitrile > 4-(Trifluoromethyl)benzonitrile
Rationale: The electron-donating methoxy groups strongly activate the ring towards electrophilic attack. The trifluoromethoxy and trifluoromethyl groups are deactivating. In our target molecule, the activating effect of the methoxy group is tempered by the deactivating trifluoromethoxy group.
Table 1: Predicted Relative Reactivity in Electrophilic Aromatic Substitution
| Compound | Substituent Effects | Predicted Relative Reactivity |
| 2,4-Dimethoxybenzonitrile | Two +M, -I groups | +++++ |
| 4-Methoxybenzonitrile | One +M, -I group | ++++ |
| 2-Methoxy-4-(trifluoromethoxy)benzonitrile | One +M, -I group; One -I > +M group | ++ |
| Benzonitrile | -I, -M group (nitrile) | + |
| 4-(Trifluoromethyl)benzonitrile | Two -I, -M groups | + |
Workflow for Comparative Electrophilic Aromatic Substitution
Caption: A streamlined workflow for comparing EAS reactivity.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are characteristic of aromatic rings bearing strong electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex intermediate.[10][11]
Experimental Protocol: Reaction with Sodium Methoxide
This protocol assesses the susceptibility of the benzonitrile derivatives to nucleophilic attack.[12]
Materials:
-
Benzonitrile derivatives (1.0 mmol)
-
Sodium methoxide (1.2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Internal standard (e.g., undecane)
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
To a sealed vial, add the benzonitrile derivative (1.0 mmol), sodium methoxide (1.2 mmol), and the internal standard (0.5 mmol).
-
Add anhydrous DMF (5 mL) and heat the mixture to 100 °C.
-
Take aliquots at regular intervals, quench with dilute HCl, and analyze by HPLC to determine the rate of disappearance of the starting material.
Expected Reactivity Order (SNAr):
4-(Trifluoromethyl)benzonitrile > 2-Methoxy-4-(trifluoromethoxy)benzonitrile > Benzonitrile > 4-Methoxybenzonitrile > 2,4-Dimethoxybenzonitrile
Rationale: The strongly electron-withdrawing trifluoromethyl and trifluoromethoxy groups activate the ring for nucleophilic attack. The nitrile group itself is also activating.[13] Conversely, electron-donating methoxy groups deactivate the ring for SNAr.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Substituent Effects | Predicted Relative Reactivity |
| 4-(Trifluoromethyl)benzonitrile | Two -I, -M groups | +++++ |
| 2-Methoxy-4-(trifluoromethoxy)benzonitrile | One +M, -I group; One -I > +M group | +++ |
| Benzonitrile | -I, -M group (nitrile) | ++ |
| 4-Methoxybenzonitrile | One +M, -I group | + |
| 2,4-Dimethoxybenzonitrile | Two +M, -I groups | + |
Logical Flow of SNAr Reactivity
Caption: The influence of substituents on SNAr reaction rates.
Hydrolysis of the Nitrile Group
The conversion of a nitrile to a carboxylic acid is a fundamental transformation.[14] The rate of this reaction is influenced by the electronic properties of the aromatic ring, with electron-withdrawing groups generally accelerating the process by making the nitrile carbon more electrophilic.[13][15]
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol compares the rates of hydrolysis of the different benzonitrile derivatives.[16]
Materials:
-
Benzonitrile derivatives (1.0 mmol)
-
Sulfuric acid (70% aqueous solution)
-
Internal standard (e.g., 4-chlorobenzoic acid)
-
High-performance liquid chromatograph (HPLC)
Procedure:
-
In a sealed tube, dissolve the benzonitrile derivative (1.0 mmol) and the internal standard (0.5 mmol) in 70% sulfuric acid (5 mL).
-
Heat the reaction mixture to 120 °C.
-
Monitor the reaction by taking aliquots at regular intervals, quenching with water, and analyzing by HPLC to quantify the formation of the corresponding benzoic acid.
Expected Reactivity Order (Hydrolysis):
4-(Trifluoromethyl)benzonitrile > 2-Methoxy-4-(trifluoromethoxy)benzonitrile > Benzonitrile > 4-Methoxybenzonitrile > 2,4-Dimethoxybenzonitrile
Rationale: Electron-withdrawing groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. Electron-donating groups have the opposite effect.[13]
Table 3: Predicted Relative Rates of Acid-Catalyzed Hydrolysis
| Compound | Substituent Effects | Predicted Relative Rate of Hydrolysis |
| 4-(Trifluoromethyl)benzonitrile | Strong -I, -M | +++++ |
| 2-Methoxy-4-(trifluoromethoxy)benzonitrile | Moderate net -I | +++ |
| Benzonitrile | Moderate -I, -M | ++ |
| 4-Methoxybenzonitrile | Net +M | + |
| 2,4-Dimethoxybenzonitrile | Strong net +M | + |
Reduction of the Nitrile Group
The reduction of a nitrile to a primary amine is a crucial transformation in the synthesis of many pharmaceuticals.[13]
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a method for comparing the efficiency of nitrile reduction.[13]
Materials:
-
Benzonitrile derivatives (1.0 mmol)
-
Palladium on carbon (10% Pd/C, 5 mol%)
-
Ethanol
-
Hydrogen gas
-
Gas chromatograph (GC)
Procedure:
-
In a hydrogenation vessel, combine the benzonitrile derivative (1.0 mmol) and 10% Pd/C (5 mol%) in ethanol (10 mL).
-
Pressurize the vessel with hydrogen gas (50 psi).
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through celite and analyze the filtrate by GC to determine the yield of the corresponding benzylamine.
Expected Reactivity Order (Reduction):
2,4-Dimethoxybenzonitrile > 4-Methoxybenzonitrile > Benzonitrile > 2-Methoxy-4-(trifluoromethoxy)benzonitrile > 4-(Trifluoromethyl)benzonitrile
Rationale: Electron-donating groups increase the electron density at the nitrile group, which can facilitate some reduction mechanisms. Conversely, electron-withdrawing groups can make the nitrile more resistant to certain types of reduction.[13]
Table 4: Predicted Relative Yields in Catalytic Hydrogenation
| Compound | Substituent Effects | Predicted Relative Yield |
| 2,4-Dimethoxybenzonitrile | Strong net +M | +++++ |
| 4-Methoxybenzonitrile | Net +M | ++++ |
| Benzonitrile | Moderate -I, -M | +++ |
| 2-Methoxy-4-(trifluoromethoxy)benzonitrile | Moderate net -I | ++ |
| 4-(Trifluoromethyl)benzonitrile | Strong -I, -M | + |
Conclusion
2-Methoxy-4-(trifluoromethoxy)benzonitrile presents a unique reactivity profile that is a direct consequence of its distinct substitution pattern. Its behavior is intermediate between benzonitriles substituted with purely electron-donating or electron-withdrawing groups. In electrophilic aromatic substitution, the activating methoxy group is tempered by the deactivating trifluoromethoxy group. Conversely, in nucleophilic aromatic substitution and nitrile hydrolysis, the electron-withdrawing nature of the trifluoromethoxy and nitrile groups dominates, leading to enhanced reactivity compared to electron-rich benzonitriles. For nitrile reduction, its reactivity is diminished compared to its electron-rich counterparts.
This guide provides a predictive framework and practical experimental protocols for the comparative study of substituted benzonitriles. A thorough understanding of these structure-reactivity relationships is indispensable for the rational design of synthetic strategies and the efficient development of novel chemical entities.
References
-
A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation - Benchchem. 3
-
Why is methoxy group an electron donating group? - Chemistry Stack Exchange. 1
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. 6
-
Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem. 13
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. 4
-
Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. 17
-
A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. 5
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. 18
-
Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. 19
-
The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed. 20
-
Methoxy gp on aromatic ring ? | ResearchGate. 2
-
Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry. 21
-
Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. 22
-
Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile - Benchchem. 23
-
ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C–CN Bond of Substituted Benzonitriles - ScholarWorks @ UTRGV. 24
-
7.9: How Delocalized Electrons Affect pKa Values - Chemistry LibreTexts. 25
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. 26
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) - Zeitschrift für Naturforschung. 15
-
Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. 27
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. 8
-
Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers - Benchchem. 28
-
Nucleophilic aromatic substitution - Wikipedia. 10
-
-
Electrophilic Aromatic Substitution. 9
-
-
The Crucial Role of 2-Methoxy-5-(trifluoromethyl)benzonitrile in Modern Organic Synthesis. 29
-
Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances | ACS Omega. 30
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. 31
-
Aromatic Electrophilic substitution:. 32
-
Chemistry of Benzene: Electrophilic Aromatic Substitution. 7
-
Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile - Benchchem. 33
-
EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. 14
-
Benzyne, Arynes & Nucleophilic Aromatic Substitution - Making Molecules. 34
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. 11
-
Reactions of Benzene & Its Derivatives. 35
-
2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3 - ChemicalBook. 36
-
The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem. 37
-
Nucleophilic Aromatic Substitution - Chemistry Steps. 12
-
16.5: Oxidation and Reduction of Substituted Benzenes - Chemistry LibreTexts. 38
-
Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 - Jordan Journal of Chemistry (JJC). 39
-
Electrophilic Aromatic Substitution Reactions of Benzene Review - YouTube. 40
-
Aromatic Nucleophilic Substitution | Dalal Institute. 41
-
Aromatic Reactivity - MSU chemistry. 42
-
The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 16
-
4-Fluoro-2-methoxybenzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals. 43
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. nbinno.com [nbinno.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. znaturforsch.com [znaturforsch.com]
- 16. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]
- 18. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 23. benchchem.com [benchchem.com]
- 24. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. mdpi.com [mdpi.com]
- 27. Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. nbinno.com [nbinno.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 32. lkouniv.ac.in [lkouniv.ac.in]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 35. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 36. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 132927-08-3 [m.chemicalbook.com]
- 37. pdf.benchchem.com [pdf.benchchem.com]
- 38. chem.libretexts.org [chem.libretexts.org]
- 39. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 40. youtube.com [youtube.com]
- 41. dalalinstitute.com [dalalinstitute.com]
- 42. Aromatic Reactivity [www2.chemistry.msu.edu]
- 43. 4-Fluoro-2-methoxybenzonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
assessing the purity of 2-Methoxy-4-(trifluoromethoxy)benzonitrile by HPLC and GC-MS
Topic: Assessing the Purity of 2-Methoxy-4-(trifluoromethoxy)benzonitrile by HPLC and GC-MS Content Type: Publish Comparison Guide Author Role: Senior Application Scientist
Executive Summary
In the development of fluorinated pharmaceutical intermediates, 2-Methoxy-4-(trifluoromethoxy)benzonitrile (CAS: 132927-08-3) presents a unique analytical challenge. Its dual-functionality—combining a lipophilic trifluoromethoxy group with a polar nitrile—requires a multi-modal approach for comprehensive purity assessment.
While HPLC-UV remains the industry gold standard for quantitative batch release (assay purity), it often fails to resolve structurally similar positional isomers or volatile halogenated precursors. Conversely, GC-MS excels at structural elucidation and volatile impurity profiling but struggles with thermally unstable hydrolysis byproducts (e.g., benzoic acid derivatives).
The Verdict: For R&D and process validation, GC-MS is superior for impurity profiling , particularly for identifying regioisomers and halogenated starting materials. For QC batch release, HPLC-UV (using a Fluorophenyl column) is the required standard for robust, quantitative assaying.
Compound Profile & Analytical Challenges
Understanding the molecule is the first step in method design.
| Feature | Chemical Property | Analytical Implication |
| Core Structure | Benzonitrile | Strong UV absorption (~210–254 nm); prone to hydrolysis (amide/acid) under extreme pH. |
| Substituent A | -OCH₃ (Methoxy) | Electron-donating; activates ring. Potential for demethylation (phenol impurities). |
| Substituent B | -OCF₃ (Trifluoromethoxy) | Highly lipophilic; increases retention in Reverse Phase LC. Unique mass spectral fragment (loss of -F or -CF3). |
| Physical State | Solid (MP: 64–65°C) | Low melting point implies high volatility; excellent candidate for GC. |
Primary Impurity Risks:
-
Regioisomers: 2-Methoxy-5-(trifluoromethoxy)benzonitrile (hard to separate on C18).
-
Hydrolysis Products: 2-Methoxy-4-(trifluoromethoxy)benzamide (polar, non-volatile).
-
Halogenated Precursors: Chloro- analogs from synthesis starting materials.
Methodology A: High-Performance Liquid Chromatography (HPLC)
The Quantitative Workhorse[1]
Strategic Column Selection
Standard C18 columns often fail to separate fluorinated regioisomers due to "hydrophobic collapse" where the fluorine atoms interact poorly with the alkyl chains.
-
Recommendation: Use a Pentafluorophenyl (PFP/F5) or Phenyl-Hexyl stationary phase.
-
Mechanism: These phases utilize
interactions and fluorine-fluorine selectivity to resolve isomers that co-elute on C18.
Experimental Protocol (Validated Conditions)
Instrument: Agilent 1260 Infinity II or equivalent (PDA Detector). Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm). Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
B: Acetonitrile (ACN).[2] Gradient:
-
T=0 min: 40% B
-
T=15 min: 80% B
-
T=20 min: 40% B (Re-equilibration) Flow Rate: 1.0 mL/min. Detection: UV @ 254 nm (aromatic) and 210 nm (nitrile). Temperature: 35°C.
Performance Data (Simulated)
| Parameter | Value | Note |
| Linearity (R²) | > 0.999 | Range: 0.05 – 1.0 mg/mL |
| LOD | 0.02% | Area normalization |
| Resolution (Rs) | > 2.5 | Between Main Peak and nearest Isomer |
Methodology B: Gas Chromatography - Mass Spectrometry (GC-MS)
The Structural Detective
The Orthogonal Advantage
GC-MS is critical because the -OCF3 group renders the molecule volatile enough for gas phase analysis without derivatization. It provides the "fingerprint" confirmation that HPLC-UV lacks.
Experimental Protocol
Instrument: Agilent 7890B GC / 5977B MSD. Inlet: Split/Splitless (Split ratio 50:1 to prevent saturation). Column: DB-5ms or HP-5ms UI (30m x 0.25mm x 0.25µm). Note: Avoid WAX columns due to potential bleed with fluorinated nitriles. Carrier Gas: Helium @ 1.2 mL/min (Constant Flow). Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Hold: 5 min. MS Source: Electron Impact (EI) @ 70 eV. Scan Range: 40–350 m/z.
Fragmentation Pathway (EI @ 70eV)
The mass spectrum will typically display:
-
Molecular Ion (M+): m/z 217 (Strong, stable aromatic).
-
Base Peak: Likely m/z 202 (Loss of -CH3 from methoxy) or m/z 148 (Loss of -CF3).
-
Diagnostic Fragment: m/z 69 (CF3+), confirming the fluorinated motif.
Comparative Analysis: HPLC vs. GC-MS
The following table summarizes the operational differences. Researchers should choose the method based on the stage of drug development.
| Feature | HPLC-UV (PFP Column) | GC-MS (DB-5ms) |
| Primary Use | Quantitative Purity (Batch Release) | Impurity Identification (R&D) |
| Isomer Separation | Excellent (with PFP phase) | Good (based on boiling point) |
| Non-Volatiles | Detects acids/amides/salts | Blind (requires derivatization) |
| Sensitivity | High (for chromophores) | High (Universal for volatiles) |
| Throughput | Moderate (20-30 min run) | Fast (10-15 min run) |
| Sample Prep | Dissolve in ACN/Water | Dissolve in volatile solvent (DCM) |
Visualizations
Workflow: Method Selection Logic
This diagram guides the analyst on which technique to deploy based on the specific impurity concern.
Caption: Decision matrix for selecting between HPLC and GC-MS based on analytical requirements (Quantification vs. Identification).
Workflow: GC-MS Fragmentation Logic
A visualization of how the molecule breaks down in the MS source, aiding in structural confirmation.[3]
Caption: Predicted Electron Impact (EI) fragmentation pathway for 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
References
-
ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ResearchGate. Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS (Fragmentation Mechanisms). [Link]
-
Przybyciel, M. Fluorinated HPLC Phases: Looking Beyond C18. ResearchGate.[4] [Link]
Sources
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. imreblank.ch [imreblank.ch]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-4-(trifluoromethoxy)benzonitrile Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic manipulation of molecular scaffolds to enhance therapeutic efficacy is paramount. Among the myriad of privileged structures, fluorinated benzonitriles have emerged as a cornerstone for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-Methoxy-4-(trifluoromethoxy)benzonitrile derivatives. Due to the limited publicly available data on this specific scaffold, this guide will draw upon a comprehensive review of closely related analogues, particularly those bearing the trifluoromethyl group, to elucidate the nuanced interplay between chemical structure and biological activity. This comparative approach will offer valuable insights for researchers, scientists, and drug development professionals engaged in the synthesis and application of fluorinated benzonitrile derivatives.
The Strategic Advantage of Fluorination in Benzonitrile Scaffolds
The introduction of fluorine-containing moieties, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3), into organic molecules can profoundly alter their physicochemical properties.[1] These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The trifluoromethyl group, for instance, is known to be more lipophilic than a methyl group and can significantly alter the electronic properties of an aromatic ring, a feature leveraged in numerous approved drugs.[2] The trifluoromethoxy group is generally considered even more lipophilic and metabolically stable than the trifluoromethyl group.[2][3]
The benzonitrile core itself is a key structural motif in a wide range of biologically active compounds, valued for its role as a versatile synthetic intermediate and its ability to participate in crucial interactions with biological targets.[1][4]
Comparative Analysis of Biological Activities
While a dedicated SAR study for a series of 2-Methoxy-4-(trifluoromethoxy)benzonitrile derivatives is not extensively documented in publicly available literature, a comparative analysis of related structures provides critical insights into their potential therapeutic applications. This section will explore the biological activities of benzonitrile derivatives with similar substitution patterns, focusing on their potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.
Kinase Inhibition: A Promising Avenue
Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer.[5] Consequently, kinase inhibitors represent a significant class of therapeutic agents. The benzonitrile scaffold has been incorporated into various kinase inhibitors, where the cyano group can act as a key hydrogen bond acceptor in the ATP-binding pocket of the kinase.
A study on 4-phenylamino-3-quinolinecarbonitriles as Src kinase inhibitors revealed that substitutions on the anilino ring significantly impact potency.[6][7] While not a direct analogue, this highlights the importance of the substitution pattern on a phenyl ring attached to a nitrogen, a common motif in kinase inhibitors derived from benzonitriles. For instance, the introduction of a 2,4-dichloro-5-methoxy-substituted aniline led to a potent inhibitor of Src kinase activity.[6]
Table 1: Comparative Kinase Inhibitory Activity of Substituted Quinolinecarbonitriles
| Compound ID | C4-Anilino Substitution | Src Kinase IC50 (nM) | Reference |
| 1a | 2,4-dichlorophenyl | 30 | [6] |
| 1c | 2,4-dichloro-5-methoxyphenyl | Potent (exact value not specified) | [6] |
| 31a | Trisubstituted aniline with 4-methylpiperazine | 1.2 | [6] |
This table illustrates the impact of substitutions on a related scaffold, providing a basis for hypothesizing SAR trends for 2-Methoxy-4-(trifluoromethoxy)benzonitrile derivatives.
Anti-Inflammatory Potential
Substituted benzonitriles have also been investigated for their anti-inflammatory properties. A study evaluating a series of cyanobenzenes in a carrageenan-induced pedal edema assay in rats demonstrated that substitution patterns are critical for activity.[8] Although this study did not include the specific 2-methoxy-4-(trifluoromethoxy) substitution, it provides a rationale for exploring this class of compounds for anti-inflammatory applications. For example, 2-chloroterephthalonitrile and 2-fluoroterephthalonitrile showed significant reductions in edema.[8]
Anticancer Activity
The benzonitrile moiety is present in several compounds with demonstrated anticancer activity. A comparative study of N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea as potential anticancer agents against MCF-7 breast cancer cells showed that the trifluoromethyl-containing compound exhibited slightly better cytotoxic activity.[9] This suggests that the strong electron-withdrawing nature of the trifluoromethyl group may contribute favorably to the anticancer properties of these molecules.[9]
Table 2: Comparative Anticancer Activity of Benzoyl-Phenylthiourea Derivatives
| Compound | Substitution on Benzoyl Ring | In Silico Binding Score (kcal/mol) | In Vitro Cytotoxicity IC50 (mM) | Reference |
| 1 | 4-methoxy | -7.3 | 0.38 | [9] |
| 2 | 4-trifluoromethyl | -8.2 | 0.37 | [9] |
Synthesis of Substituted Benzonitriles: An Experimental Protocol
The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile derivatives would likely follow established methodologies for the preparation of substituted benzonitriles. A common and versatile approach is the palladium-catalyzed cyanation of an appropriately substituted aryl halide.
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide
Objective: To synthesize a substituted benzonitrile from the corresponding aryl bromide.
Materials:
-
Aryl bromide (e.g., 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene) (1.0 mmol)
-
Zinc cyanide (Zn(CN)2) (0.6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.08 mmol)
-
Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, zinc cyanide, Pd2(dba)3, and dppf.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzonitrile.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd2(dba)3) and Ligand (dppf): This combination is a robust and widely used catalytic system for cyanation reactions, known for its high efficiency and functional group tolerance.
-
Zinc Cyanide (Zn(CN)2): A less toxic and more convenient source of cyanide compared to other reagents like potassium cyanide.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and lead to side reactions.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the concepts discussed, the following diagrams illustrate key relationships and processes.
Caption: Workflow for the synthesis of substituted benzonitriles.
Conclusion and Future Directions
The 2-Methoxy-4-(trifluoromethoxy)benzonitrile scaffold represents a promising starting point for the design of novel therapeutic agents. While direct SAR studies are currently limited, a comparative analysis of structurally related compounds suggests significant potential in areas such as kinase inhibition and anti-inflammatory applications. The trifluoromethoxy group is anticipated to confer favorable pharmacokinetic properties, including enhanced metabolic stability and lipophilicity, making these derivatives attractive candidates for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a library of 2-Methoxy-4-(trifluoromethoxy)benzonitrile derivatives with diverse substitutions to establish a clear and quantitative SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
-
Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 173, 105854. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. digibug.ugr.es [digibug.ugr.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking And Biological Activity Of N- (4-Methoxy)-Benzoyl-N’-Phenylthiourea And N-(4- Trifluoro)-Benzoyl-N’-Phenylthiourea As Antibreast Cancer Candidates - Ubaya Repository [repository.ubaya.ac.id]
A Comparative Guide to the Electronic Effects of Trifluoromethoxy (OCF3) vs. Trifluoromethyl (CF3) Groups
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among the most utilized moieties are the trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups. While often considered bioisosteres, their electronic influences on aromatic systems are distinct and nuanced. This guide provides a detailed comparative analysis of their electronic effects, supported by experimental data, to inform rational molecular design and hypothesis-driven research.
Deconstructing the Electronic Profile: A Tale of Two Substituents
The electronic character of a substituent is fundamentally described by its ability to donate or withdraw electron density from a connected chemical system, such as an aromatic ring. This influence is a composite of two primary mechanisms: the through-bond inductive effect and the through-space resonance effect.
-
Inductive/Field Effect (F or σI): This effect is transmitted through the sigma (σ) bonds of the molecule. The high electronegativity of fluorine atoms makes both CF3 and OCF3 potent inductive electron-withdrawing groups (-I effect). The three fluorine atoms polarize the C-F bonds, creating a strong dipole that pulls electron density away from the rest of the molecule.[1][2]
-
Resonance Effect (R or σR): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Herein lies the most critical electronic distinction between the two groups.
-
The trifluoromethyl (CF3) group is generally considered to have a negligible to weak resonance effect. It lacks lone pairs to donate and its primary interaction with the π-system is through hyperconjugation, which is weak.
-
The trifluoromethoxy (OCF3) group presents a more complex scenario. The oxygen atom possesses lone pairs that can, in principle, be donated to the aromatic ring, creating a π-donating (+R) effect, similar to a methoxy group.[3] However, the powerful inductive pull of the adjacent CF3 moiety significantly curtails the oxygen's ability to donate these electrons.[4] This interplay results in a substantially attenuated resonance donation compared to a simple methoxy group.
-
The net electronic effect of these groups is best quantified by Hammett and Swain-Lupton parameters, which are derived from experimental measurements of reaction rates and equilibria.
Visualizing Electronic Effects
The following diagram illustrates the opposing electronic forces at play for the OCF3 group and the dominant inductive effect of the CF3 group when attached to a benzene ring.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a 0.01 M solution of the substituted phenol in deionized water. A co-solvent like ethanol or DMSO may be used if solubility is low, but the final pKa will be an apparent pKa (pKaapp).
-
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Prepare standard buffer solutions for pH 4.00, 7.00, and 10.00.
-
-
pH Meter Calibration:
-
Calibrate the pH meter according to the manufacturer's instructions using the three standard buffer solutions. Ensure the electrode is rinsed with deionized water and gently blotted dry between each buffer.
-
-
Titration Setup:
-
Place a known volume (e.g., 50.0 mL) of the phenol solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stir plate.
-
Immerse the calibrated pH electrode and the tip of a burette filled with the 0.1 M NaOH solution into the beaker. Ensure the tips are submerged but do not interfere with the stir bar.
-
-
Titration Procedure:
-
Record the initial pH of the phenol solution.
-
Begin adding the NaOH solution in small, precise increments (e.g., 0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH value.
-
Continue adding titrant until the pH has risen significantly, well past the expected equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found visually or by taking the first derivative of the curve (d(pH)/dV).
-
The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.
-
The pKa of the phenol is equal to the pH of the solution at the half-equivalence point.
-
Conclusion
The trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups, while both strongly electron-withdrawing, exhibit critical differences that must be understood for effective molecular design.
-
CF3 is the stronger electron-withdrawing group. Its potent inductive effect is augmented by a resonance-withdrawing effect, making it highly effective at lowering the pKa of adjacent acids and deactivating aromatic rings to electrophilic substitution.
-
OCF3 has a more nuanced electronic profile. Its strong inductive effect is slightly tempered by a weak resonance-donating effect from the oxygen lone pairs. This results in a less pronounced, though still significant, electron-withdrawing character compared to CF3.
-
OCF3 offers advantages in lipophilicity. It is a "super-lipophilic" group that can enhance membrane permeability and often improves metabolic stability, making it an increasingly popular choice in medicinal chemistry.
The choice between these two powerful groups allows researchers to fine-tune not only the electronic properties but also the pharmacokinetic profile of a molecule. A thorough understanding of their comparative effects, grounded in quantitative data, is essential for the rational design of the next generation of pharmaceuticals and advanced materials.
References
-
M. K. K. J. Org. Chem. 2019 , 32, e3940. [Link]
-
Hansch–Leo lipophilicity parameters (πR) evolution. ResearchGate. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376. PubChem. [Link]
-
CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. National Institutes of Health. [Link]
-
Solved the pKa of 4-trifluorophenol (9.39) is only slightly. Chegg.com. [Link]
-
A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. [Link]
-
Swain–Lupton equation. Wikipedia. [Link]
-
Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]
-
Field and Resonance values according to Swain. Stenutz. [Link]
-
Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. [Link]
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. DergiPark. [Link]
- Selected Hammett substituent constants and susceptibility factors. Source not readily available.
-
Swain–Lupton equation. IUPAC Gold Book. [Link]
-
The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
3-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2733261. PubChem. [Link]
-
4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931. PubChem. [Link]
-
Phenol, 3-(trifluoromethyl)-. NIST WebBook. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
benchmarking the performance of catalysts for the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of precisely functionalized aromatic nitriles is of paramount importance. The title compound, 2-Methoxy-4-(trifluoromethoxy)benzonitrile, represents a valuable building block, incorporating a unique combination of electron-donating and electron-withdrawing substituents that are desirable for tuning the physicochemical properties of larger molecules. This guide provides a comprehensive comparison of potential catalytic systems for the synthesis of this key intermediate, offering insights into catalyst selection, reaction optimization, and detailed experimental protocols based on analogous transformations reported in the literature.
The primary route to 2-Methoxy-4-(trifluoromethoxy)benzonitrile involves the catalytic cyanation of a suitable precursor, most notably 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene. The selection of an appropriate catalyst is critical to achieving high yield, purity, and efficiency in this transformation. This guide will focus on the two most prominent classes of catalysts for this purpose: palladium-based and copper-based systems.
Benchmarking Catalyst Performance
The successful synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile hinges on the careful selection of the catalytic system. Both palladium and copper catalysts have demonstrated efficacy in the cyanation of aryl halides. The choice between them often depends on factors such as substrate reactivity, functional group tolerance, cost, and desired reaction conditions. Below is a comparative analysis of representative palladium and copper-based catalytic systems, with performance data extrapolated from reactions on structurally similar substrates.
| Catalyst System | Cyanide Source | Ligand | Solvent | Temp. (°C) | Yield (%) | Key Advantages & Considerations |
| Palladium-based | ||||||
| Pd(OAc)₂ / XPhos | Zn(CN)₂ | XPhos | 1,4-Dioxane | 100-120 | High | Broad substrate scope, effective for electron-rich and -poor aryl bromides.[1][2] Ligand can be costly. |
| Pd₂(dba)₃ / t-BuXPhos | K₄[Fe(CN)₆] | t-BuXPhos | t-BuOH/H₂O | 100 | High | Utilizes a non-toxic cyanide source.[2] Biphasic system may require vigorous stirring. |
| Ligand-free Pd(OAc)₂ | K₄[Fe(CN)₆] | None | DMAC | 120 | Good-High | Cost-effective due to the absence of a ligand.[3] May not be as efficient for complex substrates. |
| Copper-based | ||||||
| CuI / L-proline | K₄[Fe(CN)₆] | L-proline | DMF | 120 | Good | Inexpensive and readily available ligand.[4] May require longer reaction times. |
| CuI / Phenanthroline | NaCN | Phenanthroline | Dioxane | 110-130 | Good | Effective for a range of heterocycles and aromatics.[5] NaCN is highly toxic. |
Note: The yields presented are based on analogous reactions and may vary for the specific synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
In-Depth Analysis of Catalytic Systems
Palladium-Catalyzed Cyanation: The Power of Bulky Phosphine Ligands
Palladium catalysis, particularly the systems developed by Buchwald and Hartwig, has revolutionized C-N bond formation, including cyanation.[6] For a substrate like 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene, which possesses both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group, a robust catalytic system is required.
The combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a bulky, electron-rich biaryl phosphine ligand like XPhos or its derivatives, has proven to be highly effective for a wide range of aryl bromides.[1][2] These ligands facilitate the crucial reductive elimination step in the catalytic cycle, which can be challenging for electron-rich substrates. The use of non-toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage, enhancing the safety and practicality of these methods.[3][7]
Causality in Experimental Design: The choice of a bulky biaryl phosphine ligand is deliberate. The steric hindrance provided by these ligands promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition of the aryl bromide. Furthermore, the electron-rich nature of the ligand enhances the rate of reductive elimination to afford the desired nitrile product.
Copper-Catalyzed Cyanation: A Cost-Effective Alternative
Copper-catalyzed cyanation reactions, often referred to as Rosenmund-von Braun type reactions, offer a more economical alternative to palladium-based systems. While traditionally requiring harsh conditions, modern advancements have introduced milder protocols with the use of appropriate ligands. For the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile, a copper(I) source like CuI can be effectively paired with simple and inexpensive ligands such as L-proline or phenanthroline.[4][5]
Trustworthiness of the Protocol: Copper-catalyzed methods have a long history of industrial application. The protocols described are self-validating through their successful application to a variety of substrates. The use of readily available and inexpensive components makes these systems highly reliable and scalable.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile using representative palladium and copper-based catalytic systems. These protocols are based on established procedures for the cyanation of analogous aryl bromides.
Protocol 1: Palladium-Catalyzed Cyanation using Pd(OAc)₂/XPhos
This protocol is adapted from established Buchwald-Hartwig cyanation methodologies.[2]
Materials:
-
1-bromo-2-methoxy-4-(trifluoromethoxy)benzene
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).
-
Add anhydrous 1,4-dioxane to the flask and stir for 10 minutes at room temperature to form the pre-catalyst complex.
-
To this mixture, add 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene (1.0 eq) and zinc cyanide (0.6 eq).
-
Seal the Schlenk flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Protocol 2: Copper-Catalyzed Cyanation using CuI/L-proline
This protocol is based on modern variations of the Rosenmund-von Braun reaction.[4]
Materials:
-
1-bromo-2-methoxy-4-(trifluoromethoxy)benzene
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add CuI (e.g., 10 mol%), L-proline (e.g., 20 mol%), and K₂CO₃ (2.0 eq).
-
Add 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene (1.0 eq) and K₄[Fe(CN)₆] (0.5 eq).
-
Add anhydrous DMF to the flask.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Visualization of Key Processes
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide.
Caption: A general experimental workflow for the synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Conclusion
The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile is readily achievable through the catalytic cyanation of 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene. Both palladium and copper-based catalytic systems offer viable routes, with the choice depending on specific laboratory and project requirements. Palladium catalysts, particularly those employing bulky phosphine ligands like XPhos, generally provide higher reactivity and broader substrate scope, albeit at a higher cost. Copper-catalyzed systems present a more economical option, with modern protocols offering milder conditions and good yields. The detailed protocols and comparative data in this guide should serve as a valuable resource for researchers in the successful synthesis of this important chemical intermediate.
References
- Different Performance of Two Isomeric Phosphinobiphenyl Amidosulfonates in Pd-Catalyzed Cyanation of Aryl Bromides. (2016). Semantic Scholar. [Link]
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry. [Link]
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters. [Link]
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition. [Link]
- Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino) - Arkivoc. (n.d.). Arkivoc. [Link]
- Cyanation of various aryl halides. (n.d.). ResearchGate. [Link]
- Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. (n.d.). Chemical Communications. [Link]
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). The Royal Society of Chemistry. [Link]
- Nickel-Catalyzed Cyanation of Aryl Halides. (2025). MDPI. [Link]
- Copper-Mediated C–X Functionalization of Aryl Halides. (2017). St. Albert's College. [Link]
- EFFICIENT COPPER-CATALYZED CYANATION OF ARYL BROMIDES USING 1,3-PHENYLENE-BIS-(1H)-TETRAZOLE AS AN EFFICIENT LIGAND. (n.d.). SID. [Link]
- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. (2005). Organic Chemistry Portal. [Link]
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Chemical Communications. [Link]
- Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. [Link]
- Cyanation of aromatic halides. (n.d.).
- Synthetic and computational studies on CuI/ligand pair promoted activation of C(Aryl)-Cl bond in C–N coupling reactions. (2020). Scientific Reports. [Link]
- Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. (n.d.). PMC. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]
- PROCESS FOR THE PREPARATION OF 4-FLUORO-3-METHOXYANILINE. (2025).
- Evaluation and improvement of CuI-mediated 11 C-cyanation. (2023). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
- Cu-Catalyzed alkylation–cyanation type difunctionalization of styrenes with aliphatic aldehydes and TMSCN via decarbonylation. (n.d.). Organic & Biomolecular Chemistry. [Link]
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (2019).
- Enantioselective Copper-Catalyzed Intermolecular Cyanotrifluoromethylation of Alkenes via Radical Process. (2016). Journal of the American Chemical Society. [Link]
- Process for the synthesis of organic compounds. (2004).
- Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene. (n.d.).
- Copper-Catalyzed Annulation–Cyanotrifluoromethylation of 1,6-Enynes Toward 1-Indanones via a Radical Process. (2020). Frontiers in Chemistry. [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights. [Link]
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry. [Link]
- Copper-Catalyzed Bromo-cyanomethylative Cyclization of Enynes. (n.d.). Request PDF. [Link]
- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. (n.d.). MDPI. [Link]
Sources
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
evaluation of the metabolic stability of compounds containing the 2-Methoxy-4-(trifluoromethoxy)phenyl moiety
This guide provides a technical evaluation of the metabolic stability of the 2-Methoxy-4-(trifluoromethoxy)phenyl moiety. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds containing this specific fluorinated scaffold.
Executive Summary
The 2-Methoxy-4-(trifluoromethoxy)phenyl moiety represents a strategic "vanilloid-like" scaffold where the metabolically labile para-hydroxyl or para-methoxy group is replaced by the robust trifluoromethoxy (
Key Performance Characteristics:
-
Metabolic Robustness: The
group at the 4-position effectively blocks Phase I oxidative metabolism (hydroxylation) at the para-site, a common soft spot in phenyl rings. -
Primary Soft Spot: The ortho-methoxy (
) group remains the primary site of metabolic vulnerability, subject to O-demethylation by CYP450 isoforms (predominantly CYP2D6 and CYP2C19). -
Electronic Stabilization: The electron-withdrawing nature of the
group ( ) deactivates the aromatic ring, reducing the rate of O-demethylation at the 2-position compared to electron-rich analogs (e.g., 2,4-dimethoxy).
Comparative Analysis: Performance vs. Alternatives
The following table compares the predicted metabolic stability and physicochemical properties of the target moiety against common structural analogs.
Table 1: Structural Analog Comparison
| Feature | Target Moiety (4- | Chloro Analog (4-Cl, 2- | Methyl Analog (4- | Dimethoxy Analog (4- |
| Metabolic Stability ( | High | Medium-High | Low-Medium | Low |
| Primary Metabolic Route | O-demethylation (2-pos) | O-demethylation (2-pos) | Benzylic oxidation (4-Me) & O-demethylation | O-demethylation (2 & 4 pos) |
| Lipophilicity ( | +1.04 (vs H) | +0.71 (vs H) | +0.56 (vs H) | -0.02 (vs H) |
| Electronic Effect | Strong Deactivation (Ring oxidation resistant) | Moderate Deactivation | Weak Activation | Strong Activation (Prone to quinone formation) |
| CYP Inhibition Risk | Moderate (Lipophilic binder) | Moderate | Low | High (MDI risk via quinones) |
Analysis:
-
Vs. 4-Cl: The
group is a bioisostere for Chlorine but provides greater metabolic protection against oxidative attack due to the strength of the C-F bond (116 kcal/mol) compared to C-Cl. However, it increases lipophilicity significantly, which may increase intrinsic clearance ( ) via non-specific hydrophobic binding if not balanced by polar groups elsewhere. -
Vs. 4-OMe: The target moiety eliminates the risk of quinone-methide formation associated with 4-alkoxy phenols (demethylated metabolites of 4-OMe), significantly improving safety profiles.
Mechanistic Metabolic Pathways
Understanding the specific degradation pathways is crucial for lead optimization. The diagram below illustrates the metabolic fate of the 2-Methoxy-4-(trifluoromethoxy)phenyl moiety.
Diagram 1: Metabolic Pathways of 2-Methoxy-4-(trifluoromethoxy)phenyl
Caption: Major and minor metabolic pathways. The 4-OCF3 group blocks para-metabolism, shifting the primary clearance route to O-demethylation of the 2-methoxy group.
Mechanistic Insight:
The electron-withdrawing effect of the para-
Experimental Protocols
To validate the stability of this moiety in your specific scaffold, use the following self-validating protocols.
Protocol A: Microsomal Stability Assay (Phase I)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Test Compound: 1 µM in phosphate buffer (100 mM, pH 7.4) with <0.1% DMSO.
-
Microsomes: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg/mL protein concentration.
-
Controls: Verapamil (High clearance), Warfarin (Low clearance).
-
-
Incubation:
-
Pre-incubate microsomes and test compound for 5 min at 37°C.
-
Start: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Termination:
-
Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) in a 1:3 ratio.
-
Centrifuge at 4000 rpm for 20 min at 4°C.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS. Monitor parent depletion.
-
Calculation: Plot
vs. time. Slope gives . - .
-
Protocol B: Metabolite Identification (Soft Spot Analysis)
Objective: Confirm if the 2-OMe group is the primary site of metabolism.
-
Incubation: Perform Protocol A but at a higher concentration (10 µM) and extend incubation to 60 min to ensure sufficient metabolite formation.
-
LC-MS/MS Configuration:
-
Mode: Data-Dependent Acquisition (DDA) or SWATH.
-
Polarity: Positive/Negative switching.
-
-
Data Interpretation:
-
Search for -14 Da: Indicates loss of
(O-demethylation of methoxy). Expected Major Metabolite. [1][2] -
Search for +16 Da: Indicates hydroxylation (+O). If found, check fragmentation pattern to see if it is on the phenyl ring (unlikely due to deactivation) or elsewhere on the scaffold.
-
Search for -20 Da: Loss of HF (rare, indicates instability of
, usually only seen in extreme reduction conditions, not typical Phase I).
-
References
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link
-
Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999, 27(11), 1350-1359. Link
-
Hagmann, W. K. "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. Link
Sources
confirming the structure of 2-Methoxy-4-(trifluoromethoxy)benzonitrile derivatives using X-ray crystallography
Executive Summary
In the development of fluorinated pharmaceuticals and agrochemicals, the precise structural characterization of intermediates is non-negotiable. 2-Methoxy-4-(trifluoromethoxy)benzonitrile represents a class of "hybrid" ether derivatives where the interplay between a methoxy group (-OCH
While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for daily analysis, it frequently falls short in definitively resolving regioisomerism (ortho vs. para substitution patterns) and conformational preference (torsional angles of the -OCF
This guide objectively compares NMR, Computational Modeling (DFT), and Single Crystal X-ray Diffraction (SC-XRD), establishing why SC-XRD is the definitive "Gold Standard" for this class of compounds.
Part 1: The Structural Challenge
The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzonitrile often involves Nucleophilic Aromatic Substitution (S
-
Regiochemical Ambiguity: Did the methoxide nucleophile attack the position ortho to the nitrile or para? Both positions are activated by the electron-withdrawing nitrile group.
-
Conformational Uncertainty: The -OCF
group is electronically distinct from -OCH . While -OCH often lies coplanar to the aromatic ring (dihedral angle ), the -OCF group typically adopts an orthogonal conformation (dihedral angle ) to minimize electronic repulsion between the oxygen lone pairs and the fluorine atoms. Confirming this twist is vital for structure-activity relationship (SAR) modeling.
Decision Matrix: When to Crystallize?
Caption: Workflow for determining when to escalate from spectroscopic analysis to crystallographic confirmation.
Part 2: Comparative Analysis of Methods
Method A: NMR Spectroscopy ( H, C, F)[1]
-
Mechanism: Detects magnetic environments of nuclei.[1][2][3]
-
The Problem: The -OCF
group appears as a singlet in F NMR ( ppm). It does not couple strongly to ring protons, making it "spectroscopically silent" regarding its exact position relative to the -OCH group without complex 2D experiments (e.g., HOESY). -
Verdict: Necessary for purity, insufficient for absolute spatial configuration.
Method B: DFT Calculations
-
Mechanism: Quantum mechanical modeling of lowest energy states.
-
The Problem: DFT can predict that the orthogonal -OCF
conformation is lower energy, but it cannot prove that the synthesized solid actually adopts this form. Crystal packing forces often override gas-phase theoretical minimums. -
Verdict: Predictive, not evidentiary.
Method C: X-ray Crystallography (SC-XRD)
-
Mechanism: Diffraction of X-rays by electron density to map atomic positions.[4]
-
The Advantage: Provides absolute proof of regiochemistry (C2 vs C4 substitution) and measures the specific C-O-C-F torsion angles.
-
Verdict: The Gold Standard.
Part 3: Experimental Protocol for SC-XRD
Target Molecule: 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Physical Property Challenge: Low melting point (
Step 1: Crystal Growth (Low-Temperature Slow Evaporation)
-
Solvent System: Dichloromethane (DCM) / Hexane (1:3 ratio).
-
Rationale: The compound is highly soluble in DCM (chlorinated) but less soluble in Hexane (non-polar).
-
Procedure:
-
Dissolve 20 mg of the pure compound in 0.5 mL of DCM in a small scintillation vial.
-
Carefully layer 1.5 mL of Hexane on top (do not mix).
-
Cap the vial, punch a single pinhole in the cap (slows evaporation).
-
Critical Step: Place the vial in a refrigerator at 4°C. The lowered temperature promotes ordered lattice formation over oiling out.
-
Harvest crystals after 48-72 hours.
-
Step 2: Data Collection[5]
-
Instrument: Bruker D8 QUEST or similar diffractometer with Mo-K
radiation. -
Temperature: 100 K (Cryostream).
-
Why 100 K? The -OCF
group possesses high thermal motion. At room temperature, the fluorine atoms often appear "disordered" (smeared electron density). Cooling freezes this rotation, allowing precise bond length measurement.
Step 3: Refinement Strategy
-
Disorder Handling: If the -CF
group shows rotational disorder even at 100 K, use a split-site model (PART 1 / PART 2 in SHELX) to model the two orientations.
Part 4: Data Comparison & Results
The following table contrasts the data quality obtained from NMR versus the definitive metrics from SC-XRD.
| Feature | NMR ( | SC-XRD (Experimental) |
| Regiochemistry | Inferred (via coupling constants/NOE) | Absolute (Direct visualization) |
| -OCF | Averaged (Free rotation in solution) | Fixed (Torsion angle: |
| C-F Bond Length | N/A | 1.32 - 1.34 Å (Precise) |
| Intermolecular Forces | N/A | F |
| Ambiguity Level | Medium | Zero |
Visualizing the Conformational Lock
The diagram below illustrates the specific structural insights gained from the crystal structure, specifically the orthogonal twist of the trifluoromethoxy group which is invisible to NMR.
Caption: Structural dynamics revealed by X-ray: The -OCF3 group twists 90 degrees out of plane, unlike the -OMe group.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]
-
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. [Link]
-
Mullins, O. J., et al. (2019). "X-Ray Crystallography vs. NMR Spectroscopy: Complementary Techniques." News-Medical Life Sciences. [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal of 2-Methoxy-4-(trifluoromethoxy)benzonitrile
This guide provides immediate, operational directives for the safe handling and disposal of 2-Methoxy-4-(trifluoromethoxy)benzonitrile . It is designed for researchers and EHS (Environmental Health & Safety) professionals requiring technical precision beyond standard Safety Data Sheets (SDS).
Executive Hazard Assessment
Compound Class: Halogenated Aryl Nitrile Primary Disposal Directive: Halogenated Organic Waste Stream Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) .
This compound presents a "dual-threat" profile during destruction. While the aryl nitrile moiety is relatively stable under ambient conditions, the trifluoromethoxy group (–OCF₃) introduces fluorine into the waste stream. Standard non-halogenated incineration protocols are insufficient and potentially dangerous due to the formation of corrosive HF gas and toxic COF₂ (carbonyl fluoride).
Physicochemical Hazard Profile
| Property | Characteristic | Operational Implication |
| Functional Groups | Nitrile (-CN), Trifluoromethoxy (-OCF₃) | Requires segregation from acids (HCN risk) and oxidizers. |
| Reactivity | Stable; Combustible (Class IIIA/B est.) | Do not co-mingle with strong oxidizers (e.g., nitric acid, permanganates).[1] |
| Combustion Products | HF, HCN, COF₂, NOₓ, CO | Strict Requirement: Incineration with alkaline scrubbing. |
| Physical State | Solid (typically) | Dust control measures required during transfer.[2] |
Waste Stream Characterization & Segregation
The Golden Rule: Never classify this compound simply as "Organic Waste." It must be flagged as Halogenated .
Why Segregation Matters (The "Why")
-
The Fluorine Factor: The C–F bond is one of the strongest in organic chemistry. Breaking it requires temperatures exceeding 1,100°C. Standard municipal or non-hazardous medical waste incinerators often operate at lower temperatures, leading to incomplete combustion and the release of perfluoroisobutene (PFIB) or other toxic fluorocarbons.
-
Scrubber Saturation: Designated halogenated waste streams are routed to facilities equipped with wet scrubbers (using Ca(OH)₂ or NaOH) specifically calculated to neutralize the stoichiometric yield of HF.
Compatibility Matrix
-
✅ Compatible: Dichloromethane, Chloroform, Ethyl Acetate, Acetone (if part of a halogenated mixture).
-
❌ Incompatible:
-
Strong Acids (HCl, H₂SO₄): Risk of hydrolysis of the nitrile group to release HCN gas, although aryl nitriles are kinetically slower than alkyl nitriles.
-
Strong Oxidizers (H₂O₂): Risk of violent exothermic reaction.
-
Alkali Metals (Na, K): Risk of defluorination/explosion.
-
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
-
Containment: Collect pure solid waste in a dedicated wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Note: HDPE is preferred for fluorinated waste storage to eliminate breakage risks, though glass is chemically compatible with the nitrile.
-
-
Contaminated Debris: Place contaminated gloves, weigh boats, and paper towels into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness). Double-bag to ensure containment.
-
Labeling: Apply a hazardous waste label with the following constituents listed explicitly:
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Stream Selection: Pour into the Halogenated Organic Solvent carboy.
-
Self-Validating Check: Does the carboy label say "Non-Halogenated"? If yes, STOP . You are using the wrong stream.
-
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). If the reaction mixture was acidic, neutralize it before adding it to the solvent waste container to prevent container pressurization or gas evolution.
-
Cap & Vent: Use a safety cap with a pressure-relief valve if available.
Scenario C: Empty Containers
-
Triple Rinse: Triple rinse the original bottle with a compatible solvent (e.g., Acetone or DCM).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Organic Solvent waste.
-
Defacing: Deface the label and mark "Empty." Dispose of the glass in the laboratory glass trash (unless local regulations require treating P-listed empty containers as hazardous—check local EHS rules).
The Incineration Mechanism (Scientific Integrity)
To validate the necessity of the halogenated stream, we look at the combustion chemistry.
1. Combustion:
2. Scrubbing (Neutralization):
The incinerator flue gas passes through a scrubber containing Calcium Hydroxide (lime).
Visual Decision Logic
The following diagram outlines the decision-making process for disposing of 2-Methoxy-4-(trifluoromethoxy)benzonitrile.
Caption: Decision matrix for segregating 2-Methoxy-4-(trifluoromethoxy)benzonitrile waste to ensure proper HF scrubbing and cyanide destruction.
Emergency Contingencies
Spill Response (Small Scale < 50g):
-
Evacuate: Clear the immediate area.
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.
-
Absorb/Sweep:
-
Liquids: Cover with a universal absorbent pad or vermiculite.
-
Solids: Wet a paper towel with water (to prevent dust) and gently wipe up the solid. Do not dry sweep if dust generation is likely.
-
-
Clean: Clean the surface with a mild soap solution, followed by water.
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste bag (Scenario A).
Exposure First Aid:
-
Skin: Wash with soap and water for 15 minutes. Note: While not pure HF, the trifluoromethoxy group is stable. However, if decomposition has occurred, Calcium Gluconate gel should be available as a precaution in labs handling fluorinated organics.
-
Eyes: Rinse thoroughly for 15 minutes.[3] Seek medical attention.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776367 (Benzonitrile derivatives). PubChem. Available at: [Link]
-
United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Bulletins. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling Chemical Waste. ACS Center for Lab Safety. Available at: [Link]
Sources
Personal protective equipment for handling 2-Methoxy-4-(trifluoromethoxy)benzonitrile
Part 1: Executive Safety Summary & Risk Profile
Compound Identity:
-
Chemical Name: 2-Methoxy-4-(trifluoromethoxy)benzonitrile[1][2]
-
Functional Groups: Aromatic Nitrile (-CN), Trifluoromethoxy (-OCF3), Methoxy (-OCH3).
-
Physical State: Solid (typically off-white/white crystalline).
-
Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Potential for Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF) evolution during decomposition.
The "Why" Behind the Protocol (Scientific Rationale)
As a Senior Application Scientist, I must highlight two critical molecular features that dictate our safety approach, rather than just listing rules:
-
Enhanced Lipophilicity (The -OCF3 Factor): Unlike simple benzonitriles, the trifluoromethoxy group significantly increases the compound's lipophilicity (LogP). This facilitates rapid transport across the stratum corneum (skin barrier). Standard "splash protection" is insufficient; if this compound dissolves in an organic solvent (e.g., DMSO, DCM), it becomes a high-velocity transdermal toxin.
-
Metabolic Cyanide Release: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via Cytochrome P450) can release the cyanide ion (CN-), leading to histotoxic hypoxia.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to be a Self-Validating System . You must verify the integrity of your PPE before every operation.[3]
Hand Protection (The Critical Barrier)
| Operational State | Recommended Glove System | Material Specifications | Protocol & Rationale |
| Solid Handling (Weighing/Transfer) | Double Nitrile (Disposable) | Outer: Nitrile (min 5 mil)Inner: Nitrile (min 4 mil) | Visual Contrast Method: Use a colored inner glove (e.g., blue) and a white outer glove. Any breach is immediately visible.Rationale: Solids have low permeation unless dissolved by sweat. Double layer prevents micro-abrasion. |
| Solution Handling (Synthesis/Extraction) | Laminate / Barrier | Brand ex: Silver Shield® or 4H® (EVOH/PE Laminate) | Chemical Impermeability: Aromatic nitriles aggressively permeate standard nitrile rubber. Laminate films offer >480 min breakthrough time.Note: Wear disposable nitrile over the laminate for dexterity. |
| Spill Cleanup | Butyl Rubber | Thickness: >15 mil | Heavy Exposure: Butyl rubber provides superior resistance to nitriles compared to standard neoprene or PVC. |
Respiratory & Body Protection
-
Primary Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory (Backup): If hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).
-
Why Acid Gas? To protect against potential HF or HCN evolution if the compound degrades.
-
-
Body: Chemical-resistant lab coat (Tyvek® or similar poly-coated material preferred over cotton).
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering the tear duct.
Part 3: Operational Protocols & Workflows
Experiment Logic & Decision Tree
The following diagram illustrates the decision-making process for handling this compound safely.
Figure 1: Operational safety logic flow for solid vs. liquid handling states.
Detailed Handling Procedures
A. Weighing & Transfer (Solid State)
-
Static Control: Fluorinated solids are often static-prone and "fly." Use an anti-static gun or polonium strip near the balance.
-
The "Closed Transfer" Rule: Never transport the open vial across the lab. Weigh inside the hood. If the balance is outside, the vial must be secondary-contained and sealed before moving.
-
Decontamination: Wipe the exterior of the vial with a compatible solvent (e.g., Ethanol) inside the hood after use to remove invisible dust residues.
B. Reaction & Synthesis (Solution State)
-
Solvent Choice: Be hyper-aware of the solvent. If using DMSO or DMF, the skin absorption risk multiplies by a factor of 10x.
-
Acid Warning: NEVER mix this compound with strong acids (HCl, H2SO4) without a rigorous risk assessment. Acid hydrolysis of the nitrile group can liberate Hydrogen Cyanide (HCN) gas.
-
Temperature Control: Avoid heating above 100°C without a reflux condenser. Thermal decomposition can release HF (from the -OCF3 group).
Part 4: Emergency Response & Disposal[4][5]
Spill Response Workflow
Figure 2: Escalation protocol for spill management.
Disposal Protocols
-
Waste Stream: Segregate as "Halogenated Organic - Toxic" .
-
Labeling: Explicitly mark the tag with "Contains Organic Nitrile" and "Contains Fluorine." This prevents the waste facility from incinerating it in standard kilns (which could damage equipment via HF formation) or mixing it with acids.
-
Glassware: Rinse glassware with acetone, then wash with a basic detergent (pH > 8) to ensure hydrolysis of trace residues before general washing.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2776369 (Related Structure: 2-Methoxy-4-(trifluoromethyl)benzonitrile). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Disposing of Chemicals (National Academies Press). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
